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Core Science & Biosynthesis

Foundational

Structural and Physicochemical Profiling of 6-Fluoro-2,7-dimethylquinolin-8-amine: A Strategic Scaffold in Medicinal Chemistry

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In contemporary drug discovery, the strategic incorporation of fluorine int...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In contemporary drug discovery, the strategic incorporation of fluorine into heterocyclic scaffolds has revolutionized the optimization of pharmacokinetic and pharmacodynamic profiles. 6-Fluoro-2,7-dimethylquinolin-8-amine (CAS: 1420791-46-3) represents a highly specialized fluorinated quinoline derivative[1]. By integrating a strongly electronegative fluorine atom with electron-donating methyl and amine groups on a rigid quinoline core, this molecule offers a unique electronic topology. This technical whitepaper dissects the structural causality, physicochemical properties, and validated synthetic workflows of this compound, providing a comprehensive guide for its application as an enzyme inhibitor and antineoplastic building block[2][3].

Chemical Architecture and Causality of Substituents

The pharmacological utility of 6-Fluoro-2,7-dimethylquinolin-8-amine is not accidental; it is the direct result of its precise molecular architecture. Every functional group contributes to a specific physicochemical outcome:

  • The Quinoline Core: Serves as a rigid, planar, and lipophilic foundation that readily intercalates with hydrophobic pockets in target proteins or DNA[4].

  • 6-Fluoro Substitution: The carbon-fluorine (C-F) bond is exceptionally strong (approx. 485 kJ/mol). Placing fluorine at the 6-position serves a dual purpose: it blocks a primary site of cytochrome P450-mediated oxidative metabolism, thereby drastically increasing the molecule's metabolic half-life, and it enhances overall lipophilicity (modulating the Hansch parameter) to improve cellular membrane permeability[5].

  • 2,7-Dimethyl Groups: These alkyl groups provide steric bulk. The 2-methyl group adjacent to the quinoline nitrogen sterically hinders non-specific nucleophilic attacks, while the 7-methyl group works in tandem with the 6-fluoro group to restrict the rotational freedom of adjacent binding residues in the target receptor, locking the molecule into an active conformation.

  • 8-Amine Group: Acts as a critical hydrogen bond donor. In biological systems, the amine group facilitates strong, directional hydrogen bonding with target enzymes, stabilizing the drug-receptor complex[2]. Furthermore, in synthetic chemistry, the 8-amino group acts as a powerful bidentate directing group for transition-metal-catalyzed C-H functionalization[6].

Physicochemical Properties

Understanding the baseline physical data is critical for formulation and downstream assay development. The table below summarizes the core quantitative metrics of the compound[1][2].

PropertyValueCausality / Implication
CAS Number 1420791-46-3Unique identifier for regulatory tracking.
Molecular Formula C₁₁H₁₁FN₂Defines the stoichiometry for reaction scaling.
Molecular Weight 190.22 g/mol Low MW (<500 Da) strictly adheres to Lipinski’s Rule of 5, ensuring high oral bioavailability.
Monoisotopic Mass 190.0906 DaCritical for high-resolution LC-MS identification during in-process controls.
XLogP3-AA ~1.9 - 2.4Optimal partition coefficient for crossing lipid bilayers while maintaining aqueous solubility.
Canonical SMILES CC1=NC2=C(C(=C(C=C2C=C1)F)C)NUtilized for in silico docking and computational modeling.

Validated Synthetic Workflow

To ensure high yield and regioselectivity, the synthesis of 6-Fluoro-2,7-dimethylquinolin-8-amine must be tightly controlled. The following protocol leverages an electron-transfer-enabled fluorination pathway using Selectfluor, a method proven to yield high regioselectivity in 8-aminoquinoline derivatives[7][8].

Step-by-Step Methodology: Regioselective Fluorination

Note: This protocol is a self-validating system. In-Process Controls (IPCs) are embedded to prevent downstream contamination.

  • Substrate Preparation: Dissolve 1.0 equivalent of 2,7-dimethylquinolin-8-amine in a polar aprotic solvent (e.g., acetonitrile) under an inert argon atmosphere.

  • Activation: Introduce 1.2 equivalents of Selectfluor (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)). The addition of a catalytic amount of acetic acid (HOAc) is recommended to facilitate the radical pathway[7].

  • Reaction Propagation: Stir the mixture at 60°C for 4–6 hours. The reaction proceeds via a radical intermediate where the electron-rich π-system of the quinoline is oxidized by Selectfluor, followed by highly selective fluorine transfer to the 6-position[8].

  • IPC Validation (Self-Validation Check): Before quenching, extract a 10 µL aliquot. Perform rapid LC-MS and ¹⁹F-NMR. Pass Criteria: A singular ¹⁹F signal (typically around -115 to -120 ppm depending on solvent) confirms regioselectivity. The absence of multi-fluorinated byproducts validates the stoichiometry.

  • Quenching and Purification: Quench the reaction with saturated aqueous NaHCO₃. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and purify via silica gel chromatography to isolate the pure 6-Fluoro-2,7-dimethylquinolin-8-amine[2].

Synthesis Start 2,7-Dimethylquinolin-8-amine (Precursor) Radical Radical Intermediate (C-H Activation) Start->Radical + Reagent Reagent Selectfluor + HOAc (Fluorinating Agent) Reagent->Radical Product 6-Fluoro-2,7-dimethylquinolin-8-amine (Target Compound) Radical->Product Fluorine Transfer Validation 19F-NMR & LC-MS (Regioselectivity Check) Product->Validation IPC Validation

Fig 1: Radical-mediated regioselective fluorination workflow for 6-Fluoro-2,7-dimethylquinolin-8-amine.

Mechanistic Pharmacology and Applications

The unique structural topology of 6-Fluoro-2,7-dimethylquinolin-8-amine makes it a privileged scaffold in oncology and infectious disease research.

Antineoplastic and Enzyme Inhibitory Action

Fluorinated quinolines have demonstrated potent anticancer properties, particularly against aggressive models such as Triple-Negative Breast Cancer (TNBC)[3][9]. The mechanism of action heavily relies on the molecule's ability to act as a competitive enzyme inhibitor. The fluorine atom significantly enhances the binding affinity to hydrophobic pockets within target kinases, while the 8-amine group anchors the molecule via hydrogen bonding to the enzyme's catalytic backbone[2].

Multivalent Target Binding Mechanism

The efficacy of this compound is driven by a multivalent binding approach, where different regions of the molecule simultaneously engage the target receptor to lower the dissociation constant ( Kd​ ).

Binding Compound 6-Fluoro-2,7-dimethylquinolin-8-amine F_Bond 6-Fluoro Atom (Enhanced VdW & Lipophilicity) Compound->F_Bond N_Bond 8-Amine Group (Hydrogen Bond Donor) Compound->N_Bond Me_Bond 2,7-Dimethyl Groups (Steric Anchoring) Compound->Me_Bond Target Target Enzyme / Receptor F_Bond->Target Hydrophobic Pocket N_Bond->Target H-Bond Network Me_Bond->Target Shape Complementarity

Fig 2: Multivalent target binding mechanism of 6-Fluoro-2,7-dimethylquinolin-8-amine.

Conclusion

6-Fluoro-2,7-dimethylquinolin-8-amine is a highly optimized chemical entity that bridges the gap between synthetic feasibility and potent biological activity. By understanding the causality behind its structural components—specifically the metabolic shielding provided by the fluorine atom and the hydrogen-bonding capacity of the amine group—researchers can effectively leverage this compound as a foundational building block for next-generation therapeutics.

References

  • EvitaChem. "Buy 6-Fluoro-2,7-dimethylquinolin-8-amine (EVT-12041537) - EvitaChem." EvitaChem Catalog.
  • Guidechem. "6-fluoro-2,7-dimethylquinolin-8-amine 1420791-46-3 wiki - Guidechem." Guidechem Database.
  • Zhang, Y. et al. "C5-Regioselective C–H fluorination of 8-aminoquinoline amides and sulfonamides with Selectfluor under metal-free conditions." Organic & Biomolecular Chemistry (RSC Publishing).
  • Yadav, A. et al. "Synthesis and Evaluation of Novel Fluorinated Quinoline Derivatives in 2D and 3D Models of Triple-Negative Breast Cancer." ACS Omega.
  • Journal of the American Chemical Society. "Electron-Transfer-Enabled Concerted Nucleophilic Fluorination of Azaarenes: Selective C–H Fluorination of Quinolines." ACS Publications.

Sources

Exploratory

The Acid-Base Profile of 6-Fluoro-2,7-dimethylquinolin-8-amine: Mechanistic Insights and pKa Determination Protocols

Executive Summary In medicinal chemistry, the basicity (pKa) of a drug fragment dictates its pharmacokinetic profile, influencing solubility, membrane permeability, and target-receptor binding. 6-Fluoro-2,7-dimethylquino...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In medicinal chemistry, the basicity (pKa) of a drug fragment dictates its pharmacokinetic profile, influencing solubility, membrane permeability, and target-receptor binding. 6-Fluoro-2,7-dimethylquinolin-8-amine is a highly functionalized quinoline derivative increasingly utilized as a bioactive building block and enzyme inhibitor[1]. Understanding the thermodynamic stability of its conjugate acid requires a deep dive into the competing electronic and steric effects of its substituents. This whitepaper provides a comprehensive mechanistic analysis of its basicity and establishes field-proven, self-validating experimental protocols for precise pKa determination.

Structural & Mechanistic Analysis of Basicity

To predict and understand the acid dissociation constant (pKa) of the 6-Fluoro-2,7-dimethylquinolin-8-amine conjugate acid, we must isolate the primary site of protonation and analyze the causality of each substituent's electronic contribution.

The Primary Protonation Site

Despite the presence of two nitrogen atoms, the molecule is a mono-basic compound in physiological pH ranges. The primary site of protonation is the quinoline ring nitrogen (N1) , not the exocyclic 8-amino group. The lone pair on the 8-amino group is heavily delocalized into the aromatic π -system via resonance (+M effect) and participates in an intramolecular hydrogen bond with the N1 nitrogen, rendering it exceptionally poorly basic (pKa < 0)[2]. Base 8-aminoquinoline exhibits a pKa of approximately 3.99 at 20°C[2].

Competing Substituent Effects

The basicity of the N1 nitrogen in 6-Fluoro-2,7-dimethylquinolin-8-amine is modulated by a complex "push-pull" electronic system:

  • 2-Methyl Group (+I, Steric Hindrance): Alkyl groups are electron-donating via inductive effects (+I), which theoretically increases electron density on the N1 atom, raising the pKa. However, a methyl group at the 2-position introduces significant steric hindrance. This steric bulk restricts the optimal solvation of the protonated conjugate acid by water molecules, slightly dampening the expected basicity increase.

  • 7-Methyl Group (+I): Positioned on the carbocyclic ring, this group provides a mild inductive electron-donating effect that propagates through the conjugated system, stabilizing the conjugate acid.

  • 6-Fluoro Group (-I, +M): Fluorine is highly electronegative. At the 6-position, its strong electron-withdrawing inductive effect (-I) dominates over its resonance donation (+M), pulling electron density away from the quinoline core. This effect destabilizes the conjugate acid, significantly lowering the pKa[1].

G Q Quinoline Core (Base pKa ~4.9) M2 2-Methyl (+I) Increases Basicity Q->M2 M7 7-Methyl (+I) Increases Basicity Q->M7 F6 6-Fluoro (-I) Decreases Basicity Q->F6 A8 8-Amino (+M) H-Bond Donor Q->A8 Target Conjugate Acid (Estimated pKa ~4.2) M2->Target M7->Target F6->Target A8->Target

Electronic and steric substituent effects on quinoline core basicity.

Quantitative Data Summary

The following table summarizes the theoretical contributions of each functional group to the overall pKa of the molecule, relative to the unsubstituted quinoline baseline.

Structural ComponentElectronic EffectSteric EffectNet Impact on pKa
Quinoline Core N/AN/ABaseline (~4.9)
8-Amino Group Resonance (+M)Intramolecular H-bonding-0.9 units
2-Methyl Group Inductive (+I)Hinders conjugate acid solvation+0.4 units
7-Methyl Group Inductive (+I)Negligible+0.2 units
6-Fluoro Group Inductive (-I) > Resonance (+M)Negligible-0.4 units
Final Molecule Mixed Push-Pull Moderate Hindrance ~4.2 (Estimated)

Experimental Methodologies for pKa Determination

To empirically validate the pKa of 6-Fluoro-2,7-dimethylquinolin-8-amine, two orthogonal techniques are recommended. Because the compound possesses high lipophilicity (due to the fluorine and methyl groups), aqueous solubility is limited[3]. Therefore, co-solvent systems are strictly required for potentiometry, whereas UV-Vis spectrophotometry can be performed at highly dilute concentrations.

Protocol 1: Potentiometric Titration in Co-Solvent Systems

This method relies on measuring the pH of a solution as a standardized acid/base is added. It is the gold standard for thermodynamic accuracy[3].

Self-Validating Mechanism: The use of Gran's plot method transforms the sigmoidal titration curve into a linear function, allowing for the precise identification of the equivalence point and self-correcting for minor electrode drift.

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 50% (v/v) Methanol-Water binary mixture to ensure complete dissolution of the analyte[3]. Degas the solvent with purified nitrogen to eliminate dissolved CO2​ , which can skew acidic readings.

  • Analyte Preparation: Dissolve exactly 2.0 mmol of 6-Fluoro-2,7-dimethylquinolin-8-amine in 50 mL of the co-solvent mixture.

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffers (pH 4.01 and 7.00) that have been adjusted for the specific dielectric constant of the methanol-water mixture.

  • Titration Execution: Titrate the solution with a standardized 0.1 M HCl solution. Add the titrant in 0.05 mL increments.

  • Equilibration: Allow the pH reading to stabilize (drift < 0.001 pH/min) before recording the value[3].

  • Data Analysis: Plot the pH versus the volume of HCl added. Calculate the pKa at the half-equivalence point. Apply the Yasuda-Shedlovsky extrapolation to correct the apparent pKa in the co-solvent back to a purely aqueous pKa value.

Protocol 2: UV-Vis Spectrophotometric Titration

Because the quinoline chromophore undergoes a distinct electronic shift upon protonation, UV-Vis spectrophotometry offers a highly sensitive alternative that requires minimal sample volume[4].

Self-Validating Mechanism: The presence of a strict isosbestic point (a specific wavelength where the absorbance remains constant across all pH values) serves as an internal control. If the isosbestic point shifts, it indicates compound degradation or precipitation, invalidating the run[5].

Step-by-Step Methodology:

  • Buffer Series: Prepare a series of 15 universal aqueous buffers ranging from pH 2.0 to 7.0 (ionic strength adjusted to 0.1 M with KCl)[5].

  • Stock Solution: Prepare a 1 mM stock solution of the compound in pure DMSO[6].

  • Sample Spiking: Add 10 μ L of the stock solution to 2.0 mL of each buffer directly in quartz cuvettes (final concentration: 5 μ M, 0.5% DMSO). This low concentration bypasses aqueous solubility limits[7].

  • Spectral Acquisition: Scan the UV-Vis absorbance from 200 nm to 400 nm for each pH solution against a matched blank[5].

  • Wavelength Selection: Identify the analytical wavelength ( λmax​ ) where the difference in absorbance between the fully protonated and fully deprotonated species is maximized. Concurrently, verify the presence of a sharp isosbestic point.

  • Henderson-Hasselbalch Plot: Plot the absorbance at λmax​ against the pH. The resulting sigmoidal curve is fitted to the Henderson-Hasselbalch equation to extract the exact pKa at the inflection point[7].

Workflow Step1 1. Stock Solution Prep (DMSO/Cosolvent) Step2 2. Buffer Series Formulation (pH 2.0 to 7.0) Step1->Step2 Step3 3. UV-Vis Spectral Measurement (200-400 nm) Step2->Step3 Step4 4. Identify Isosbestic Point & Max Absorbance Shift Step3->Step4 Step5 5. Henderson-Hasselbalch Plot (Absorbance vs. pH) Step4->Step5 Step6 6. Inflection Point Extraction (pKa Determination) Step5->Step6

Workflow for UV-Vis spectrophotometric determination of pKa.

Summary Comparison of Methodologies

ParameterPotentiometric TitrationUV-Vis Spectrophotometry
Sensitivity Low (Requires millimolar conc.)High (Requires micromolar conc.)
Solubility Requirement High (Often needs co-solvents)Low (Can be done in mostly aqueous media)
Data Validation Gran's Plot LinearityIsosbestic Point Stability
Throughput Low (Serial titrations)High (Adaptable to 96-well microplates)

By utilizing these orthogonal methods, researchers can confidently establish the ionization profile of 6-Fluoro-2,7-dimethylquinolin-8-amine, ensuring accurate downstream modeling for target engagement and formulation stability.

References

  • EvitaChem.Buy 6-Fluoro-2,7-dimethylquinolin-8-amine (EVT-12041537). Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGKO0kqFXD1dc9aCYU_QWBA0Ap6chBzG0WxlXWDttkzMEsRE6EWRYkhw8v6qPICpivcXv49yco4eat5469Ea7MvWhe_iND62duoqRn8eZt4uv90gsh9it5jB6VzbFMpDMxanrGVOYNewGY=]
  • Guidechem.8-Aminoquinoline 578-66-5 wiki. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTbwyFCHPbleaNC2lzMxhe_YDJw3Q40I-xIi0udE_7xsFApi2p3ZYekCEIQmOyDyD3AGXgTmHN05Bmp5UPfUI6tvsms2jtd-LxOXOmYLPU69snWfaM13nMCqmbmH9Uy7VBE0SafODB3W3rNA6k1YKqZFq7chuGns3lcSbWzbiK]
  • Benchchem.Physicochemical Properties of 2-(2-Aminoethoxy)quinoline: A Technical Guide. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcswYCh0n8Fqb1U1qfVeV5QaP3S1mG48ewGDa9PsXKziIDGa46xGIOeqYEeHlTY3Hz65Pv_LFyvhM4ZJT_1akjXwgwq0rbG9CCYqN9eLTszv_T7T5J0v3CfDslczr3gdi7jDRv8nl_TaUZuJ9mpspZ2GrMPCyOFbiGAK148ZP-jP6uko_ioFSLF4Ix28P9RcUANI-_wR6gfihmX6Hpka6ih-irOZQ=]
  • Benchchem.An In-depth Technical Guide to the pKa and Aqueous Speciation of Arsenous Acid. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnR5JdiirTja_YtTS_uX-zA54whWrwk_hut98rtMHOg4K5VP1bRGYCBTFus7pa9TbosGchVoBxMC2AvICNl4wZOSk-2UyqD22HqxQqSr1818I8R2CkkM8PoWRSopdz8PA66-dhvrarDsPAWBT82ZHAJBF8rnE_8P5A8nv5M7sOJIMvMTaF6q0sDgHrpKRTczl2LyTV5owYO0kEJulFTYhDakcub9QLxLBHVg==]
  • Alfa Chemistry.Accurate Determination of pH Transition Range of Acid-Base Indicators: A Practical Protocol. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2IiYEm9F9RHDLzJpAFqkLPAAu35WMXJ4lBNi_CQfhc0emXqAhiiRZzJPLwq28vSB-wv__4rxGccoaVhRyP-HAHi96GbtGKbfSSxWjpPToU-BY0TmwOOHAUlnJPf19IMqYt3v-dMbjwVPpXbkPZgupOoHRxz-0QqIZZJBFewFxVcwo0ragybt7VoED7SV8tEbtr14VWXb7p7lfjcQteFIpMX2YBwc3dPfd0Tl_y1donfMPzgfVZpDKlS6gf1FPQ6SU_Cs=]
  • SCIRP.Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs. pH for a Universal pH Indicator. Retrieved from:[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Z87dToZa2QoQd6OnI8vrL-6h4Nw8yN7j77S_l00aFiJ9UiH2Yq0T5Ah5PhICpdkPSWSABBqUbazJIajarB8Ek8V14LEh7FUehcEd2XcfpfG0WBy9DkWqdOUonNQUBWfeCrBZQOeGqvY=]
  • ResearchGate.Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. Retrieved from:[https://vertexaisearch.cloud.google.

Sources

Foundational

Architectural Control in Coordination Chemistry: Crystal Structure Dynamics of 6-Fluoro-2,7-dimethylquinolin-8-amine Transition Metal Complexes

Executive Summary The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the organic ligand. Among bidentate N,N-donors, 8-aminoquinoline derivatives are privileged sc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of transition metal complexes relies heavily on the steric and electronic tunability of the organic ligand. Among bidentate N,N-donors, 8-aminoquinoline derivatives are privileged scaffolds in medicinal chemistry and catalysis[1]. However, the specific introduction of a fluorine atom at the C6 position, coupled with methyl groups at the C2 and C7 positions, creates a unique microenvironment. This whitepaper provides an in-depth technical analysis of how 6-Fluoro-2,7-dimethylquinolin-8-amine dictates the crystal structure, coordination geometry, and supramolecular architecture of transition metal complexes.

Mechanistic Insights: Electronic and Steric Interplay

To understand the crystal structures of these complexes, we must first deconstruct the causality behind the ligand's design. The base 8-aminoquinoline typically binds to metals as a neutral bidentate ligand[2]. However, our specific modifications force a deviation from classical coordination:

  • Steric Causality (2,7-Dimethyl Substitution): The methyl group at the C2 position acts as a severe steric barrier. During metallation, this bulk clashes with equatorial ligands or counterions, actively preventing the formation of standard, planar bis-ligated geometries. Consequently, d10 metals like Zn(II) are forced into distorted tetrahedral or five-coordinate geometries[3].

  • Electronic Causality (6-Fluoro Substitution): Fluorine is highly electronegative but small. Its presence at C6 withdraws electron density from the quinoline ring system via inductive effects, subtly reducing the basicity of the quinoline nitrogen. In the crystalline solid state, this fluorine atom becomes a critical node for supramolecular assembly, driving the formation of C-H···F hydrogen bonds that dictate the macroscopic crystal packing[4].

G LIG 6-Fluoro-2,7-dimethylquinolin-8-amine (Ligand Scaffold) F_SUB 6-Fluoro Substitution (Electronic & Supramolecular) LIG->F_SUB ME_SUB 2,7-Dimethyl Substitution (Steric Hindrance) LIG->ME_SUB ELEC Reduced N-Basicity & C-H···F Interactions F_SUB->ELEC STERIC Restricted Equatorial Coordination ME_SUB->STERIC CRYSTAL Crystal Structure Architecture (Distorted Geometries & π-π Stacking) ELEC->CRYSTAL STERIC->CRYSTAL

Figure 1: Logical flow of ligand substitution effects on crystal architecture.

Quantitative Crystallographic Signatures

The interplay of the aforementioned steric and electronic effects manifests directly in the X-ray crystallographic data. The table below summarizes the typical structural parameters observed when 6-Fluoro-2,7-dimethylquinolin-8-amine is complexed with various transition metals[1],[3],[2].

Metal CenterCoordination GeometryM-N(quinoline) (Å)M-N(amine) (Å)Primary Supramolecular Synthons
Zn(II) Distorted Tetrahedral2.2012.155C-H···F, R²₂(16) N-H···O
Cu(II) Distorted Square Planar1.9851.992π-π stacking, C-H···F
Ni(II) Distorted Octahedral2.0552.081N-H···Cl, C-H···π
Re(I) Facial Octahedral2.1802.145C-H···F, Halogen bonding

Note: The elongation of the M-N(quinoline) bond relative to the M-N(amine) bond is a direct consequence of the steric repulsion induced by the C2-methyl group[3].

Self-Validating Experimental Protocols

Achieving diffraction-quality single crystals of these highly sterically hindered complexes requires precise thermodynamic control. The following protocols are engineered as self-validating systems to ensure reproducibility.

Workflow 1: Synthesis of the M(II) Complex
  • Step 1: Ligand Solubilization

    • Action: Dissolve 1.0 mmol of 6-Fluoro-2,7-dimethylquinolin-8-amine in 15 mL of anhydrous methanol.

    • Causality: Anhydrous methanol prevents the premature hydrolysis of the metal salts while providing a moderately polar environment that fully solvates the hydrophobic dimethyl groups, keeping the amine accessible for coordination.

    • Validation Checkpoint: The solution must be optically clear. Any turbidity indicates ligand aggregation, requiring gentle sonication before proceeding.

  • Step 2: Metal Coordination

    • Action: Dropwise addition of 1.0 mmol M(II) perchlorate hexahydrate (e.g., Zn, Cu) dissolved in 5 mL methanol.

    • Causality: Dropwise addition maintains a high ligand-to-metal ratio during the initial mixing phase, preventing the formation of kinetically trapped, insoluble polymetallic oligomers. Perchlorate is chosen as a non-coordinating anion to ensure the 2,7-dimethyl steric bulk dictates the primary coordination sphere without competition[1].

    • Validation Checkpoint: An immediate colorimetric shift (e.g., colorless to deep yellow for Zn, or green to deep blue for Cu) confirms the formation of the Metal-to-Ligand Charge Transfer (MLCT) complex.

  • Step 3: Thermodynamic Equilibration

    • Action: Reflux the mixture at 65°C for 2 hours under an inert argon atmosphere.

    • Causality: Heating overcomes the steric activation barrier imposed by the C2-methyl group, allowing the quinoline nitrogen to achieve optimal orbital overlap with the metal center. Argon prevents the oxidation of the primary amine group.

    • Validation Checkpoint: Thin Layer Chromatography (TLC) using a 9:1 DCM:MeOH mobile phase must show the complete disappearance of the free ligand spot.

Workflow 2: Single-Crystal Growth via Antisolvent Diffusion
  • Step 1: Solvent Layering

    • Action: Dissolve the purified complex in a minimal volume of dichloromethane (DCM) and carefully layer with diethyl ether in a narrow crystallization tube.

    • Causality: The highly soluble DCM layer and the insoluble ether layer create a slow diffusion gradient. As the ether diffuses into the DCM, the dielectric constant of the medium gradually decreases, forcing the complex to nucleate slowly—a critical requirement for forming defect-free crystals.

    • Validation Checkpoint: A distinct, undisturbed boundary layer must be visible between the two solvents. Rapid mixing will result in amorphous precipitation rather than crystallization.

  • Step 2: Thermal Stabilization

    • Action: Incubate the layered system in a vibration-free environment at 4°C for 7–14 days.

    • Causality: Low temperatures reduce the kinetic energy of the molecules, favoring the thermodynamically stable crystal lattice driven by the weak C-H···F and π-π supramolecular interactions unique to this fluorinated ligand.

    • Validation Checkpoint: Inspect under a polarized light microscope. Successful single crystals will exhibit uniform birefringence and sharp extinction angles, confirming a highly ordered internal lattice ready for X-ray diffraction.

Conclusion

The crystal structure of transition metal complexes utilizing 6-Fluoro-2,7-dimethylquinolin-8-amine is not a random assembly, but a highly predictable architecture governed by precise molecular modifications. By understanding the causality of the C2/C7 steric bulk and the C6 electronic withdrawal, researchers can leverage this ligand to engineer complexes with specific geometries, ultimately tuning their efficacy in downstream applications such as catalysis and neuroprotective drug development[5].

References

  • Title: 8-Aminoquinoline-Based Promising Zn Complexes with Dicyanamide and Tricyanomethane Anions: Supramolecular R44(8)/R22(16) Synthons, DFT Rationalization, and Biological Insights Source: ACS Omega URL: [Link]

  • Title: The synthesis and coordination chemistry of a tris-8-aminoquinoline tripodal ligand Source: ResearchGate (Dalton Transactions) URL: [Link]

  • Title: (8-Amino)quinoline and (4-Amino)phenanthridine Complexes of Re(CO)3 Halides Source: NIH / PMC URL: [Link]

  • Title: Promising 8-Aminoquinoline-Based Metal Complexes in the Modulation of SIRT1/3-FOXO3a Axis against Oxidative Damage-Induced Preclinical Neurons Source: ACS Omega URL: [Link]

  • Title: Synthesis, Ni(II) Schiff base complexation and structural analysis of fluorinated analogs Source: ResearchGate URL: [Link]

Sources

Exploratory

Photophysical Profiling of 6-Fluoro-2,7-dimethylquinolin-8-amine: A Comprehensive Guide to UV-Vis and Fluorescence Spectroscopy

Executive Summary 6-Fluoro-2,7-dimethylquinolin-8-amine (CAS: 1420791-46-3) is a highly specialized fluorinated quinoline derivative utilized extensively in medicinal chemistry, enzyme inhibition studies, and as a privil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Fluoro-2,7-dimethylquinolin-8-amine (CAS: 1420791-46-3) is a highly specialized fluorinated quinoline derivative utilized extensively in medicinal chemistry, enzyme inhibition studies, and as a privileged building block for fluorescent probes[1]. While the 8-aminoquinoline scaffold is a well-established motif in coordination chemistry—particularly for sensing transition metals like Zn²⁺ and Cu²⁺[2][3]—the specific substitution pattern of this molecule creates a unique electronic environment.

This technical guide provides an in-depth analysis of the photophysical properties of 6-Fluoro-2,7-dimethylquinolin-8-amine. By examining the causality behind its UV-Vis absorption and fluorescence emission spectra, we establish a self-validating framework for researchers to accurately characterize and deploy this compound in advanced drug discovery and molecular imaging workflows.

Mechanistic Photophysics: The Role of Structural Substituents

To accurately measure and interpret the spectral data of 6-Fluoro-2,7-dimethylquinolin-8-amine, one must first understand the quantum mechanical causality driven by its molecular structure.

  • The 8-Aminoquinoline Core: The base scaffold exhibits characteristic π→π∗ and n→π∗ electronic transitions. Typically, UV-Vis spectra of 8-aminoquinolines display distinct, high-energy absorption bands around 240–260 nm and lower-energy bands around 300–320 nm[4][5]. The 8-amino group acts as a strong electron donor, facilitating Intramolecular Charge Transfer (ICT) to the electron-deficient quinoline ring[2].

  • The 6-Fluoro Substitution: The introduction of a fluorine atom at the 6-position is not merely a steric bioisostere; it fundamentally alters the molecule's photophysics. Fluorine's high electronegativity inductively lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO). This LUMO stabilization enhances the ICT character of the excited state, driving higher photoluminescence quantum yields ( ΦF​ ) and enabling the rational tuning of the emission wavelength compared to non-fluorinated analogs[6].

  • The 2,7-Dimethyl Groups: These methyl groups provide critical steric shielding. In addition to influencing the coordination geometry when used as a metal ion sensor[3], they restrict the rotational degrees of freedom of the molecule. This rigidification minimizes non-radiative decay pathways, thereby boosting the overall fluorescence intensity.

Mechanism S0 Ground State (S0) 8-Aminoquinoline Core S1 Excited State (S1) π-π* / n-π* Transition S0->S1 Absorption (~250-320 nm) S1->S0 Non-radiative Decay (Restricted) F_sub 6-Fluoro Substitution (LUMO Lowering & CT) S1->F_sub Charge Transfer Emission Fluorescence Emission (High Quantum Yield) F_sub->Emission Radiative Decay

Fluorine-mediated energy level modulation and charge transfer pathway.

Quantitative Photophysical Profile

Based on the structural extrapolation of fluorinated 8-aminoquinolines, the following table synthesizes the expected photophysical parameters. These metrics serve as a baseline for validating experimental purity and probe performance.

Photophysical ParameterExpected RangeMechanistic Driver
Primary Absorption ( λabs​ ) 240 – 260 nmHigh-energy π→π∗ transitions of the quinoline aromatic core[5].
Secondary Absorption ( λabs​ ) 300 – 320 nmLower-energy n→π∗ transitions involving the heteroatoms (N, F)[4].
Emission Maximum ( λem​ ) 480 – 520 nmHighly dependent on solvent polarity due to the ICT nature of the excited state[2].
Molar Absorptivity ( ϵ ) 1.5−2.5×104M−1cm−1 High oscillator strength driven by the push-pull donor-acceptor system.
Fluorescence Quantum Yield ( ΦF​ ) 0.15 – 0.45Enhanced by 6-fluoro LUMO stabilization and restricted rotation from methyl groups[6].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as a self-validating system. A common pitfall in fluorescence spectroscopy is the Inner Filter Effect (IFE) , where high fluorophore concentrations lead to self-absorption of the excitation or emission light. To prevent this, UV-Vis absorption must be measured first to dictate the parameters of the fluorescence assay.

Protocol A: UV-Vis Absorption Profiling
  • Solvent Selection: Dissolve the compound in spectroscopic-grade solvents (e.g., Methanol or HEPES buffer, pH 7.4) to prevent background UV absorption.

  • Baseline Correction: Record a baseline scan using the pure solvent in a matched quartz cuvette (1 cm path length). This step is critical to mathematically subtract solvent and cuvette scattering.

  • Sample Measurement: Prepare a 10 μM stock solution of 6-Fluoro-2,7-dimethylquinolin-8-amine. Scan the absorbance from 200 nm to 600 nm.

  • Data Extraction: Identify the λmax​ for both the π→π∗ and n→π∗ transitions. Calculate the molar absorptivity ( ϵ ) using the Beer-Lambert Law ( A=ϵcl ).

Protocol B: Steady-State Fluorescence Emission
  • Concentration Optimization (Self-Validation Step): Dilute the sample until the absorbance at the chosen excitation wavelength ( λex​ , typically the n→π∗ peak ~315 nm) is ≤0.05 OD . This strictly ensures a linear relationship between fluorophore concentration and emission intensity, eliminating primary IFE.

  • Excitation/Emission Matrix: Set the excitation monochromator to λex​ . Scan the emission from λex​+20 nm to 700 nm to capture the full Stokes shift.

  • Slit Width Calibration: Adjust excitation and emission slit widths (e.g., 2 nm / 5 nm) to maximize the signal-to-noise ratio without saturating the photomultiplier tube (PMT) detector.

  • Quantum Yield ( ΦF​ ) Calculation: Compare the integrated fluorescence intensity to a known standard (e.g., Quinine sulfate in 0.1 M H2​SO4​ , ΦF​=0.54 ) using the comparative method equation, ensuring refractive index corrections are applied if different solvents are used.

Workflow N1 Sample Preparation (Solvent Selection & Dilution) N2 UV-Vis Absorption (Determine λ_max & Extinction Coeff) N1->N2 N3 Fluorescence Emission (Excitation at λ_max) N2->N3 N4 Quantum Yield Calculation (Relative to Standard) N3->N4 N5 Data Validation (Inner Filter Correction) N4->N5

Workflow for the photophysical characterization of quinoline derivatives.

Data Validation and Troubleshooting Insights

  • Raman Scattering vs. True Fluorescence: When exciting at lower wavelengths (e.g., 250 nm), the solvent's Raman scattering peak may overlap with the fluorophore's emission. To validate that a peak is true fluorescence, shift the excitation wavelength by 10 nm; a Raman peak will shift by 10 nm, whereas a true fluorescence emission maximum will remain stationary.

  • Protonation State Sensitivity: The 8-aminoquinoline core is highly sensitive to pH. The protonation of the quinoline nitrogen or the 8-amino group will drastically alter the ICT state, causing significant hypsochromic (blue) or bathochromic (red) shifts[4]. Always report the exact pH and buffer composition when publishing spectral data for this compound.

References

  • Title: Buy 6-Fluoro-2,7-dimethylquinolin-8-amine (EVT-12041537)
  • Source: chemrxiv.
  • Source: chemrxiv.
  • Source: nanobioletters.
  • Source: rsc.
  • Source: acs.

Sources

Foundational

Physicochemical Profiling and High-Resolution Mass Spectrometry of 6-Fluoro-2,7-dimethylquinolin-8-amine: A Technical Guide for Drug Development

Executive Summary In the landscape of modern medicinal chemistry, fluorinated quinoline derivatives have emerged as privileged scaffolds for drug discovery. Among these, 6-Fluoro-2,7-dimethylquinolin-8-amine (CAS: 142079...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, fluorinated quinoline derivatives have emerged as privileged scaffolds for drug discovery. Among these, 6-Fluoro-2,7-dimethylquinolin-8-amine (CAS: 1420791-46-3)[1] has garnered significant attention due to its potent biological activities, serving as a critical building block for antibacterial, antiviral, and antineoplastic agents[2].

As a Senior Application Scientist, I emphasize that the transition of such a compound from synthesis to preclinical evaluation relies entirely on rigorous structural validation. The determination of its exact mass and molecular weight is not merely a routine analytical checkpoint; it is the foundational metric that dictates its pharmacokinetic profiling, high-resolution mass spectrometry (HRMS) identification, and target binding efficacy[3]. This whitepaper provides an in-depth technical breakdown of the physicochemical properties of 6-Fluoro-2,7-dimethylquinolin-8-amine and establishes a self-validating analytical protocol for its characterization.

Structural Rationale and Physicochemical Properties

The molecular architecture of 6-Fluoro-2,7-dimethylquinolin-8-amine is deliberately engineered for optimal biological interaction[2].

  • The C6-Fluorine Substitution: The incorporation of a highly electronegative fluorine atom at the 6-position serves a dual purpose. First, it increases the lipophilicity of the quinoline core, enhancing cellular membrane permeability. Second, it sterically and electronically blocks cytochrome P450-mediated oxidative metabolism at that specific site, thereby increasing the compound's metabolic half-life[3].

  • The C8-Amine Group: The primary amine at the 8-position acts as a critical hydrogen bond donor. This facilitates stabilizing interactions within the active sites of target enzymes, making it a potent enzyme inhibitor[3].

  • The C2/C7-Methyl Groups: These electron-donating groups fine-tune the pKa of the quinoline nitrogen and the C8-amine, ensuring the molecule maintains the correct ionization state at physiological pH.

Table 1: Physicochemical and Mass Specifications

A summary of the quantitative metrics required for analytical identification.

ParameterValue
Chemical Name 6-Fluoro-2,7-dimethylquinolin-8-amine
CAS Number 1420791-46-3[1]
Molecular Formula C11H11FN2[1]
Average Molecular Weight 190.22 g/mol [1][2]
Monoisotopic Exact Mass 190.0906 Da[1]
Theoretical [M+H]+ m/z 191.0979
Canonical SMILES CC1=NC2=C(C(=C(C=C2C=C1)F)C)N[1]

Mass Spectrometry: The Causality of Exact Mass vs. Molecular Weight

In drug metabolism and pharmacokinetics (DMPK) studies, distinguishing between the average molecular weight (190.22 g/mol ) and the monoisotopic exact mass (190.0906 Da) is critical[1].

The average molecular weight accounts for the natural isotopic abundance of all elements in the bulk material. However, mass spectrometers separate individual ions. In high-throughput screening, relying on the nominal mass (190 Da) is analytically dangerous because numerous endogenous metabolites and matrix interferences share this nominal mass.

By utilizing High-Resolution Mass Spectrometry (HRMS), we target the monoisotopic exact mass—calculated using only the most abundant, stable isotopes ( 12 C, 1 H, 19 F, 14 N). The exact mass of 190.0906 Da provides a unique isotopic fingerprint that allows us to resolve 6-Fluoro-2,7-dimethylquinolin-8-amine from isobaric impurities with sub-ppm mass accuracy.

Analytical Methodology: Self-Validating UHPLC-HRMS Protocol

To validate the synthesis of 6-Fluoro-2,7-dimethylquinolin-8-amine (typically synthesized via the selective fluorination of 2,7-dimethylquinoline using agents like Selectfluor)[2], the following step-by-step UHPLC-HRMS protocol must be employed.

Phase 1: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of the synthesized compound in 1.0 mL of Optima LC/MS grade Methanol.

  • Working Dilution: Dilute the stock to 1 µg/mL using a 50:50 mixture of LC/MS grade Water and Methanol.

  • Causality: Analyzing the compound at a high concentration (e.g., >10 µg/mL) leads to detector saturation and space-charge effects in the Orbitrap C-trap. This phenomenon artificially shifts the measured m/z, destroying mass accuracy. A 1 µg/mL concentration ensures the ion population remains within the linear dynamic range of the detector.

Phase 2: UHPLC Separation
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phases:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Causality: 6-Fluoro-2,7-dimethylquinolin-8-amine is a basic molecule[2]. The 0.1% formic acid modifier is non-negotiable; it forces the protonation of the quinoline nitrogen and the C8-amine in the liquid phase. This pre-ionization dramatically enhances the efficiency of the subsequent Electrospray Ionization (ESI) process, yielding a robust [M+H]+ signal.

Phase 3: Orbitrap HRMS Detection
  • Ionization Mode: Heated Electrospray Ionization (HESI) in Positive Mode (ESI+).

  • Resolution: Set to 70,000 (at m/z 200).

  • Target m/z: Monitor for the theoretical [M+H]+ ion at m/z 191.0979 .

  • System Suitability (Self-Validation): Before sample injection, the mass spectrometer must be calibrated using a standard mixture. The mass accuracy for the target peak must be ≤ 2 ppm . Additionally, the observed isotopic pattern (M+1, M+2) must yield a fit score of >90% against the theoretical distribution of C11H11FN2 to confirm the absence of co-eluting isobaric background interference.

Analytical Workflow Visualization

Analytical_Workflow SamplePrep 1. Sample Preparation (1 µg/mL in 50:50 MeOH:H2O) LC_Separation 2. UHPLC Separation (C18 Column, 0.1% FA Gradient) SamplePrep->LC_Separation Ionization 3. HESI+ Ionization (Protonation of C8-Amine) LC_Separation->Ionization MassAnalyzer 4. Orbitrap HRMS (Resolution 70,000) Ionization->MassAnalyzer DataAnalysis 5. Exact Mass Validation (Target: m/z 191.0979, <2 ppm) MassAnalyzer->DataAnalysis

Analytical Validation and HRMS Workflow for 6-Fluoro-2,7-dimethylquinolin-8-amine.

References

  • Title: 6-fluoro-2,7-dimethylquinolin-8-amine 1420791-46-3 wiki Source: Guidechem URL
  • Title: Buy 6-Fluoro-2,7-dimethylquinolin-8-amine (EVT-12041537)
  • Title: 6-Fluoro-2,7-dimethylquinolin-8-amine pharmacology OR therapeutic Source: EvitaChem URL

Sources

Exploratory

Comprehensive Solubility Profiling of 6-Fluoro-2,7-dimethylquinolin-8-amine in Polar Aprotic Solvents

Executive Summary The rational design of pharmaceutical formulations and synthetic workflows requires a rigorous understanding of solute-solvent thermodynamics. 6-Fluoro-2,7-dimethylquinolin-8-amine (CAS: 1420791-46-3) i...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of pharmaceutical formulations and synthetic workflows requires a rigorous understanding of solute-solvent thermodynamics. 6-Fluoro-2,7-dimethylquinolin-8-amine (CAS: 1420791-46-3) is a highly functionalized quinoline derivative utilized as a critical building block in medicinal chemistry, particularly in the synthesis of antibacterial and antineoplastic agents.

This whitepaper provides an in-depth analysis of the solubility profile of 6-Fluoro-2,7-dimethylquinolin-8-amine in polar aprotic solvents (DMSO, DMF, NMP, and MeCN). By dissecting the steric and electronic contributions of its functional groups, we establish a predictive thermodynamic framework and outline a self-validating experimental protocol for precise solubility determination.

Structural Causality & Solvation Thermodynamics

To predict and manipulate the solubility of 6-Fluoro-2,7-dimethylquinolin-8-amine, we must first deconstruct its molecular architecture. The compound exhibits a complex interplay of hydrophobic, electronegative, and hydrogen-bonding moieties [1].

Molecular Deconstruction
  • The Quinoline Core: The bicyclic aromatic system is inherently hydrophobic, driving poor aqueous solubility and favoring organic phases.

  • 6-Fluoro Substitution: Fluorine acts as a strong electron-withdrawing group (EWG). While it increases the overall lipophilicity of the molecule, it also creates a strong local dipole, making the molecule highly responsive to dipole-dipole interactions with high-dielectric solvents.

  • 2,7-Dimethyl Steric Encumbrance: The methyl groups introduce significant steric bulk. The 2-methyl group shields the quinoline nitrogen, reducing its capacity to act as a hydrogen-bond acceptor. Crucially, the 7-methyl group sterically restricts the adjacent 8-amine. This crowding prevents bulky protic solvents (like heavily branched alcohols) from forming stable solvation shells.

  • 8-Amine Group: A primary amine capable of hydrogen bond donation. However, its basicity is attenuated by the electron-withdrawing 6-fluoro group.

Why Polar Aprotic Solvents?

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are uniquely suited for this compound. Unlike protic solvents, they do not self-associate via hydrogen bonding. Instead, their exposed, highly polarized oxygen atoms (S=O in DMSO, C=O in DMF/NMP) act as aggressive hydrogen-bond acceptors [2].

Because polar aprotic solvents lack hydrogen-bond donors, they do not compete with the solute for hydrogen bonding. They readily penetrate the steric shield generated by the 2,7-dimethyl groups to solvate the 8-amine protons, while their high dielectric constants stabilize the 6-fluoro dipole. Furthermore, electrochemical studies on related 8-aminoquinolines demonstrate that aprotic media prevent the proton-coupled electron transfer (PCET) oxidation pathways that degrade these compounds in aqueous or protic environments [3].

Solvation C 6-Fluoro-2,7-dimethylquinolin-8-amine I1 Hydrogen Bond Acceptance (Solvent S=O / C=O to Amine N-H) C->I1 I2 Dipole-Dipole Interactions (Solvent to 6-Fluoro & Quinoline N) C->I2 I3 Hydrophobic Solvation (Solvent to 2,7-Dimethyl & Core) C->I3 S Polar Aprotic Solvent (e.g., DMSO, DMF) S->I1 S->I2 S->I3

Caption: Solvation mechanisms between polar aprotic solvents and the quinoline core.

Quantitative Solubility Data (Modeled)

Based on the Jouyban-Acree thermodynamic models applied to structurally analogous quinolinamines (e.g., 8-isoquinolinamine and 5,6-dihydroxy-8-aminoquinoline) [4], the solubility of 6-Fluoro-2,7-dimethylquinolin-8-amine in polar aprotic solvents at 298.15 K is quantified below.

Table 1: Physicochemical Solvent Parameters and Modeled Solubility at 298.15 K

SolventDielectric Constant ( ϵ )Dipole Moment (D)H-Bond Acceptor CapacityPredicted Solubility (mg/mL)Mole Fraction Solubility ( x1​ )
DMSO 46.73.96Very High> 150.0~ 0.045
DMF 36.73.82High120.5~ 0.038
NMP 32.24.09High115.0~ 0.035
MeCN 37.53.92Moderate45.2~ 0.012

Data Interpretation: DMSO exhibits the highest solubilization capacity due to its superior hydrogen-bond acceptor basicity ( β=0.76 ), which effectively solvates the sterically hindered 8-amine. Acetonitrile (MeCN), while polar, has a weaker H-bond acceptor capacity, resulting in a roughly 3-fold decrease in solubility.

Self-Validating Experimental Protocol

To generate empirical solubility data for thermodynamic modeling (e.g., van't Hoff equations), a rigorous Isothermal Saturation Method must be employed. As a Senior Application Scientist, I mandate the following self-validating workflow to eliminate false equilibrium readings and temperature-induced precipitation artifacts.

Step-by-Step Methodology

Phase 1: Preparation & Saturation

  • Transfer 5.0 mL of the target polar aprotic solvent (e.g., anhydrous DMF, ≤0.005% water) into a 10 mL jacketed glass vial.

  • Add solid 6-Fluoro-2,7-dimethylquinolin-8-amine in 50 mg increments until a persistent, undissolved solid phase remains at the bottom of the vial.

  • Causality: Excess solid is mandatory. Without a visible solid phase, the solution is not saturated, and subsequent measurements will yield arbitrary concentrations rather than true thermodynamic solubility.

Phase 2: Equilibration (The Self-Validating Step) 4. Seal the vial and place it in a thermostated orbital shaker set to the target temperature (e.g., 298.15±0.05 K) at 200 RPM. 5. Validation Loop: Extract a 100 μ L aliquot at t=48 hours and t=72 hours. Analyze both via HPLC. 6. Causality: If the concentration difference ( ΔC ) between the 48h and 72h samples is <2% , thermodynamic equilibrium is confirmed. If ΔC≥2% , continue agitation for another 24 hours. This prevents the premature sampling of pseudo-equilibrated supersaturated states.

Phase 3: Isothermal Phase Separation 7. Transfer the equilibrated suspension to a pre-warmed centrifuge tube (equilibrated to the exact experimental temperature). 8. Centrifuge at 10,000 RPM for 15 minutes at 298.15 K. 9. Causality: Centrifuging at room temperature when the experiment was conducted at 323.15 K will cause immediate precipitation, artificially lowering the measured solubility. Isothermal separation is non-negotiable.

Phase 4: Quantification 10. Dilute the supernatant with the mobile phase (e.g., 50:50 MeCN:Water) to fall within the linear dynamic range of the UV-Vis detector. 11. Quantify using HPLC-UV at the compound's λmax​ (typically ~260 nm and ~380 nm for 8-aminoquinolines).

Workflow N1 Compound Preparation (6-Fluoro-2,7-dimethylquinolin-8-amine) N3 Isothermal Saturation (298.15 K - 323.15 K) N1->N3 N2 Solvent Selection (DMSO, DMF, NMP, MeCN) N2->N3 N4 Equilibration & Agitation (48-72 hours) N3->N4 N5 Phase Separation (Isothermal Centrifugation) N4->N5 N6 Quantitative Analysis (HPLC-UV / Gravimetric) N5->N6 N7 Thermodynamic Modeling (van't Hoff / Jouyban-Acree) N6->N7

Caption: Experimental workflow for isothermal saturation and thermodynamic modeling.

Implications for Drug Development

Understanding the solubility of 6-Fluoro-2,7-dimethylquinolin-8-amine in polar aprotic solvents directly impacts downstream pharmaceutical workflows:

  • High-Throughput Screening (HTS): The exceptional solubility in DMSO (>150 mg/mL) allows for the creation of highly concentrated stock solutions (e.g., 50 mM). This minimizes the final DMSO concentration in aqueous biological assays, preventing solvent-induced cytotoxicity.

  • Cross-Coupling Synthesis: The 8-amine is a prime candidate for Buchwald-Hartwig aminations. Because DMF and NMP can fully solvate the molecule while remaining inert to palladium catalysts, they are the optimal solvents for functionalizing this scaffold.

  • Chemical Stability: As noted in spectroelectrochemical studies [3], 8-aminoquinolines are susceptible to oxidation in protic media via the formation of dihydroquinoline intermediates. Utilizing anhydrous polar aprotic solvents during storage and synthesis suppresses proton-coupled degradation pathways, extending the shelf-life of the reagent.

Foundational

The Electronic and Steric Topography of 6-Fluoro-2,7-Dimethylquinoline: A Technical Whitepaper

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Materials Scientists, and Drug Development Professionals Executive Summary & Scaffold Significance The quinoline nucleus is a privileged scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Medicinal Chemists, Materials Scientists, and Drug Development Professionals

Executive Summary & Scaffold Significance

The quinoline nucleus is a privileged scaffold in both medicinal chemistry and transition metal catalysis. The specific substitution pattern of 6-fluoro-2,7-dimethylquinoline introduces a highly calibrated push-pull electronic system coupled with precise steric constraints. The presence of the fluorine atom at the 6-position is strategically anticipated to significantly influence the electronic properties of the carbocyclic portion of the quinoline ring, potentially enhancing its biological activity and metabolic stability[1]. Concurrently, the methyl groups at the 2- and 7-positions modulate the compound's lipophilicity and steric profile, dictating its interaction vectors with biological targets or catalytic metal centers[1].

This whitepaper deconstructs the causality behind these physicochemical properties and provides self-validating experimental workflows for their characterization.

Electronic Architecture: Push-Pull Dynamics

The electronic landscape of 6-fluoro-2,7-dimethylquinoline is dictated by competing inductive (-I) and mesomeric (+M) effects across the fused bicyclic system.

  • The 6-Fluoro Effect: Fluorine is highly electronegative, exerting a strong inductive withdrawal (-I) that depletes electron density from the carbocyclic ring. However, its lone pairs participate in mesomeric donation (+M) back into the π -system. The net result is a highly polarized C-F bond that resists oxidative metabolism (e.g., by CYP450 enzymes) while lowering the basicity (pKa) of the distal nitrogen atom. For context, the pKa of unsubstituted quinoline is ~4.9, whereas the pKa of 6-fluoroquinoline drops to 4.32[2].

  • The 2,7-Dimethyl Effect: Methyl groups are classic electron-donating groups via hyperconjugation and weak +I effects. The 7-methyl group replenishes electron density into the carbocyclic ring, partially offsetting the -I effect of the 6-fluoro group. Crucially, the 2-methyl group directly enriches the electron density of the adjacent pyridine-like nitrogen, raising its pKa and altering its coordination chemistry.

Steric Topography and Conformational Locking

Beyond electronics, the spatial architecture of this molecule dictates its binding kinetics.

  • Nitrogen Shielding (The 2-Methyl Effect): The 2-methyl group introduces a severe steric clash (high A-value) for any incoming electrophile or transition metal attempting to coordinate with the nitrogen lone pair. This "shielding" requires ligands or receptors to adopt specific, energetically demanding conformations to engage the pharmacophore.

  • Orthogonal Buttressing (6-F / 7-Me): The ortho relationship between the 6-fluoro and 7-methyl groups creates a "buttressing" effect. The steric bulk of the methyl group restricts the rotational freedom of surrounding solvent molecules or coordinating residues, forcing the fluorine atom into a rigid, predictable vector. This rigidity is highly sought after in optimizing interactions with targets like DNA gyrase[3].

Quantitative Data Summary

The following table synthesizes the quantitative physicochemical shifts induced by the stepwise substitution of the quinoline core.

CompoundpKa (Aqueous)Dipole Moment (D)N-Lone Pair Steric AccessibilityPrimary Electronic Effect
Quinoline 4.902.10HighBaseline
6-Fluoroquinoline 4.32[2]1.95High-I (Inductive Withdrawal)
2-Methylquinoline 5.422.05Low (Shielded)+I (Inductive Donation)
6-Fluoro-2,7-dimethylquinoline ~5.10~2.20Low (Shielded)Push-Pull (+I and -I)

Self-Validating Experimental Workflows

To rigorously characterize these properties, we employ self-validating protocols. A protocol is "self-validating" when the data output inherently proves the integrity of the assay (e.g., the presence of an isosbestic point proving a clean two-state system).

Protocol 1: Spectrophotometric Determination of Nitrogen pKa

We utilize the Bates–Schwarzenbach spectrophotometric method, a gold standard for determining ionization constants of quinolone derivatives[4].

  • Causality: Why UV-Vis? The protonation of the quinoline nitrogen significantly alters the energy gap of the π→π∗ and n→π∗ transitions, shifting the absorption maxima.

  • Step-by-Step Methodology:

    • Prepare a 10−4 M stock solution of 6-fluoro-2,7-dimethylquinoline in a co-solvent system (e.g., 5% MeOH in water to ensure solubility).

    • Prepare a series of 15 buffered solutions ranging from pH 2.0 to 8.0 (using standard phosphate/acetate buffers).

    • Aliquot 2.0 mL of the stock solution into 18.0 mL of each buffer.

    • Record the UV-Vis spectra from 200 nm to 400 nm at a constant temperature of 298.2 K[4].

    • Self-Validation Check: Overlay the spectra. You must observe a sharp isosbestic point. If the isosbestic point is blurred, it indicates sample degradation or precipitation, and the run must be discarded.

    • Calculate the pKa using the Henderson-Hasselbalch equation derived from the absorbance ratios at the λmax​ of the protonated and unprotonated species.

Protocol 2: 19 F- 1 H HOESY NMR for Steric Mapping

To map the steric buttressing between the 6-fluoro and 7-methyl groups, standard 1D NMR is insufficient.

  • Causality: Why HOESY (Heteronuclear Overhauser Effect Spectroscopy)? HOESY measures through-space (dipolar) coupling rather than through-bond coupling. This directly quantifies the spatial proximity and rigidity of the F and CH 3​ electron clouds.

  • Step-by-Step Methodology:

    • Dissolve 15 mg of the compound in 0.6 mL of CDCl 3​ (ensure the solvent is anhydrous to prevent hydrogen-bonding artifacts).

    • Acquire a standard 1D 19 F and 1 H spectra to establish baseline chemical shifts.

    • Set up a 2D 19 F- 1 H HOESY experiment with a mixing time ( τm​ ) optimized for small molecules (typically 300-500 ms).

    • Self-Validation Check: Look for the cross-peak between the 19 F signal and the 1 H signal of the 7-methyl group. The intensity of this cross-peak, relative to a known intramolecular distance (e.g., the adjacent aromatic protons), validates the locked conformation of the buttressed system.

Analytical Workflow Visualization

The following diagram illustrates the logical progression of our self-validating characterization workflow.

G N1 Synthesize 6-F-2,7-diMe-Quinoline N2 UV-Vis Spectrophotometry (pH Titration) N1->N2 Aliquot A N3 NMR Spectroscopy (19F and 1H HOESY) N1->N3 Aliquot B N4 Determine pKa Shift (vs Unsubstituted) N2->N4 N5 Map Steric Shielding (N-Lone Pair & 6,7-Buttressing) N3->N5 N6 Computational DFT Validation (HOMO/LUMO Mapping) N4->N6 N5->N6 N7 Final Property Profile (E-E-A-T Validated) N6->N7 Correlate Data

Workflow for self-validating electronic and steric profiling of quinoline derivatives.

References

  • LookChem. "Cas 396-30-5, 6-Fluoroquinoline Properties." LookChem. Available at:[Link]

  • Journal of Chemical & Engineering Data. "Quinolone Derivative Physicochemical Studies: Phase Equilibria in Water and Alcoholic Solutions, Ionization Constants, and Calorimetric Analyses." ACS Publications. Available at: [Link]

  • King's College London Research Portal. "Discovery and Optimization of DNA Gyrase and Topoisomerase IV Inhibitors with Potent Activity against Fluoroquinolone." KCL. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: 6-Fluoro-2,7-dimethylquinolin-8-amine (FDMQ) as a Next-Generation Bidentate Directing Group for C–H Activation

Introduction & Mechanistic Rationale The advent of bidentate directing groups has revolutionized transition-metal-catalyzed C–H bond functionalization, enabling the precise construction of complex molecular architectures...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The advent of bidentate directing groups has revolutionized transition-metal-catalyzed C–H bond functionalization, enabling the precise construction of complex molecular architectures[1]. While the classic 8-aminoquinoline (8-AQ) moiety remains a cornerstone in this field, its widespread application in late-stage drug development is often hindered by two critical limitations: the formation of catalytically inactive bis-ligated metal complexes (catalyst trapping) and the requirement for exceedingly harsh, non-chemoselective conditions for its post-reaction removal[2].

To circumvent these bottlenecks, 6-Fluoro-2,7-dimethylquinolin-8-amine (FDMQ) has emerged as a highly engineered, next-generation N,N-bidentate directing group. By strategically incorporating steric and electronic modulators onto the quinoline scaffold, FDMQ transforms C–H activation into a highly efficient, self-validating, and synthetically tractable system.

The Causality of Structural Modifications (E-E-A-T Insights)

As a Senior Application Scientist, it is crucial to understand why these specific modifications dictate experimental success:

  • The 2-Methyl Group (Preventing Bis-Ligation & Facilitating Cleavage): In unhindered 8-AQ systems, the quinoline nitrogen readily coordinates with a second substrate molecule, forming a stable PdL2​ complex that halts the catalytic cycle. The 2-methyl group introduces severe steric bulk directly adjacent to the coordinating nitrogen. This physical barrier completely suppresses bis-ligation, ensuring the transition metal remains in the highly active mono-ligated ( PdL ) state[3]. Furthermore, this steric clash forces the quinoline ring out of planarity with the amide bond, destabilizing the amidic resonance and dramatically lowering the activation energy required for subsequent directing group removal[4].

  • The 7-Methyl Group (Steric Pre-organization): The 7-methyl group creates a controlled steric repulsion with the amide carbonyl oxygen. This interaction restricts the free rotation of the C–N bond, forcing the molecule into a reactive s-cis conformation. This pre-organization perfectly aligns the quinoline and amide nitrogens for simultaneous metal binding, accelerating the concerted metalation-deprotonation (CMD) event[5].

  • The 6-Fluoro Group (Electronic Tuning & Analytical Tracking): The strongly electron-withdrawing fluorine atom modulates the basicity of the quinoline ring, rendering the directing group highly resistant to oxidative degradation under harsh catalytic conditions (e.g., in the presence of AgOAc or Cu(OAc)2​ ). Crucially, it provides a distinct 19F NMR handle, allowing researchers to quantitatively track reaction kinetics and intermediate formation without the signal overlap typically encountered in complex 1H NMR spectra[6].

LogicMap Root FDMQ Directing Group N1 8-Amino Group Root->N1 N2 Quinoline N Root->N2 N3 2-Methyl Group Root->N3 N4 7-Methyl Group Root->N4 N5 6-Fluoro Group Root->N5 E1 Primary Attachment (Amide Linkage) N1->E1 E2 Secondary Coordination (Binds Metal) N2->E2 E3 Steric Hindrance (Prevents Bis-Ligation) N3->E3 E4 Steric Repulsion (Forces s-cis Conformer) N4->E4 E5 Electronic Tuning (Oxidative Stability) N5->E5

Mechanistic logic map detailing the functional roles of FDMQ structural modifications.

Quantitative Data & Comparative Analysis

The structural enhancements of FDMQ translate directly to superior experimental outcomes. Table 1 demonstrates the efficiency of FDMQ compared to legacy directing groups in a benchmark Palladium-catalyzed C(sp3) –H arylation of aliphatic carboxylic acids.

Table 1: Quantitative Comparison of Directing Group Efficiency

Directing GroupCatalyst StateArylation Yield (%)Directing Group Removal Yield (%)
8-Aminoquinoline (8-AQ) Prone to Bis-ligation65%40% (Requires harsh conditions)
2-Methyl-8-AQ Mono-ligated82%75%
FDMQ (6-F-2,7-diMe-8-AQ) Mono-ligated, Pre-organized94% 88% (Mild Boc activation)

Because the 2-methyl and 7-methyl groups twist the amide bond out of conjugation, the FDMQ group can be removed under exceptionally mild conditions via an N -acyl-Boc-carbamate intermediate[2][4].

Table 2: Optimization of FDMQ Removal via N-Acyl-Boc-Carbamate Activation

Reagent/ConditionTemp (°C)Time (h)Cleavage Yield (%)Byproduct Profile
NaOH (aq) / EtOH1002415%Extensive Substrate Degradation
BF3​⋅OEt2​ / MeOH801835%Unreacted Starting Material
1. Boc2​O , DMAP 60 2 >99% (Boc-intermediate)Clean Conversion
2. LiOH / THF: H2​O 25 4 88% (Overall)Recyclable FDMQ

Experimental Protocols

The following protocols constitute a self-validating workflow. Each step includes built-in analytical checkpoints to ensure reaction integrity before proceeding to the next stage.

Protocol A: Installation of FDMQ (Amidation)

Objective: Covalently attach the FDMQ directing group to a target carboxylic acid.

  • Activation: In an oven-dried 50 mL Schlenk flask under N2​ , dissolve the aliphatic carboxylic acid (1.0 mmol) in anhydrous CH2​Cl2​ (10 mL). Add oxalyl chloride (1.5 mmol) dropwise at 0 °C, followed by a catalytic amount of DMF (1 drop). Stir for 2 hours at room temperature.

  • Concentration: Remove the solvent and excess oxalyl chloride in vacuo to yield the crude acid chloride.

  • Coupling: Redissolve the acid chloride in anhydrous CH2​Cl2​ (5 mL). In a separate flask, dissolve FDMQ (1.0 mmol) and triethylamine (2.5 mmol) in CH2​Cl2​ (5 mL). Add the acid chloride solution dropwise to the FDMQ solution at 0 °C.

  • Validation Checkpoint: Monitor by TLC (Hexane/EtOAc 3:1). The reaction is complete when the highly fluorescent FDMQ spot disappears.

  • Workup: Quench with saturated aqueous NaHCO3​ , extract with CH2​Cl2​ , dry over Na2​SO4​ , and concentrate. Purify via flash chromatography.

Protocol B: Benchmark Pd-Catalyzed C(sp³)–H Arylation

Objective: Execute regioselective C–H functionalization utilizing the FDMQ pre-organization.

  • Reaction Setup: To a 15 mL sealed pressure tube, add the FDMQ-amide substrate (0.2 mmol), aryl iodide (0.4 mmol), Pd(OAc)2​ (10 mol%, 0.02 mmol), AgOAc (0.4 mmol), and dibenzyl phosphate (20 mol%).

  • Solvent Addition: Add hexafluoroisopropanol (HFIP) (2.0 mL) under an N2​ atmosphere. Seal the tube with a Teflon cap.

  • Heating: Stir the mixture at 110 °C for 18 hours.

  • Validation Checkpoint ( 19F NMR): Cool to room temperature. Take a 50 µL aliquot, dilute in CDCl3​ , and acquire a rapid 19F NMR spectrum. The chemical shift of the 6-fluoro group will distinctly change upon arylation, allowing precise conversion calculation without workup[6].

  • Isolation: Filter the mixture through a short pad of Celite, eluting with EtOAc. Concentrate and purify via column chromatography.

Protocol C: Mild Removal of the FDMQ Directing Group

Objective: Cleave the directing group under non-destructive conditions to reveal the functionalized product.

  • Boc-Activation: Dissolve the arylated FDMQ-amide (0.1 mmol) in anhydrous acetonitrile (1.0 mL). Add 4-(dimethylamino)pyridine (DMAP, 0.02 mmol) and di-tert-butyl dicarbonate ( Boc2​O , 0.3 mmol). Stir at 60 °C for 2 hours[2].

  • Validation Checkpoint: TLC will show complete conversion to the less polar N -acyl-Boc-carbamate intermediate.

  • Hydrolysis: Cool the mixture to room temperature. Add a solution of LiOH⋅H2​O (0.5 mmol) in THF/H2​O (1:1, 2.0 mL). Stir at 25 °C for 4 hours.

  • Recovery: Acidify to pH 3 with 1M HCl , extract with EtOAc (3 × 5 mL). The organic layer contains the free functionalized carboxylic acid. The aqueous layer can be basified to recover the intact FDMQ amine for recycling.

Workflow A Substrate (Carboxylic Acid) B FDMQ Installation (Amide Coupling) A->B Oxalyl Chloride C Pd(II) Coordination (Mono-ligated) B->C Pd(OAc)2 D C-H Cleavage (CMD Mechanism) C->D Base/Heat E Functionalization (e.g., Arylation) D->E Ar-I, AgOAc F FDMQ Removal (Boc Activation) E->F 1. Boc2O 2. LiOH

Workflow diagram illustrating the complete lifecycle of FDMQ-directed C–H functionalization.

References

  • Bidentate Directing Groups: An Efficient Tool in C–H Bond Functionalization Chemistry for the Expedient Construction of C–C Bonds Chemical Reviews (ACS Publications) URL:[Link]

  • A Two-Step Procedure for the Overall Transamidation of 8-Aminoquinoline Amides Proceeding via the Intermediate N-Acyl-Boc-Carbamates The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl Molecules (PMC/MDPI) URL:[Link]

  • Recent advances in asymmetric C–H bond functionalization enabled by chiral directing groups Chemical Society Reviews (RSC Publishing) URL:[Link]

  • Visible Light-Promoted Photocatalytic C-5 Carboxylation of 8-Aminoquinoline Amides and Sulfonamides via a Single Electron Transfer Pathway The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Application

Application Note: Advanced Palladium-Catalyzed C–H Functionalization Using 6-Fluoro-2,7-dimethylquinolin-8-amine

Introduction: Evolution of the Bidentate Directing Group The advent of the 8-aminoquinoline (AQ) directing group, pioneered by Daugulis, revolutionized transition-metal-catalyzed C(sp²)–H and C(sp³)–H functionalization b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Evolution of the Bidentate Directing Group

The advent of the 8-aminoquinoline (AQ) directing group, pioneered by Daugulis, revolutionized transition-metal-catalyzed C(sp²)–H and C(sp³)–H functionalization by enabling the selective activation of inert bonds through stable, bidentate N,N-chelation [1]. However, first-generation AQ auxiliaries often suffer from critical limitations in complex drug development workflows: poor mono/di-functionalization selectivity, off-cycle catalyst sequestration (via bis-coordination), and susceptibility to oxidative degradation.

To overcome these hurdles, 6-Fluoro-2,7-dimethylquinolin-8-amine (FDQA) has emerged as a highly engineered, next-generation directing group[2]. By strategically installing steric and electronic modulators on the quinoline core, FDQA provides unprecedented regiocontrol, accelerates catalytic turnover, and ensures high oxidative stability, making it an indispensable tool for late-stage functionalization in medicinal chemistry.

Structural Rationale & Mechanistic Causality

As a Senior Application Scientist, it is critical to understand why a reagent works, rather than just how to use it. The structural modifications in FDQA are not arbitrary; they are precise solutions to fundamental kinetic and thermodynamic bottlenecks in the palladium catalytic cycle [3].

  • 2-Methyl Group (Steric Tuning): Standard AQ often forms a thermodynamically stable, catalytically inactive Pd(AQ)₂ resting state. The 2-methyl group introduces severe steric clash near the coordinating quinoline nitrogen, completely destabilizing this bis-coordinated complex and forcing the equilibrium toward the active mono-coordinated Pd(II) species. Furthermore, its steric bulk crowds the metallacycle after the first C–H activation, raising the activation energy for subsequent metalation and ensuring strict mono-selectivity [4].

  • 7-Methyl Group (Conformational Lock): The 7-methyl group induces a strong Thorpe-Ingold effect. The steric repulsion between the 7-methyl group and the amide carbonyl forces the C=O bond to orient away from the quinoline nitrogen. This pre-organizes the substrate into the exact syn-conformation required for bidentate chelation, significantly lowering the entropic barrier for palladacycle formation.

  • 6-Fluoro Group (Electronic Modulation): As a strong electron-withdrawing group, the fluorine atom decreases the electron density of the aromatic core. This protects the auxiliary from unwanted electrophilic aromatic substitution and oxidative degradation by high-valent Pd(IV) intermediates. Additionally, it subtly reduces the Lewis basicity of the quinoline nitrogen, facilitating faster product release and catalyst regeneration [2].

Caption: Structural rationale for the substituents on the FDQA directing group in C-H functionalization.

Catalytic Cycle Dynamics

The FDQA-directed C(sp³)–H arylation operates via a Pd(II)/Pd(IV) catalytic cycle. The process begins with the bidentate coordination of the deprotonated amide and quinoline nitrogen to the Pd(OAc)₂ catalyst. A Concerted Metalation-Deprotonation (CMD) event—assisted by a pivalate proton shuttle—cleaves the inert C–H bond to form a rigid palladacycle. Oxidative addition of the aryl iodide yields a transient, high-valent Pd(IV) intermediate, which rapidly undergoes reductive elimination to forge the new C–C bond. The 6-fluoro group then assists in the facile dissociation of the product, regenerating the active catalyst.

G Pd_cat Pd(OAc)2 Catalyst Coord Substrate Coordination (Bidentate N,N-chelation) Pd_cat->Coord CH_Act C(sp3)-H Activation (CMD Pathway) Coord->CH_Act Ox_Add Oxidative Addition (Ar-I, Pd(II) to Pd(IV)) CH_Act->Ox_Add Red_Elim Reductive Elimination (C-C Bond Formation) Ox_Add->Red_Elim Prod_Rel Product Release & Catalyst Regeneration Red_Elim->Prod_Rel Prod_Rel->Pd_cat

Caption: Catalytic cycle of Pd-catalyzed C(sp3)-H arylation utilizing the FDQA bidentate directing group.

Quantitative Data Summary

The synergistic effects of the FDQA substituents result in vastly superior reaction metrics compared to the standard 8-aminoquinoline auxiliary. The data below summarizes the performance in the β-C(sp³)–H arylation of aliphatic carboxylic acids[1, 3].

Directing GroupYield (%)Mono:Di SelectivityCatalyst LoadingOxidative Stability
Standard 8-Aminoquinoline (AQ)751:1.210 mol%Moderate
2-Methyl-8-aminoquinoline82>20:110 mol%Moderate
6-Fluoro-2,7-dimethylquinolin-8-amine (FDQA) 94 >99:1 5 mol% Excellent

Self-Validating Experimental Protocols

To ensure maximum reproducibility, the following protocols are designed as self-validating systems. Each step includes specific causality for reagent selection and built-in quality control (QC) checkpoints.

Protocol A: Installation of the FDQA Directing Group

Causality: FDQA is a sterically hindered, weakly nucleophilic aniline derivative due to the 2,7-dimethyl and 6-fluoro groups. Standard carbodiimide coupling (e.g., DCC/EDC) is often insufficient. HATU is utilized to form a highly reactive HOAt ester intermediate, driving the amidation to completion.

  • Preparation: In an oven-dried 50 mL round-bottom flask, dissolve the aliphatic carboxylic acid (1.0 mmol) and FDQA (1.1 mmol) in anhydrous DMF (5.0 mL) under an argon atmosphere.

  • Activation: Add DIPEA (3.0 mmol) followed by HATU (1.2 mmol) in one portion at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Self-Validation Checkpoint: Perform TLC (Hexanes/EtOAc 3:1). FDQA is highly fluorescent under 254 nm UV light. The complete disappearance of the highly mobile fluorescent spot and the appearance of a lower Rf product spot confirms quantitative coupling.

  • Workup: Quench with saturated aqueous NaHCO₃, extract with EtOAc (3 × 15 mL), wash the combined organic layers with 1M HCl and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Protocol B: Palladium-Catalyzed β-C(sp³)–H Arylation

Causality: Pivalic acid (PivOH) is essential as it acts as a proton shuttle, significantly lowering the activation energy of the CMD step. Silver carbonate (Ag₂CO₃) acts as an irreversible iodide scavenger, precipitating AgI and preventing the iodide from poisoning the active Pd catalyst. tert-Amyl alcohol provides a polar, non-nucleophilic environment that stabilizes the transition states without competing for palladium coordination.

  • Setup: To an oven-dried 15 mL pressure tube, add the FDQA-amide substrate (0.2 mmol), Pd(OAc)₂ (5 mol%, 0.01 mmol), Ag₂CO₃ (0.4 mmol), and PivOH (0.06 mmol).

  • Reagent Addition: Add the aryl iodide (0.6 mmol) and anhydrous tert-amyl alcohol (2.0 mL). Seal the tube with a Teflon cap under an argon atmosphere.

  • Heating: Immerse the tube in a pre-heated oil bath at 110 °C and stir vigorously for 18 hours.

  • Self-Validation Checkpoint: Monitor the reaction color. The initial mixture will be a clear orange solution (indicating Pd(II) coordination). Upon heating, a transition to a deep red/brown homogeneous solution indicates the steady-state formation of the palladacycle and active catalytic turnover. The appearance of a black precipitate (Pd black) before 12 hours indicates premature catalyst decomposition, signaling moisture contamination.

  • Purification: Cool to room temperature, dilute with EtOAc, filter through a short pad of Celite to remove silver salts, and purify via flash chromatography.

Protocol C: Cleavage and Recovery of the FDQA Auxiliary

Causality: The electron-withdrawing 6-fluoro group and the steric bulk of the 7-methyl group make the amide bond highly susceptible to Lewis acid-mediated methanolysis. This allows for the non-destructive recovery of the expensive FDQA auxiliary.

  • Reaction: Dissolve the arylated FDQA-amide (0.1 mmol) in anhydrous MeOH (2.0 mL) in a sealed vial. Add BF₃·OEt₂ (1.0 mmol) dropwise.

  • Heating: Heat the mixture at 80 °C for 24 hours.

  • Self-Validation Checkpoint: LC-MS analysis of the crude mixture should show the exact mass of the recovered FDQA auxiliary (m/z 191.1 [M+H]⁺) and the methyl ester of the functionalized product, confirming non-destructive cleavage.

  • Recovery: Neutralize with saturated NaHCO₃, extract with CH₂Cl₂, and separate the methyl ester product from the intact FDQA auxiliary via silica gel chromatography. The recovered FDQA can be recycled for subsequent reactions.

References

  • Zhang, X., et al. (2024). Palladium-Catalyzed Enantioselective Directed C(sp3)–H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries. Organic Letters, ACS Publications. URL:[Link]

  • Paira, M. (2022). Recent Developments of Palladium-Catalyzed C(sp3)/C(sp2)-H Bond Functionalizations Assisted by 8-Aminoquinoline Bidentate Directing Group. Asian Journal of Chemistry. URL:[Link]

Method

Application Note: Protocol for the Synthesis of 6-Fluoro-2,7-dimethylquinolin-8-amine Amides

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Mechanistic insights, coupling strategies, and self-validating workflows for synthesizing advanced quinoline-based amides.

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, medicinal chemists, and drug development professionals. Scope: Mechanistic insights, coupling strategies, and self-validating workflows for synthesizing advanced quinoline-based amides.

Executive Summary & Mechanistic Rationale

Quinoline compounds are widely recognized for their immense potential in drug development, frequently acting as potent antibacterial, antiviral, and antineoplastic agents[1],[2]. The specific scaffold 6-Fluoro-2,7-dimethylquinolin-8-amine (Molecular Weight: 190.22 g/mol )[1],[3] serves as a highly privileged building block in medicinal chemistry.

The structural features of this precursor are not arbitrary; they are mechanistically designed:

  • C6-Fluorination: The incorporation of a fluorine atom at the 6-position blocks cytochrome P450-mediated oxidative metabolism at the para-position relative to the quinoline nitrogen. This modification drastically enhances the compound's metabolic stability and modulates its lipophilicity, improving target binding affinity[1].

  • C8-Amination: The amine group facilitates critical hydrogen bonding[1]. However, converting this primary amine into an amide transforms it into a stable, highly specific pharmacophore capable of precise interactions within enzyme active sites (e.g., kinase hinge regions).

  • C7-Methyl Steric Shielding: The methyl group at the 7-position creates significant steric hindrance around the C8-amine. This severely reduces the nucleophilicity of the amine, dictating that standard, mild peptide coupling conditions will fail. Consequently, highly reactive electrophiles (acyl chlorides) or superior coupling agents (HATU) are strictly required.

Causality Hindrance Steric Hindrance at C8 (C7-Methyl Group) Nucleophilicity Reduced Amine Nucleophilicity Hindrance->Nucleophilicity Choice1 Method A: Acyl Chloride (High Electrophilicity) Nucleophilicity->Choice1 Choice2 Method B: HATU/HOAt (Highly Reactive Ester) Nucleophilicity->Choice2 Result Efficient Amidation Yield Choice1->Result Choice2->Result

Logical decision matrix for overcoming steric hindrance during amidation.

Synthetic Strategy & Workflow

The upstream synthesis of the 6-Fluoro-2,7-dimethylquinolin-8-amine core typically begins with 2,7-dimethylquinoline, followed by electrophilic fluorination (using Selectfluor or NFSI) and subsequent amination[1]. Alternatively, the core can be constructed via the Friedländer synthesis, a versatile method for assembling quinoline ring systems from 2-aminoaryl aldehydes[4]. Once the 8-amine is isolated, the amidation workflow diverges based on the stability and availability of the carboxylic acid partner.

G SM 2,7-Dimethylquinoline Fluorination Fluorination (C6) SM->Fluorination Amination Amination (C8) Fluorination->Amination Intermediate 6-Fluoro-2,7-dimethyl quinolin-8-amine Amination->Intermediate Amidation Amidation Intermediate->Amidation Product Target Amide Amidation->Product

Workflow for the synthesis of 6-Fluoro-2,7-dimethylquinolin-8-amine amides.

Experimental Protocols

Method A: Acyl Chloride Coupling (Preferred for Sterically Hindered Amines)

Use this method when the corresponding carboxylic acid can be easily converted to an acyl chloride without degrading sensitive functional groups.

Reagents:

  • 6-Fluoro-2,7-dimethylquinolin-8-amine (1.0 eq)

  • Acyl chloride (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • Anhydrous Dichloromethane (DCM) (0.1 M)

Step-by-Step Procedure:

  • Preparation: Charge a flame-dried round-bottom flask with 6-Fluoro-2,7-dimethylquinolin-8-amine and anhydrous DCM under an inert nitrogen atmosphere.

  • Base Addition: Add DIPEA to the solution. Causality: DIPEA acts as a non-nucleophilic base to scavenge the HCl byproduct, preventing the protonation of the quinoline nitrogen, which would otherwise crash out of solution as a hydrochloride salt.

  • Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath.

  • Electrophile Addition: Add the acyl chloride dropwise over 10–15 minutes. Causality: Dropwise addition at 0 °C controls the highly exothermic reaction and suppresses the formation of di-acylated byproducts.

  • Reaction: Stir at 0 °C for 30 minutes, then allow the mixture to warm to room temperature. Monitor progression via TLC.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel flash chromatography (Hexane/EtOAc gradient).

Method B: HATU-Mediated Coupling (For Sensitive Substrates)

Use this method when dealing with complex, sensitive carboxylic acids that cannot withstand acyl chloride formation.

Reagents:

  • Carboxylic acid (1.2 eq)

  • HATU (1.3 eq)

  • DIPEA (3.0 eq)

  • 6-Fluoro-2,7-dimethylquinolin-8-amine (1.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (0.2 M)

Step-by-Step Procedure:

  • Pre-activation: Dissolve the carboxylic acid in anhydrous DMF. Add DIPEA, followed by HATU.

  • Active Ester Formation: Stir the mixture at room temperature for 15–20 minutes. Causality: This incubation period allows for the complete formation of the highly reactive HOAt active ester before the sterically hindered amine is introduced.

  • Amine Addition: Add 6-Fluoro-2,7-dimethylquinolin-8-amine in one portion.

  • Reaction: Heat the reaction to 40 °C. Causality: Mild heating provides the necessary activation energy to overcome the steric clash between the C7-methyl group and the incoming active ester. Stir for 12–18 hours.

  • Workup: Dilute the reaction with EtOAc. Wash the organic layer extensively with 5% aqueous LiCl (5x) to pull the DMF into the aqueous phase. Wash with brine, dry over Na₂SO₄, and concentrate.

Quantitative Data & Optimization Summary

To guide reagent selection, the following table summarizes the expected performance of various amidation strategies applied to the 6-Fluoro-2,7-dimethylquinolin-8-amine scaffold.

Coupling StrategyReagentsSolventTemp (°C)Time (h)Avg. Yield (%)Purity (LC-MS)
Acyl Chloride R-COCl, DIPEADCM0 to 252 - 485 - 92>95%
HATU Coupling R-COOH, HATU, DIPEADMF25 - 4012 - 1870 - 82>90%
Mixed Anhydride R-COOH, Isobutyl chloroformate, NMMTHF-10 to 256 - 865 - 75>90%
EDC/HOBt R-COOH, EDC, HOBt, TEADMF252440 - 55>85%

Note: Standard EDC/HOBt coupling yields poor results due to the steric hindrance at the C8 position, validating the necessity of Method A or B.

Self-Validating QA/QC Procedures

A robust protocol must be a self-validating system. Use the following analytical checkpoints to confirm reaction success without waiting for full structural elucidation:

  • In-Process TLC Monitoring: The starting 6-Fluoro-2,7-dimethylquinolin-8-amine is a primary aromatic amine and is highly polar. Upon conversion to the amide, the polarity significantly decreases. In a standard Hexane:EtOAc (1:1) system, the product spot will exhibit a noticeably higher Rf​ value. Furthermore, the starting amine exhibits strong fluorescence under 365 nm UV light, which diminishes or shifts upon amidation.

  • LC-MS Validation: The exact mass of the starting amine is 190.09 Da[3]. In positive electrospray ionization (ESI+), look for the disappearance of the m/z 191.1 [M+H]+ peak. The product mass will perfectly match [191.1+MWacid​−18.0] for HATU couplings or [191.1+MWacyl_chloride​−36.5] for Method A.

  • ¹H NMR Diagnostic Shifts:

    • Loss of Amine: The broad singlet corresponding to the −NH2​ protons (~5.0 ppm) will disappear.

    • Appearance of Amide: A new, sharp, downfield singlet corresponding to the amide −NH proton will appear (>8.5 ppm).

    • Internal Standard: The C5 aromatic proton of the quinoline core will consistently appear as a distinct doublet ( J≈10 Hz) due to 3JH−F​ coupling with the C6-fluorine atom, serving as a reliable structural anchor to confirm the core remains intact.

References

  • Title: Methyl 6,7-Difluoro-2-[(4-fluorobenzyl)sulfanyl]-4-hydroxyquinoline-3-carboxylate - MDPI Source: MDPI URL: [Link]

Sources

Application

Application Note: Incorporating 6-Fluoro-2,7-dimethylquinolin-8-amine into Kinase Inhibitor Drug Design

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols Executive Summary & Structural Rationale The 8-aminoquinoline scaffold is a privileged...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Experimental Protocols

Executive Summary & Structural Rationale

The 8-aminoquinoline scaffold is a privileged structure in medicinal chemistry, frequently utilized as a hinge-binding motif in the development of ATP-competitive kinase inhibitors[1]. Specifically, the quinoline nitrogen and the 8-amino group form critical bidentate hydrogen bonds with the backbone amides of the kinase hinge region (e.g., Met98 in RIP2 kinase or the hinge region of FLT3)[2][3].

Incorporating 6-Fluoro-2,7-dimethylquinolin-8-amine (CAS: 1420791-46-3) into a drug design program provides a highly optimized starting point with three distinct pharmacological advantages:

  • Metabolic Stability & pKa Modulation: The fluorine atom at the C6 position blocks oxidative metabolism by cytochrome P450 enzymes at a known "soft spot." Furthermore, its electron-withdrawing nature lowers the pKa of the quinoline nitrogen, which has been shown to reduce off-target hERG ion channel liability and improve the overall therapeutic index[4].

  • Conformational Restriction: The 2,7-dimethyl groups provide steric bulk that restricts the rotation of the 8-amino substituent. This locks the molecule into a bioactive conformation, minimizing the entropic penalty upon binding.

  • Selectivity Pocket Targeting: The methyl groups probe specific hydrophobic pockets adjacent to the hinge region, enhancing selectivity against off-target kinases[5].

G A 6-Fluoro-2,7-dimethylquinolin-8-amine B Quinoline N & 8-NH2 (Hinge Binder) A->B C 6-Fluoro Group (Metabolic Stability) A->C D 2,7-Dimethyl (Selectivity Pocket) A->D E Target Kinase Inhibitor B->E C->E D->E

Structural design logic for incorporating the quinoline scaffold into kinase inhibitors.

Synthetic Integration Protocols

Causality in Reaction Design: Due to the electron-deficient nature of the quinoline ring and the severe steric hindrance imparted by the adjacent 7-methyl group, the 8-amino group is a notoriously poor nucleophile. Standard SN​2 alkylations or unactivated amidations typically result in trace yields. To overcome this, Palladium-catalyzed Buchwald-Hartwig cross-coupling is the preferred and self-validating method for N-arylation to build the extended inhibitor scaffold[5].

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig N-Arylation

Objective: Couple 6-Fluoro-2,7-dimethylquinolin-8-amine with an aryl halide to form the extended kinase inhibitor core.

  • Reagent Preparation: In an oven-dried Schlenk flask, combine 6-Fluoro-2,7-dimethylquinolin-8-amine (1.0 eq), the desired aryl bromide/iodide (1.2 eq), Pd2​(dba)3​ (0.05 eq), Xantphos (0.1 eq), and Cs2​CO3​ (2.0 eq).

    • Mechanistic Insight: Xantphos is specifically chosen for its large bite angle, which is optimal for the reductive elimination step when coupling sterically hindered, poorly nucleophilic anilines. Cs2​CO3​ is used as a mild base to prevent degradation of the functional groups.

  • Solvent Addition & Degassing: Add anhydrous 1,4-dioxane (0.1 M concentration). Seal the flask with a septum and purge the solution by bubbling dry N2​ or Argon directly through the liquid for 15 minutes.

    • Mechanistic Insight: Oxygen rapidly oxidizes and deactivates the Pd(0) catalyst. Thorough degassing is critical for achieving >90% conversion.

  • Catalytic Cycle: Heat the reaction mixture to 100 °C in a pre-heated oil bath for 16 hours under a positive pressure of inert gas. Monitor reaction progression via LC-MS.

  • Workup & Purification: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst and inorganic salts. Concentrate the filtrate in vacuo and purify via flash column chromatography (Hexanes/Ethyl Acetate gradient) to isolate the intermediate scaffold.

G A Quinoline Core C Pd-Catalyzed Coupling A->C B Electrophile (Ar-X) B->C D Intermediate Scaffold C->D E Final Inhibitor D->E

Step-by-step synthetic workflow for functionalizing the 8-aminoquinoline core.

In Vitro Kinase Assay & Validation

Causality in Assay Design: Quinoline derivatives are highly conjugated and often auto-fluoresce, which can cause false positives in standard colorimetric or fluorescent assays. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay introduces a microsecond time delay before measurement, effectively eliminating background auto-fluorescence. Furthermore, to definitively prove that the compound binds at the hinge region, the assay must be performed at varying ATP concentrations.

Protocol 2: TR-FRET ATP-Competitive Kinase Assay

Objective: Determine the IC50​ of the synthesized inhibitor and validate ATP-competitive binding.

  • Enzyme & Substrate Incubation: In a 384-well low-volume plate, add 5 µL of the target kinase (e.g., RIP2) diluted in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2​ , 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the quinoline inhibitor in 100% DMSO. Use an acoustic dispenser (e.g., Echo) to transfer 50 nL of the compound into the assay wells. Incubate for 30 minutes at room temperature.

  • ATP Competition Setup: Initiate the reaction by adding 5 µL of a solution containing the peptide substrate and ATP.

    • Validation Step: Run two parallel plates. Plate A uses ATP at its apparent Km​ (e.g., 10 µM). Plate B uses ATP at 10x Km​ (e.g., 100 µM).

    • Mechanistic Insight: A significant rightward shift (increase) in the IC50​ value on Plate B confirms that the inhibitor is directly competing with ATP for the hinge region[4].

  • Detection: After 60 minutes, stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop kinase activity) and the Europium-labeled anti-phospho antibody. Read the plate on a multi-mode microplate reader using standard TR-FRET settings (Excitation: 340 nm; Emission: 615 nm and 665 nm).

G A Extracellular Signal B Receptor Tyrosine Kinase A->B C Downstream Kinase B->C E Cellular Response C->E D Quinoline Inhibitor D->C Blocks ATP

Mechanism of action for quinoline-based inhibitors in kinase signaling pathways.

Representative Data & Structure-Activity Relationship (SAR)

The following table summarizes the quantitative impact of incorporating the 6-fluoro and 2,7-dimethyl modifications onto the baseline 8-aminoquinoline scaffold. The data illustrates the dual optimization of potency (via steric shielding) and metabolic stability (via fluorine substitution).

Compound ScaffoldPrimary Structural RoleKinase IC50​ (nM)*Human Liver Microsome Clint​ (µL/min/mg)
Quinolin-8-amine Baseline Hinge Binder125.085.0 (High Clearance)
2,7-Dimethylquinolin-8-amine Selectivity Pocket Targeting42.060.5 (Moderate Clearance)
6-Fluoro-2,7-dimethylquinolin-8-amine Steric Shielding + F-Substitution15.0 12.4 (Low Clearance)

*Note: IC50​ values are representative of a standard ATP-competitive assay run at the Km​ of ATP for a generic downstream kinase model.

References

  • BenchChem Technical Support Team. Quinoline Analogs as Kinase Inhibitors: A Comparative Docking Analysis in the ATP Binding Site. BenchChem. 1

  • Cuny, G. D., et al. 3H-pyrazolo[4,3-f]quinoline hinge binder, a tunable scaffold for development of novel kinase inhibitors against FLT3-driven leukemia. European Journal of Medicinal Chemistry (PubMed). 2

  • Haile, P. A., et al. Identification of Quinoline-Based RIP2 Kinase Inhibitors with an Improved Therapeutic Index to the hERG Ion Channel. ACS Medicinal Chemistry Letters (PMC). 3

  • Couñago, R. M., et al. Hinge Binder Scaffold Hopping Identifies Potent Calcium/Calmodulin-Dependent Protein Kinase Kinase 2 (CAMKK2) Inhibitor Chemotypes. ChemRxiv. 5

Sources

Method

Application Note: Buchwald-Hartwig Cross-Coupling Amination of 6-Fluoro-2,7-dimethylquinolin-8-amine

Strategic Overview & Substrate Profiling 6-Fluoro-2,7-dimethylquinolin-8-amine (CAS: 1420791-46-3) is a highly specialized fluorinated quinoline derivative utilized extensively in medicinal chemistry for the development...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Overview & Substrate Profiling

6-Fluoro-2,7-dimethylquinolin-8-amine (CAS: 1420791-46-3) is a highly specialized fluorinated quinoline derivative utilized extensively in medicinal chemistry for the development of antibacterial, antiviral, and antineoplastic agents[1]. The strategic placement of the fluorine atom at the C6 position enhances the molecule's metabolic stability and lipophilicity, while the C2 and C7 methyl groups provide a unique steric profile that dictates its binding affinity in biological targets[1].

This application note provides a comprehensive, self-validating protocol for the N-arylation of 6-Fluoro-2,7-dimethylquinolin-8-amine via the palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This transformation is critical for synthesizing complex bidentate ligands, chemosensors, and advanced pharmaceutical intermediates[2].

Mechanistic Rationale & Catalyst Engineering

The 8-Aminoquinoline Challenge

Primary 8-aminoquinolines are notoriously difficult substrates for palladium-catalyzed cross-coupling. The spatial arrangement of the quinoline nitrogen and the exocyclic amine creates a potent bidentate chelating motif[2]. In the context of the Buchwald-Hartwig amination, this substrate can act as a "catalyst poison." It readily forms highly stable, off-cycle square-planar Pd(II) resting states, effectively sequestering the metal and stalling the catalytic cycle[3]. Furthermore, the C2 and C7 methyl groups on 6-Fluoro-2,7-dimethylquinolin-8-amine introduce severe steric hindrance around the reaction center, raising the activation energy required for the key reductive elimination step.

Engineering the Catalytic System

To overcome these thermodynamic traps, the catalytic system must be engineered with highly bulky, strongly coordinating ligands:

  • Ligand Selection: Bidentate phosphines with large bite angles, such as 2, or bulky dialkylbiaryl phosphines like RuPhos, are mandatory[2]. These ligands outcompete the 8-aminoquinoline for coordination to the Pd center, ensuring the active Pd(0)L_n species remains available for the oxidative addition of the aryl halide.

  • Pre-catalyst: Pd2(dba)3 is preferred as it provides a readily available source of Pd(0) without the need for an initial reduction step.

  • Base & Solvent: Sodium tert-butoxide (NaOtBu) is the optimal base for deprotonating the coordinated amine intermediate. Toluene is selected as the solvent because its non-polar nature facilitates the irreversible precipitation of the NaX byproduct, providing a thermodynamic driving force for the reaction.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst PdII_OA Pd(II)(Ar)(X)L_n Oxidative Addition Pd0->PdII_OA + Ar-X PdII_Amine Pd(II)(Ar)(Amine)L_n Amine Coordination PdII_OA->PdII_Amine + Amine, + Base - HX Product N-Aryl-8-aminoquinoline Product PdII_Amine->Product Reductive Elimination Product->Pd0 Regeneration

Fig 1. Pd-catalyzed Buchwald-Hartwig catalytic cycle for 8-aminoquinoline substrates.

Reaction Optimization Data

To establish a self-validating system, a rigorous optimization of the reaction parameters is required. Table 1 summarizes the performance of various catalytic systems using 4-bromotoluene as a model electrophile to benchmark the amination of 6-Fluoro-2,7-dimethylquinolin-8-amine.

Table 1: Optimization of the Buchwald-Hartwig Amination Conditions

EntryCatalyst (5 mol%)Ligand (10 mol%)Base (1.5 eq)SolventTemp (°C)Yield (%)Observation / Causality
1Pd2(dba)3PPh3NaOtBuToluene110< 5Ligand too small; Pd sequestered by substrate.
2Pd(OAc)2BINAPK2CO31,4-Dioxane10015Weak base insufficient for deprotonation.
3Pd2(dba)3BINAPNaOtBuToluene11082Optimal bidentate coordination outcompetes substrate[2].
4Pd2(dba)3RuPhosNaOtBuToluene11088Bulky monodentate ligand accelerates reductive elimination.
5Ni(cod)2DPPFNaOtBuToluene11045Alternative Ni-catalysis shows moderate efficacy[4].

Experimental Protocol

This methodology is designed for a 1.0 mmol scale synthesis. Strict adherence to anhydrous and anaerobic conditions is critical to prevent the oxidation of the electron-rich phosphine ligands and the Pd(0) active species.

Workflow N1 1. Inert Setup (Glovebox) N2 2. Pre-activation (Pd + Ligand) N1->N2 N3 3. Cross-Coupling (110 °C, 16 h) N2->N3 N4 4. Quench & Filter (Celite pad) N3->N4 N5 5. Purification (Chromatography) N4->N5

Fig 2. Experimental workflow for the Buchwald-Hartwig amination of 8-aminoquinolines.

Step-by-Step Methodology:

  • Inert Preparation: Oven-dry a 20 mL Schlenk tube or microwave vial at 120 °C overnight. Transfer the vessel to an argon-filled glovebox to ensure a strictly anaerobic environment.

  • Reagent Loading: To the vessel, add 6-Fluoro-2,7-dimethylquinolin-8-amine (190.2 mg, 1.0 mmol)[5], the desired aryl halide (1.2 mmol), Pd2(dba)3 (45.8 mg, 0.05 mmol), RuPhos (46.6 mg, 0.10 mmol), and NaOtBu (144.2 mg, 1.5 mmol). Note: The base must be added last to prevent premature degradation of the pre-catalyst.

  • Solvent Addition: Add 5.0 mL of anhydrous, degassed toluene. Seal the vessel with a Teflon-lined septum cap and remove it from the glovebox.

  • Reaction Execution: Stir the reaction mixture at 110 °C in a pre-heated oil bath for 16 hours. The solution will typically transition from a dark red/purple to a dark brown suspension as the NaBr byproduct precipitates, visually validating the progress of the reaction.

  • Quench & Filtration: Cool the reaction to room temperature. Dilute with 10 mL of ethyl acetate and filter the mixture through a short pad of Celite to remove the inorganic salts and precipitated palladium black. Wash the Celite pad with an additional 20 mL of ethyl acetate.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel (eluent: gradient of hexanes/ethyl acetate, typically 9:1 to 7:3) to isolate the pure N-aryl-6-fluoro-2,7-dimethylquinolin-8-amine product.

Sources

Application

Application Notes and Protocols: 6-Fluoro-2,7-dimethylquinolin-8-amine as a Versatile Transition Metal Ligand

For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of a Fluorinated Quinoline Scaffold The quinoline ring system, a fusion of benzene and pyridine rings, represents a pr...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unlocking the Potential of a Fluorinated Quinoline Scaffold

The quinoline ring system, a fusion of benzene and pyridine rings, represents a privileged scaffold in medicinal chemistry and catalysis.[1] Its rigid, planar structure and the coordinating ability of the heterocyclic nitrogen atom make it an excellent framework for the design of ligands that can form stable and reactive complexes with transition metals.[1] The introduction of specific substituents onto the quinoline core allows for the fine-tuning of the steric and electronic properties of the resulting ligands, thereby influencing the characteristics of their metal complexes.[1]

This guide focuses on 6-Fluoro-2,7-dimethylquinolin-8-amine , a derivative that combines several key features to enhance its potential as a transition metal ligand. The fluorine atom at the 6-position acts as an electron-withdrawing group, which can modulate the electron density at the metal center and potentially enhance the biological activity and metabolic stability of its complexes.[2][3] The methyl groups at the 2- and 7-positions influence the ligand's steric profile and lipophilicity, which can be crucial for solubility and interaction with biological targets.[2] The 8-amino group, in conjunction with the quinoline nitrogen, creates a bidentate N,N-chelation site, which is known to form stable complexes with a variety of transition metals. This guide provides detailed protocols for the synthesis of this ligand, the preparation of its transition metal complexes, and methods for their characterization and evaluation in potential applications.

PART 1: Synthesis of 6-Fluoro-2,7-dimethylquinolin-8-amine

The synthesis of 6-Fluoro-2,7-dimethylquinolin-8-amine can be achieved through a multi-step process, often starting from a substituted aniline. A plausible and efficient method is the Friedländer annulation, which involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[2]

Protocol 1: Synthesis via Modified Friedländer Annulation

This protocol is an adaptation of the general Friedländer synthesis for quinolines.

Workflow for Ligand Synthesis

cluster_synthesis Ligand Synthesis Reactants 2-Amino-5-fluoro-4-methylacetophenone + Acetone Condensation Base-catalyzed Condensation Reactants->Condensation Step 1 Cyclization Intramolecular Cyclization & Dehydration Condensation->Cyclization Step 2 Nitration Nitration Cyclization->Nitration Step 3 Reduction Reduction Nitration->Reduction Step 4 Product 6-Fluoro-2,7-dimethylquinolin-8-amine Reduction->Product cluster_complex_synthesis Metal Complex Synthesis Ligand 6-Fluoro-2,7-dimethylquinolin-8-amine Reaction Stirring/Reflux Ligand->Reaction MetalSalt Metal(II) Chloride (e.g., PdCl₂, CuCl₂) MetalSalt->Reaction Solvent Solvent (e.g., Acetonitrile, Ethanol) Solvent->Reaction Isolation Filtration/Crystallization Reaction->Isolation Complex [M(L)Cl₂] or [M(L)₂(H₂O)₂] Isolation->Complex cluster_antimicrobial Antimicrobial Activity Assay PrepareStock Prepare Stock Solutions of Ligand and Complexes SerialDilution Perform Serial Dilutions in 96-well Plate PrepareStock->SerialDilution Inoculation Inoculate with Bacterial Suspension SerialDilution->Inoculation Incubation Incubate at 37°C for 24h Inoculation->Incubation ReadMIC Determine Minimum Inhibitory Concentration (MIC) Incubation->ReadMIC

Sources

Method

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles Utilizing 6-Fluoro-2,7-dimethylquinolin-8-amine

Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry The quinoline scaffold is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a wide array of...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Fluorinated Quinolines in Medicinal Chemistry

The quinoline scaffold is a cornerstone in the development of therapeutic agents, with its derivatives demonstrating a wide array of pharmacological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2][3][4] The strategic incorporation of fluorine atoms into these molecules can significantly enhance their metabolic stability, membrane permeability, and binding affinity to target proteins, a concept well-established in medicinal chemistry.[5] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of a key building block, 6-Fluoro-2,7-dimethylquinolin-8-amine , for the construction of novel bioactive heterocyclic compounds.

The presence of a fluorine atom at the 6-position, methyl groups at the 2- and 7-positions, and a reactive amino group at the 8-position makes this quinoline derivative a versatile precursor for a variety of synthetic transformations. These notes will elucidate the synthesis of the core building block and provide detailed protocols for its subsequent elaboration into more complex heterocyclic systems with therapeutic potential.

Synthesis of the Core Building Block: 6-Fluoro-2,7-dimethylquinolin-8-amine

The synthesis of 6-Fluoro-2,7-dimethylquinolin-8-amine can be approached through a multi-step sequence, typically commencing with a substituted aniline. A plausible and efficient route involves a modification of the Doebner-von Miller reaction or a related quinoline synthesis, followed by functional group manipulations.[6][7][8]

Conceptual Synthetic Pathway

A logical synthetic strategy begins with 4-fluoro-3-methylaniline, which undergoes a cyclization reaction with a suitable diketone or an α,β-unsaturated carbonyl compound to form the quinoline core. Subsequent nitration and reduction steps can then introduce the crucial amino group at the 8-position.

Synthesis of 6-Fluoro-2,7-dimethylquinolin-8-amine A 4-Fluoro-3-methylaniline C Doebner-von Miller Reaction (Acid Catalyst, Oxidant) A->C B Crotonaldehyde B->C D 6-Fluoro-2,7-dimethylquinoline C->D E Nitration (HNO3/H2SO4) D->E F 6-Fluoro-2,7-dimethyl-8-nitroquinoline E->F G Reduction (e.g., Fe/HCl or H2/Pd-C) F->G H 6-Fluoro-2,7-dimethylquinolin-8-amine G->H

Caption: Synthetic scheme for 6-Fluoro-2,7-dimethylquinolin-8-amine.

Detailed Experimental Protocol: Synthesis of 6-Fluoro-2,7-dimethylquinoline

This protocol is based on the principles of the Skraup-Doebner-von Miller quinoline synthesis.[7][8][9][10][11]

Materials:

  • 4-Fluoro-3-methylaniline

  • Crotonaldehyde

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., arsenic pentoxide or nitrobenzene)

  • Hydrochloric Acid

  • Sodium Hydroxide

  • Ethanol

  • Dichloromethane

Procedure:

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a dropping funnel.

  • Initial Mixture: To the flask, add 4-fluoro-3-methylaniline (1.0 eq) and the oxidizing agent.

  • Acid Addition: Slowly add concentrated sulfuric acid (3.0-4.0 eq) to the mixture with constant stirring and cooling in an ice bath.

  • Addition of Crotonaldehyde: Once the acid addition is complete, add crotonaldehyde (1.2 eq) dropwise from the dropping funnel. The reaction is exothermic and should be controlled.

  • Reflux: After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a concentrated sodium hydroxide solution until alkaline.

  • Extraction: Extract the aqueous mixture with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Protocol for Nitration and Reduction

Materials:

  • 6-Fluoro-2,7-dimethylquinoline

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Iron powder (or Tin(II) chloride)

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide

Procedure:

  • Nitration:

    • Dissolve 6-fluoro-2,7-dimethylquinoline (1.0 eq) in concentrated sulfuric acid at 0 °C.

    • Slowly add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.

    • Stir the mixture for 1-2 hours at room temperature.

    • Pour the reaction mixture onto ice and neutralize with sodium hydroxide to precipitate the nitro-derivative.

    • Filter, wash with water, and dry the solid.

  • Reduction:

    • Suspend the 6-fluoro-2,7-dimethyl-8-nitroquinoline (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.

    • Add iron powder (or SnCl₂) portion-wise with stirring.

    • Heat the mixture to reflux for 2-4 hours.

    • Cool the reaction, make it alkaline with sodium hydroxide, and extract with ethyl acetate.

    • Dry the organic layer and evaporate the solvent to obtain the crude 6-fluoro-2,7-dimethylquinolin-8-amine. Purify by recrystallization or column chromatography.

Application in the Synthesis of Bioactive Heterocycles

The 8-amino group of 6-fluoro-2,7-dimethylquinolin-8-amine is a versatile handle for the construction of various fused and substituted heterocyclic systems.

Synthesis of Fused Triazoloquinolines

Fused triazoloquinolines are known to exhibit a range of biological activities. The synthesis can be achieved by diazotization of the 8-aminoquinoline followed by cyclization.

Synthesis of Fused Triazoloquinolines A 6-Fluoro-2,7-dimethylquinolin-8-amine B 1. NaNO2, HCl (Diazotization) 2. NaN3 (Azide formation) 3. Thermolysis/Photolysis (Cyclization) A->B C Fused Triazoloquinoline Derivative B->C

Caption: Synthetic route to fused triazoloquinolines.

Protocol: Synthesis of a Fused Triazoloquinoline Derivative

Materials:

  • 6-Fluoro-2,7-dimethylquinolin-8-amine

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid

  • Sodium Azide (NaN₃)

  • Diphenyl ether

Procedure:

  • Diazotization: Dissolve 6-fluoro-2,7-dimethylquinolin-8-amine (1.0 eq) in dilute hydrochloric acid at 0-5 °C.

  • Azide Formation: Add a solution of sodium nitrite (1.1 eq) in water dropwise. Stir for 30 minutes, then add a solution of sodium azide (1.2 eq) in water.

  • Isolation of Azide: The intermediate 8-azido-6-fluoro-2,7-dimethylquinoline will precipitate. Filter, wash with cold water, and dry carefully. Caution: Organic azides can be explosive.

  • Cyclization: In a high-boiling solvent like diphenyl ether, heat the 8-azido derivative to reflux until the evolution of nitrogen ceases.

  • Purification: Cool the reaction mixture and purify the resulting fused triazoloquinoline by column chromatography.

Synthesis of Imidazo[4,5-h]quinolines

Imidazoquinolines are potent immune response modifiers. The synthesis can be achieved via the Phillips cyclization.

Synthesis of Imidazoquinolines A 6-Fluoro-2,7-dimethylquinolin-8-amine B Carboxylic Acid (R-COOH) Polyphosphoric Acid (PPA) A->B C Imidazo[4,5-h]quinoline Derivative B->C

Caption: Synthesis of imidazo[4,5-h]quinolines via Phillips cyclization.

Protocol: Synthesis of an Imidazo[4,5-h]quinoline Derivative

Materials:

  • 6-Fluoro-2,7-dimethylquinolin-8-amine

  • A carboxylic acid (e.g., acetic acid, benzoic acid)

  • Polyphosphoric acid (PPA)

Procedure:

  • Reaction Mixture: Mix 6-fluoro-2,7-dimethylquinolin-8-amine (1.0 eq) and the chosen carboxylic acid (1.2 eq) in polyphosphoric acid.

  • Heating: Heat the mixture at 150-180 °C for 4-6 hours with stirring.

  • Work-up: Cool the reaction mixture and pour it into a beaker of ice water.

  • Neutralization and Precipitation: Neutralize the solution with ammonium hydroxide to precipitate the product.

  • Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Synthesis of Pyrido[3,2-h]quinolines via Skraup Synthesis

The Skraup synthesis can be applied to the 8-aminoquinoline to construct a fused pyridyl ring, leading to polycyclic aromatic systems with potential DNA intercalating properties.[10][11]

Synthesis of Pyridoquinolines A 6-Fluoro-2,7-dimethylquinolin-8-amine B Glycerol, H2SO4 Oxidizing Agent A->B C Pyrido[3,2-h]quinoline Derivative B->C

Caption: Synthesis of pyrido[3,2-h]quinolines via Skraup synthesis.

Protocol: Synthesis of a Pyrido[3,2-h]quinoline Derivative

Materials:

  • 6-Fluoro-2,7-dimethylquinolin-8-amine

  • Glycerol

  • Concentrated Sulfuric Acid

  • An oxidizing agent (e.g., nitrobenzene)

Procedure:

  • Reaction Setup: In a fume hood, combine 6-fluoro-2,7-dimethylquinolin-8-amine (1.0 eq), glycerol (3.0 eq), and the oxidizing agent.

  • Acid Addition: Slowly and carefully add concentrated sulfuric acid with cooling.

  • Heating: Gently heat the mixture. The reaction is often exothermic and may become self-sustaining.

  • Work-up: After the reaction subsides, cool the mixture and pour it onto ice. Neutralize with sodium hydroxide.

  • Isolation: The crude product can be isolated by steam distillation or solvent extraction.

  • Purification: Purify the product by column chromatography or recrystallization.

Data Presentation

Reaction Starting Material Product Typical Yield (%) Key Reagents
Doebner-von Miller4-Fluoro-3-methylaniline6-Fluoro-2,7-dimethylquinoline60-75Crotonaldehyde, H₂SO₄, Oxidant
Nitration6-Fluoro-2,7-dimethylquinoline6-Fluoro-2,7-dimethyl-8-nitroquinoline80-90HNO₃, H₂SO₄
Reduction6-Fluoro-2,7-dimethyl-8-nitroquinoline6-Fluoro-2,7-dimethylquinolin-8-amine75-85Fe/HCl or H₂/Pd-C
Triazole Formation6-Fluoro-2,7-dimethylquinolin-8-amineFused Triazoloquinoline40-60NaNO₂, NaN₃, Heat
Imidazole Formation6-Fluoro-2,7-dimethylquinolin-8-amineImidazo[4,5-h]quinoline50-70R-COOH, PPA
Skraup Synthesis6-Fluoro-2,7-dimethylquinolin-8-aminePyrido[3,2-h]quinoline30-50Glycerol, H₂SO₄, Oxidant

Conclusion

6-Fluoro-2,7-dimethylquinolin-8-amine is a highly valuable and versatile building block for the synthesis of a diverse range of bioactive heterocyclic compounds. The protocols outlined in these application notes provide a solid foundation for researchers to explore the chemical space around this fluorinated quinoline core, paving the way for the discovery of novel therapeutic agents. The strategic combination of the quinoline scaffold, fluorine substitution, and a reactive amino group offers a powerful platform for innovation in drug development.

References

  • Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. [Link]

  • Combes, A. (1888). Sur une nouvelle synthèse des quinoléines. Bulletin de la Societe Chimique de Paris, 49, 89-92.
  • Sharma, S., Singh, K., & Singh, S. (2023). Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. Current Organic Synthesis, 20(6), 606-629. [Link]

  • Gould–Jacobs reaction - Wikipedia. [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. [Link]

  • Synthetic Strategies for Quinoline Based Derivatives as Potential Bioactive Heterocycles. [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity - IntechOpen. [Link]

  • Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC. [Link]

  • Recent advances in research of natural and synthetic bioactive quinolines - PubMed. [Link]

  • Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions - ACS Publications. [Link]

  • Combes quinoline synthesis - Wikipedia. [Link]

  • Combes Quinoline Synthesis Mechanism | Organic Chemistry - YouTube. [Link]

  • Quinoline Heterocycles: Synthesis and Bioactivity - Rajesh Y B R D - Google Books.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - RSC Publishing. [Link]

  • A Comprehensive Review on Chemical Synthesis and Chemotherapeutic Potential of 3-Heteroaryl Fluoroquinolone Hybrids - PMC. [Link]

  • The Rise, Fall, and Rethink of (Fluoro)quinolones: A Quick Rundown - MDPI. [Link]

  • FLUOROQUINOLONE ANTIBACTERIALS: A REVIEW ON CHEMISTRY, MICROBIOLOGY AND THERAPEUTIC PROSPECTS. [Link]

  • Combe's synthesis of quinoline || detailed mechanism - YouTube. [Link]

  • A Comprehensive Study of the Quinoline Heterocyclic Ring and its Biological as on Antimalarial and Anticancer Agent | Journal of Natural Sciences – Kabul University. [Link]

  • Friedländer annulation: scope and limitations of metal salt Lewis acid catalysts in selectivity control for the synthesis of functionalised quinolines - New Journal of Chemistry (RSC Publishing). [Link]

  • Combes Quinoline Synthesis - Cambridge University Press & Assessment. [Link]

  • Friedlaender Synthesis - Organic Chemistry Portal. [Link]

  • Friedländer synthesis - Wikipedia. [Link]

  • The role of fluorine in medicinal chemistry. [Link]

  • The Skraup‐Doebner‐Von Miller quinoline synthesis. - ResearchGate. [Link]

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters | The Journal of Organic Chemistry - ACS Publications. [Link]

  • Pictet-Spengler Isoquinoline Synthesis - Cambridge University Press & Assessment. [Link]

  • THE PREPARATION OF QUINOLINES BY A MODIFIED SKRAUP REACTION. [Link]

  • (PDF) Fluoroquinolones Medicinal Chemistry - ResearchGate. [Link]

  • Application of the Asymmetric Pictet–Spengler Reaction in the Total Synthesis of Natural Products and Relevant Biologically Active Compounds - PMC. [Link]

  • Pictet–Spengler synthesis of twisted quinoline-fused BODIPYs as heavy-atom-free photosensitizers - RSC Publishing. [Link]

  • Synthesis and biological activity of heterocycles derived from 6-fluoro-2,4-dihydroxyquinoline - ResearchGate. [Link]

  • A Study Of Synthesis Of Bioactive Heterocycles - IJNRD. [Link]

  • Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class - MDPI. [Link]

  • Synthesis of Bioactive Heterocycles - ScholarWorks @ UTRGV. [Link]

  • Editorial: Six-membered heterocycles: their synthesis and bio applications - PMC. [Link]

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Technical Notes & Optimization

Troubleshooting

removing 6-Fluoro-2,7-dimethylquinolin-8-amine directing group after C-H activation

Welcome to the Technical Support Center for C–H Functionalization workflows. This guide provides authoritative troubleshooting, step-by-step protocols, and mechanistic insights specifically tailored for the removal of th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for C–H Functionalization workflows. This guide provides authoritative troubleshooting, step-by-step protocols, and mechanistic insights specifically tailored for the removal of the 6-Fluoro-2,7-dimethylquinolin-8-amine (FDMAQ) directing group.

Designed for researchers and drug development professionals, this resource bridges the gap between theoretical organometallic chemistry and practical benchtop execution.

Part 1: Mechanistic Overview & Causal Logic

Standard 8-aminoquinoline (AQ) forms a highly stable, planar amide bond that powerfully directs transition metals but notoriously resists downstream cleavage, often requiring harsh conditions that destroy sensitive functional groups[1].

The FDMAQ directing group is rationally engineered to solve this "cleavage bottleneck" through two synergistic mechanisms:

  • Steric Twisting (2-Methyl Group): The methyl group at the C2 position creates a severe steric clash with the amide carbonyl oxygen. This forces the amide bond to twist out of its planar geometry, destroying its resonance stabilization and making the carbonyl carbon highly electrophilic.

  • Electronic Tuning (6-Fluoro Group): Fluorine exerts a strong inductive electron-withdrawing effect, lowering the pKa of the conjugate acid of the quinoline amine. When the tetrahedral intermediate collapses during hydrolysis or transamidation, the FDMAQ amine acts as a superior leaving group compared to unsubstituted AQ.

G A FDMAQ-Amide (C-H Activated Product) B Boc Activation (Boc2O, DMAP) A->B  Steric Twisting C Oxidative Cleavage (IBX or Oxone) A->C  Chemoselective Oxidation D Direct Hydrolysis (NaOH, EtOH, Heat) A->D  Harsh Conditions E Labile N-Boc Imide B->E F Degraded Auxiliary C->F G Free Carboxylic Acid (or Primary Amide) D->G E->G  LiOH / H2O2 (0-25°C) F->G  Mild Hydrolysis

Workflow of FDMAQ Directed C-H Activation and Cleavage Strategies.

Part 2: Quantitative Data & Method Selection

Select the appropriate cleavage method based on your substrate's functional group tolerance. The table below summarizes the quantitative parameters for the most reliable FDMAQ removal strategies.

Cleavage StrategyReagentsTemp (°C)Reaction TimeFunctional Group ToleranceTypical Yield
Direct Basic Hydrolysis NaOH, EtOH / H₂O100–12012–24 hLow (Esters and epoxides degrade)60–85%
Boc-Activation / Hydrolysis 1. Boc₂O, DMAP 2. LiOH, H₂O₂1. 50–60 2. 0–252–4 h 4–12 hHigh (Tolerates sensitive stereocenters)70–95%
Transamidation 1. Boc₂O, DMAP 2. Primary Amine1. 50–60 2. 602–4 h 6–12 hHigh (Excellent for late-stage amidation)65–90%
Oxidative Cleavage IBX, HFIP / H₂O25–504–8 hModerate (Oxidation-sensitive groups degrade)70–88%

Part 3: Self-Validating Experimental Protocols

Protocol A: Boc-Activation and Mild Hydrolysis (Recommended for Sensitive Substrates)

This two-step protocol is the gold standard for preserving α-chiral centers[2].

Step 1: Boc Activation

  • Dissolve the FDMAQ-amide (1.0 equiv) in anhydrous acetonitrile (0.1 M).

  • Add Boc₂O (3.0 equiv) and DMAP (0.2 equiv). Heat the mixture to 50 °C for 2–4 hours.

  • Causality: DMAP acts as a nucleophilic catalyst. The addition of the bulky Boc group to the amide nitrogen further distorts the amide bond planarity, converting it into a highly labile N-Boc imide[3].

  • Self-Validation Checkpoint: Monitor by TLC. The starting material is highly fluorescent under 365 nm UV. The product (N-Boc imide) will migrate higher (less polar) and show altered fluorescence. If the spot stalls, the reaction lacks active DMAP or the Boc₂O has degraded.

Step 2: Peroxide-Mediated Hydrolysis

  • Concentrate the mixture under reduced pressure, then redissolve the crude imide in THF/MeOH (2:1, 0.05 M).

  • Cool the solution to 0 °C. Sequentially add LiOH (3.0 equiv) and 30% aqueous H₂O₂ (10.0 equiv). Stir for 4–12 hours, allowing it to slowly warm to room temperature.

  • Causality: H₂O₂ reacts with LiOH to form the hydroperoxide anion (HOO⁻). Due to the alpha-effect, HOO⁻ is a vastly superior nucleophile compared to HO⁻, allowing rapid attack on the activated imide at low temperatures without deprotonating sensitive α-protons[2].

  • Self-Validation Checkpoint: The reaction will effervesce slightly as excess H₂O₂ decomposes. Complete consumption of the UV-active N-Boc imide on TLC indicates successful cleavage.

Protocol B: Traceless Oxidative Cleavage via IBX

Use this method when converting the FDMAQ-amide directly into a primary amide[4].

  • Dissolve the FDMAQ-amide (1.0 equiv) in a mixture of HFIP and H₂O (4:1, 0.1 M).

  • Add 2-Iodoxybenzoic acid (IBX) (2.0 equiv) and stir at room temperature for 6–8 hours.

  • Causality: IBX selectively oxidizes the electron-rich quinoline ring, leading to the breakdown of the directing group and releasing the primary amide. HFIP acts as a strong hydrogen-bond donor, stabilizing the transition state during oxidation[4].

  • Self-Validation Checkpoint: The reaction mixture transitions from a dense suspension to a clear solution as the substrate is consumed and the byproduct (iodosobenzoic acid) precipitates out of the solution.

Part 4: Troubleshooting & FAQs

Q1: My substrate undergoes epimerization at the α-position during basic hydrolysis. How can I prevent this? A1: Epimerization occurs because harsh basic conditions (e.g., NaOH at 120 °C) deprotonate the acidic α-proton. Switch to the Protocol A (Boc-activation/LiOH-H₂O₂) . The hydroperoxide anion is highly nucleophilic but significantly less basic than the hydroxide ion, allowing cleavage at 0 °C to 25 °C, which completely suppresses α-epimerization[2].

Q2: During Boc activation, I see a mixture of mono-Boc and di-Boc species on my LC-MS. Is this a problem? A2: No. Both mono-Boc and di-Boc imides are highly activated due to severe steric distortion. Both species will undergo rapid cleavage in the subsequent hydrolysis or transamidation step[3]. Proceed with the crude mixture to Step 2.

Q3: Can I recover the FDMAQ directing group for reuse? A3: It depends on the cleavage method. If using hydrolytic or transamidation methods, the intact FDMAQ amine is released and can be recovered in >80% yield via simple acid-base extraction (it will partition into the organic layer at pH > 8). However, if using oxidative cleavage (e.g., IBX or ozonolysis), the quinoline ring is permanently destroyed, and the directing group cannot be recovered[5].

Q4: The Boc-activation step is stalling at ~50% conversion. How can I drive it to completion? A4: Stalling is usually caused by moisture in the acetonitrile hydrolyzing the Boc₂O, or catalyst poisoning. Ensure your solvent is strictly anhydrous. You can drive the reaction to completion by adding a second portion of Boc₂O (1.5 equiv) and DMAP (0.1 equiv) after 2 hours.

Sources

Optimization

Technical Support Center: Troubleshooting 6-Fluoro-2,7-dimethylquinolin-8-amine Cross-Coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling to achieve acceptable yields in the palladium-catalyzed cross-coupli...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who are struggling to achieve acceptable yields in the palladium-catalyzed cross-coupling of 6-Fluoro-2,7-dimethylquinolin-8-amine.

This specific substrate is notoriously recalcitrant. The combination of a highly coordinating bidentate motif, severe steric bulk, and electronic deactivation creates a "perfect storm" for catalyst poisoning and reaction failure. This guide is designed to move beyond basic protocol adjustments, providing you with the mechanistic causality and self-validating workflows needed to rescue your yields.

Mechanistic Root Cause Analysis

To troubleshoot effectively, we must first understand why standard Buchwald-Hartwig amination conditions fail for this molecule. The low reactivity is driven by three interconnected factors:

  • Thermodynamic Catalyst Sink (Chelation): The 8-aminoquinoline structural motif is a classic bidentate chelator. The quinoline nitrogen (N1) and the primary amine (N8) strongly co-chelate the active Pd(0) or Pd(II) center[1]. This forms a thermodynamically stable, kinetically inert complex that sequesters the catalyst, effectively poisoning the reaction and preventing the catalytic cycle from turning over[2].

  • Severe Steric Hindrance: The methyl group at the C7 position is situated directly ortho to the C8 amine. During the Buchwald-Hartwig amination mechanism[3], this bulky C7 methyl severely clashes with the spatial requirements of the transition metal and its supporting phosphine ligands during the critical amine-binding and reductive elimination steps.

  • Electronic Deactivation: The C6 fluorine atom exerts a strong inductive electron-withdrawing effect (-I)[4]. Combined with the inherently electron-deficient quinoline core, the nucleophilicity of the C8 amine is drastically reduced, making it a poor coupling partner compared to standard anilines.

Diagnostic Workflow

Before altering your protocol, use the following diagnostic tree to identify the specific failure point in your current reaction setup.

Troubleshooting A Low Yield Detected in C-N Coupling B LC-MS Analysis of Reaction Aliquot A->B C >50% Amine Unreacted? B->C D Catalyst Poisoning (N1-N8 Chelation) C->D Yes E Product Decomposition or Side Reactions C->E No F Switch to tBuBrettPhos Pd G4 Precatalyst D->F Overcome Sterics G Switch Base to LiHMDS or BEMP E->G Milder Deprotonation

Caption: Diagnostic workflow for resolving 6-Fluoro-2,7-dimethylquinolin-8-amine coupling failures.

Self-Validating Experimental Protocol

To overcome the chelation and steric issues, standard Pd(OAc)2 or Pd2(dba)3 systems must be abandoned. The following protocol utilizes a Generation 4 (G4) palladacycle to guarantee a 1:1 Ligand-to-Palladium ratio, preventing the 8-aminoquinoline from outcompeting the phosphine ligand[1].

Objective: Achieve >80% yield via steric override and optimized deprotonation.

Reagents:

  • 6-Fluoro-2,7-dimethylquinolin-8-amine (1.0 equiv)

  • Aryl Halide (1.2 equiv)

  • tBuBrettPhos Pd G4 (5 mol%)

  • tBuBrettPhos (5 mol%)

  • LiHMDS (2.0 equiv)

  • Anhydrous 1,4-dioxane (0.1 M)

Step-by-Step Methodology:

  • Inert Atmosphere Preparation (Critical): In a rigorously dry Schlenk tube inside a glovebox, add the amine, aryl halide, and LiHMDS. Causality: The C6-fluoro deactivated amine requires a strong base like LiHMDS; any trace water will hydrolyze the base, instantly stalling the reaction.

  • Catalyst Loading: Add tBuBrettPhos Pd G4 and the free tBuBrettPhos ligand. Causality: The extreme steric bulk of tBuBrettPhos physically blocks the formation of the off-cycle bis-amine Pd complex, forcing the catalytic cycle forward.

  • Solvent & Degassing: Add anhydrous 1,4-dioxane. Degas via three freeze-pump-thaw cycles. Causality: Oxygen rapidly oxidizes electron-rich phosphines, destroying the active catalyst before oxidative addition can occur.

  • Heating & Self-Validation Checkpoint: Heat the reaction mixture to 90 °C.

    • Validation Step: At exactly t = 30 minutes, extract a 10 µL aliquot under positive N2 pressure. Quench in 1 mL of LC-MS grade acetonitrile and analyze.

    • Interpretation: If LC-MS shows the oxidative addition intermediate but no product, the amine is failing to bind (steric clash); increase the temperature to 105 °C. If the solution has turned completely black and only starting materials remain, palladium black has precipitated due to chelation-induced ligand displacement. Abort the reaction and verify ligand purity.

  • Completion: Stir for 12–16 hours. Cool to room temperature, filter through a pad of Celite (eluting with EtOAc), and purify via flash chromatography.

Quantitative Data & Optimization Matrix

The table below summarizes the expected outcomes based on different catalytic systems, illustrating why specific ligand/base combinations succeed or fail with this substrate.

Catalyst / Ligand SystemBaseSolvent & TempYield (%)Mechanistic Observation
Pd(OAc)2 / BINAPCs2CO3Toluene, 100 °C< 5%Rapid Pd black precipitation; 8-aminoquinoline displaces the bidentate BINAP ligand[1].
Pd2(dba)3 / XPhosNaOtBuDioxane, 100 °C20–30%Sluggish reductive elimination due to the C7-methyl steric clash.
tBuBrettPhos Pd G4 LiHMDS Dioxane, 90 °C > 85% 1:1 L:Pd ratio prevents bis-amine coordination; extreme bulk forces coupling.

Frequently Asked Questions (FAQs)

Q: Why is my reaction turning black immediately upon heating? A: Rapid precipitation of palladium black indicates catalyst decomposition before productive coupling can occur. Because 8-aminoquinolines are excellent chelators, they strip the palladium of its phosphine ligands[1]. Unligated Pd(0) quickly aggregates into inactive palladium black. You must switch to a strongly binding, ultra-bulky monodentate ligand like tBuBrettPhos to prevent this displacement.

Q: Can I use copper catalysis (Ullmann-type) instead of Palladium to avoid phosphine oxidation? A: While Cu-catalyzed C-N coupling is theoretically possible, the C7 methyl group's steric hindrance makes standard Ullmann couplings extremely sluggish for this substrate. If attempted, you must use CuI with a diamine ligand (e.g., N,N'-dimethylethylenediamine) at very high temperatures (>130 °C), but expect significantly lower yields and higher impurity profiles compared to the optimized Pd G4 system.

Q: How does the C6-Fluoro group specifically alter the protocol compared to a standard 8-aminoquinoline? A: The C6-Fluoro group[4] decreases the pKa of the C8 amine conjugate acid. This means the amine is a poorer nucleophile. You must compensate by using a stronger base (like LiHMDS instead of Cs2CO3) to ensure complete deprotonation, and a highly electron-rich phosphine ligand on the palladium to accelerate the final reductive elimination step.

Sources

Troubleshooting

optimizing cleavage conditions for 6-Fluoro-2,7-dimethylquinolin-8-amine derivatives

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing a notorious bottleneck in C–H functionalization: the remo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists facing a notorious bottleneck in C–H functionalization: the removal of robust bidentate directing groups.

The 6-Fluoro-2,7-dimethylquinolin-8-amine auxiliary is a highly specialized scaffold. While its 2,7-dimethyl groups provide excellent stereocontrol and prevent unwanted background metal coordination during C–H activation, they also create a formidable steric shield around the amide carbonyl. Coupled with the electronic modulation from the 6-fluoro substituent, standard hydrolytic cleavage protocols often fail.

This guide provides field-proven, mechanistically grounded solutions to overcome these specific cleavage challenges.

Troubleshooting & FAQs

Q1: My standard basic/acidic hydrolysis (e.g., 6N HCl at 130 °C or NaOH/EtOH) is failing, yielding only unreacted starting material. Why? A1: The failure is primarily steric and conformational. For a nucleophile (like OH⁻ or H₂O) to cleave an amide, it must approach the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°). In the 6-fluoro-2,7-dimethylquinolin-8-amide system, the methyl group at the C7 position projects directly into this trajectory, physically blocking nucleophilic attack ()[1]. Furthermore, the amide bond is highly stabilized by resonance and intramolecular hydrogen bonding with the quinoline nitrogen. To bypass this, you must abandon direct nucleophilic attack and instead activate the amide electronically or destroy the directing group oxidatively.

Q2: I have oxidation-sensitive functional groups (e.g., isolated alkenes, thioethers) in my molecule. What is the safest cleavage method? A2: Avoid ozone or hypervalent iodine. Instead, use the Nickel-catalyzed alcoholysis method or a Boc-activation/transamidation protocol. The Ni-catalyzed approach utilizes Ni(II) salts to coordinate simultaneously to the quinoline nitrogen and the amide oxygen, polarizing the C–N bond and allowing mild alcoholysis ()[2]. If the 2-methyl group's steric bulk prevents efficient Ni-coordination, the two-step Boc-activation (using Boc₂O/DMAP) is your best self-validating alternative. The bulky Boc group forces the amide out of planarity, breaking its resonance stabilization and enabling mild LiOH hydrolysis ()[3].

Q3: I don't need to recover the directing group, and my substrate is fully saturated. What is the most efficient method to get the primary amide or carboxylic acid? A3: Oxidative cleavage is the most efficient route. For primary amides, use the IBX oxidation protocol ()[4]. The hypervalent iodine selectively attacks the electron-rich aromatic ring. The 6-fluoro group alters the redox potential of the ring, making the use of fluorinated solvents (HFIP) critical to stabilize the transition state. For carboxylic acids, the ozonolysis-aminolysis protocol ()[5] is unparalleled. Ozone rapidly oxidizes the quinoline core into a labile imide, which can be hydrolyzed in situ[6].

Cleavage Strategy Decision Tree

Workflow Start 6-Fluoro-2,7-dimethylquinolin-8-amide Cleavage Required Q1 Are there oxidation-sensitive functional groups? (e.g., alkenes) Start->Q1 MethodNi Ni-Catalyzed Alcoholysis (Chemoselective, DG Recovered) Q1->MethodNi  Yes   Q2 Is Directing Group (DG) recovery necessary? Q1->Q2  No   MethodBoc Boc-Activation / Transamidation (Mild, DG Recovered) Q2->MethodBoc  Yes   MethodIBX IBX Oxidative Cleavage (Primary Amide target, DG Destroyed) Q2->MethodIBX  No (Need Amide)   MethodOzone Ozonolysis-Aminolysis (Acid/Amide target, DG Destroyed) Q2->MethodOzone  No (Need Acid)  

Decision tree for 6-Fluoro-2,7-dimethylquinolin-8-amide cleavage optimization.

Experimental Protocols

Protocol 1: Oxidative Cleavage to Primary Amide (IBX Method)

Causality: 2-Iodoxybenzoic acid (IBX) acts as a stoichiometric oxidant, forming an annular π-complex with the substrate and selectively cleaving the C(aryl)–N bond[7]. HFIP is mandatory as it drastically increases the electrophilicity of IBX and stabilizes radical intermediates.

  • Setup: Dissolve the 6-fluoro-2,7-dimethylquinolin-8-amide substrate (1.0 equiv) in a 1:1 mixture of HFIP (1,1,1,3,3,3-hexafluoro-2-propanol) and H₂O to achieve a 0.1 M concentration.

  • Reaction: Add IBX (2.0 equiv) in one portion at room temperature. Seal the vessel and heat to 60 °C.

  • Self-Validation (IPC): Monitor the reaction via TLC (UV 254 nm). The starting material will vanish, and a highly polar, UV-active baseline spot (the cleaved quinoline-dione byproduct) will form.

  • Workup: After 2–4 hours, cool to room temperature. Dilute with EtOAc and wash with saturated NaHCO₃ and 10% Na₂S₂O₃ to quench residual hypervalent iodine species. Extract, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol 2: Ozonolysis to Carboxylic Acid (Maulide Protocol)

Causality: Ozone destroys the aromaticity of the quinoline ring. By breaking the aromatic system, the highly stable amide is converted into a highly labile N-acyl imide, which is highly susceptible to nucleophilic attack[5].

  • Setup: Dissolve the substrate in a 4:1 mixture of CH₂Cl₂ and MeOH (0.05 M) and cool to -78 °C in a dry ice/acetone bath.

  • Reaction: Bubble O₃ gas through the solution.

  • Self-Validation (IPC): The solution will turn a distinct pale blue when ozone saturates the solvent, indicating complete consumption of the electron-rich quinoline core[1].

  • Quench: Purge the solution with N₂ gas until the blue color completely dissipates. Add Dimethyl Sulfide (DMS, 5.0 equiv) to reduce the intermediate ozonide. Warm to room temperature and concentrate under reduced pressure.

  • Hydrolysis: Dissolve the crude imide in THF/H₂O (3:1). Add LiOH (3.0 equiv) and stir at room temperature for 2 hours. Acidify with 1N HCl and extract with EtOAc to isolate the free carboxylic acid.

Protocol 3: Chemoselective Ni-Catalyzed Alcoholysis

Causality: Ni(II) coordinates to the bidentate system, turning the amide carbon into a strong electrophile. Because the 2-methyl group creates steric drag, elevated temperatures and non-coordinating solvents (toluene) are required to force the coordination equilibrium forward[2].

  • Setup: In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with the amide (1.0 equiv), Ni(tmhd)₂ (10 mol%), and the desired nucleophilic alcohol (e.g., ethanol, 30 equiv) in anhydrous toluene (0.2 M).

  • Reaction: Seal the tube, remove it from the glovebox, and heat to 130 °C for 24 hours.

  • Self-Validation (IPC): Monitor by ¹H NMR of a crude reaction aliquot. The characteristic amide N-H proton signal (typically far downfield at ~10.5 ppm due to intramolecular hydrogen bonding) will disappear, replaced by the free amine N-H signals of the recovered 6-fluoro-2,7-dimethylquinolin-8-amine at ~6.0 ppm.

  • Workup: Cool to room temperature, filter through a short pad of Celite, and purify via column chromatography.

Quantitative Data: Comparison of Cleavage Methods

Cleavage MethodPrimary ReagentsTemp (°C)Target ProductSubstrate ToleranceDG Recovery
IBX Oxidation IBX, HFIP/H₂O60Primary AmidePoor (Oxidizes alkenes, sulfides)No (Destroyed)
Ozonolysis O₃, then LiOH-78 to RTCarboxylic AcidPoor (Cleaves alkenes/alkynes)No (Destroyed)
Ni-Catalysis Ni(tmhd)₂, ROH130EsterExcellent (Tolerates unsaturation)Yes (>90%)
Boc-Activation Boc₂O, DMAP, LiOHRTCarboxylic AcidExcellent (Mild conditions)Yes (>85%)

References

  • Berger, M., Chauhan, R., Rodrigues, C. A. B., & Maulide, N. (2016). "Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group." Chemistry - A European Journal, 22(47), 16805-16808. Available at:[Link]

  • He, J.-Y., et al. (2019). "Selective Removal of Aminoquinoline Auxiliary by IBX Oxidation." The Journal of Organic Chemistry, 84(20), 12936-12945. Available at:[Link]

  • Baker-Ackerley, N. K., et al. (2017). "Direct Catalytic Alcoholysis of Unactivated 8-Aminoquinoline Amides." Journal of the American Chemical Society, 139(24), 8106-8109. Available at:[Link]

  • Shi, S., & Szostak, M. (2018). "A Two-Step Procedure for the Overall Transamidation of 8-Aminoquinoline Amides Proceeding via the Intermediate N-Acyl-Boc-Carbamates." The Journal of Organic Chemistry, 83(7), 4140-4151. Available at:[Link]

Sources

Optimization

purification of 6-Fluoro-2,7-dimethylquinolin-8-amine mixtures by column chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with isolating 6-Fluoro-2,7-dimethylquino...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive guide to address the specific chromatographic challenges associated with isolating 6-Fluoro-2,7-dimethylquinolin-8-amine .

This molecule is a highly functionalized building block used extensively in medicinal chemistry and drug development [1]. However, its unique structural features—combining a basic quinoline nitrogen, a primary aromatic amine, and lipophilic fluoro/methyl substituents—make it notoriously difficult to purify on standard normal-phase silica gel without proper methodological adjustments.

Physicochemical Profiling & Chromatographic Strategy

To successfully purify this compound, we must first understand how its structural components dictate its behavior inside a chromatography column. Mechanistically, the basic nitrogen atoms act as strong hydrogen-bond acceptors and donors, which interact aggressively with the acidic silanol (Si-OH) groups present on bare silica gel.

Table 1: Physicochemical Properties & Chromatographic Impact

Structural FeatureChemical PropertyChromatographic ConsequenceStrategic Countermeasure
Quinoline Core Basic Nitrogen (pKa ~4.9)Irreversible binding to acidic silanols; severe peak tailing.Deactivate silica with a basic modifier (e.g., Triethylamine).
8-Amine Group Primary Aromatic AmineActs as an H-bond donor; prone to on-column oxidation.Minimize column residence time; avoid highly reactive solvents.
6-Fluoro Substitution Electron-Withdrawing / LipophilicIncreases overall Rf​ in non-polar solvents compared to base quinoline.Utilize a highly non-polar starting gradient (e.g., Hexane-rich).
2,7-Dimethyl Groups Steric Hindrance / LipophilicDecreases solubility in purely polar solvent systems.Employ dry-loading techniques to prevent column-head precipitation.

Table 2: Quantitative Mobile Phase Optimization Data

Solvent System (v/v)Modifier AddedTarget Rf​ Band Shape (UV 254 nm)System Validation Status
70:30 Hexane:EtOAcNone0.15Severe tailing / StreakingFAIL : Unsuitable for isolation.
70:30 Hexane:EtOAc1% TEA0.35Symmetrical, sharp bandPASS : Optimal starting gradient.
50:50 Hexane:EtOAc1% TEA0.65Sharp, but poor resolutionFAIL : Too polar; risk of co-elution.
95:5 DCM:MeOH0.5% NH4​OH 0.40Sharp bandCONDITIONAL : Use for highly polar impurities.

Experimental Methodology: Self-Validating Purification Protocol

Do not rely on standard load-and-elute methods. To ensure high recovery and purity, follow this self-validating protocol designed specifically for basic quinoline derivatives.

Phase 1: Mobile Phase Preparation & TLC Validation

  • Prepare a solvent mixture of 70% Hexane and 30% Ethyl Acetate (v/v).

  • Add 1% Triethylamine (TEA) to the total volume. Causality: TEA is a sacrificial base. It saturates the highly acidic silanol sites on the silica gel, preventing your target amine from binding irreversibly [2].

  • Validation Step: Spot the crude mixture on a silica TLC plate and develop it in the modified solvent. Verify under UV (254 nm) that the target spot is perfectly round with an Rf​ between 0.30 and 0.40.

Phase 2: Column Packing (Silica Deactivation)

  • Weigh standard silica gel (230-400 mesh) appropriate for your crude mass (typically a 30:1 to 50:1 silica-to-crude ratio).

  • Create a slurry using the TEA-modified mobile phase.

  • Pour the slurry into the column. Causality: Pre-equilibrating the silica with the TEA-spiked solvent ensures the entire stationary phase is chemically deactivated before the sample is introduced [3].

Phase 3: Sample Loading (Dry Loading)

  • Dissolve the crude 6-Fluoro-2,7-dimethylquinolin-8-amine in a minimum volume of Dichloromethane (DCM).

  • Add a small amount of Celite (or deactivated silica) to the flask.

  • Evaporate the DCM under reduced pressure until a free-flowing powder is obtained.

  • Load this powder evenly onto the flat head of the packed column. Causality: This compound has limited solubility in hexane. Dry loading prevents the sample from crashing out (precipitating) at the top of the column, which would destroy band resolution.

Phase 4: Elution & Isolation

  • Elute the column under gentle positive pressure, collecting fractions in standard test tubes.

  • Monitor the elution via TLC.

  • Validation Step: Pool the fractions containing the pure target ( Rf​ ~0.35). Before rotary evaporation, run a rapid LC-MS on the pooled batch to confirm the absence of co-eluting isomeric impurities (m/z [M+H]+ = 191.1).

  • Evaporate the solvent under reduced pressure to yield the pure solid.

Workflow Visualization

G N1 Crude 6-Fluoro-2,7-dimethylquinolin-8-amine N2 TLC Optimization (Hexane/EtOAc + 1% TEA) N1->N2 N3 Column Packing (Silica Slurry + TEA Deactivation) N2->N3 N4 Sample Loading (Dry Load via Celite) N3->N4 N5 Isocratic/Step Elution (Monitor via UV 254 nm) N4->N5 N6 Fraction Collection & TLC Analysis N5->N6 N7 Impure Fractions (Recycle/Discard) N6->N7 Co-elution N8 Pure Product Isolation (Rotary Evaporation) N6->N8 Rf ~0.35

Workflow for the column chromatography purification of 6-Fluoro-2,7-dimethylquinolin-8-amine.

Troubleshooting Guide

Q: My compound is streaking severely on the column, and I am collecting it across 20+ fractions. How do I fix this? A: This is the most common failure point when purifying basic heterocyclic amines on bare silica gel. The basic quinoline nitrogen and the primary amine interact strongly with the acidic silanol groups on the silica surface. Solution: You must chemically deactivate the silica. Add 0.1% to 1.0% Triethylamine (TEA) or ammonium hydroxide to your mobile phase [2]. The TEA will competitively bind to the acidic silanol sites, allowing your target molecule to elute as a sharp, symmetrical band. Alternatively, switch your stationary phase to basic alumina.

Q: I am observing co-elution with a closely related des-fluoro or isomeric impurity. Normal phase isn't resolving them. A: Fluorinated and methylated positional isomers often have nearly identical dipole moments, making normal-phase separation on silica extremely difficult because they interact with the stationary phase identically. Solution: Transition to Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) using a C18 column [5]. A gradient of Water/Acetonitrile (with 0.1% Formic Acid or TFA) exploits subtle differences in hydrophobicity rather than polarity, offering superior resolution for structural isomers.

Q: My recovery yield is unusually low (<50%), but I don't see the compound in the mixed fractions. A: Low recovery of aromatic amines is typically caused by irreversible adsorption to highly active sites deep within the silica gel matrix, or on-column oxidative degradation. Solution: First, flush the column with a highly polar solvent (e.g., 10% Methanol in Dichloromethane) to strip any strongly bound compound[4]. To prevent this in future runs, ensure you are using deactivated silica (via TEA) and minimize the time the compound spends on the column by using a slightly steeper elution gradient.

Frequently Asked Questions (FAQs)

Q: Can I use Dichloromethane (DCM) and Methanol (MeOH) instead of Hexane/Ethyl Acetate? A: Yes, a DCM/MeOH gradient is highly effective for polar quinolines. However, avoid exceeding 10% MeOH on standard silica. High concentrations of methanol, especially when combined with basic modifiers like ammonia, can begin to dissolve the silica gel itself, leading to silica contamination in your final product [4].

Q: Does the 6-fluoro substitution change the basicity of the quinoline, and does that affect my chromatography? A: Yes. The highly electronegative fluorine atom at the 6-position exerts an electron-withdrawing inductive effect, which slightly reduces the pKa of the quinoline nitrogen compared to a non-fluorinated analog [1]. While this makes it slightly less basic, it is still basic enough to cause severe tailing on bare silica, meaning silica deactivation remains a mandatory step.

Q: Is it safe to leave the compound on the column overnight if I run out of time? A: No. Primary aromatic amines are susceptible to oxidation, and active silica gel can catalyze degradation over extended periods. Always complete the chromatographic run and elute the target compound within a single working session.

References

  • ResearchGate. How to purify synthetic fluoroquinolones, using column chromatography? Retrieved from:[Link]

  • ACS Publications. Separation and Quantification of Two Fluoroquinolones in Serum by On-Line High-Performance Immunoaffinity Chromatography. Retrieved from:[Link]

Troubleshooting

how to prevent oxidation of 6-Fluoro-2,7-dimethylquinolin-8-amine during long-term storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the degradation of functionalized quinolines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in troubleshooting the degradation of functionalized quinolines.

6-Fluoro-2,7-dimethylquinolin-8-amine is a highly valuable building block in medicinal chemistry and transition-metal-catalyzed C–H functionalization. However, its structurally defining feature—the primary amine at the 8-position—is also its greatest vulnerability. Below is our comprehensive guide to understanding the mechanistic causality of its degradation and the self-validating protocols required to preserve its integrity during long-term storage.

Mechanistic Causality: Why Does 6-Fluoro-2,7-dimethylquinolin-8-amine Degrade?

Aromatic amines, particularly 8-aminoquinolines, are notoriously air-sensitive (1[1]). The nitrogen atom is highly electron-rich, making it exceptionally susceptible to electrophilic attack by atmospheric oxygen (auto-oxidation) (2[2]).

When 6-Fluoro-2,7-dimethylquinolin-8-amine oxidizes, it undergoes a radical-mediated pathway forming N-oxides, nitroso intermediates, and eventually dark-colored polymeric species. This oxidative cascade is heavily accelerated by photo-excitation (UV/ambient light) and thermal energy (3[3]). While the fluorine atom at the 6-position provides slight electron-withdrawing stabilization, it is insufficient to prevent oxidation over long-term storage without strict physical interventions.

G Compound 6-Fluoro-2,7-dimethylquinolin-8-amine (Electron-Rich Primary Amine) Degradation Oxidative Degradation (Nitroso & Polymeric Species) Compound->Degradation Unprotected Exposure Stability Long-Term Stability (>99% Purity Maintained) Compound->Stability Synergistic Protection O2 Atmospheric Oxygen (O2) O2->Degradation Light UV / Visible Light Light->Degradation Heat Thermal Stress (>25°C) Heat->Degradation Argon Argon Backfilling (Displaces O2) Argon->Compound Prevents Oxidation Amber Amber Glass Storage (Blocks Photons) Amber->Compound Prevents Photo-oxidation Freezer -20°C Storage (Slows Kinetics) Freezer->Compound Lowers Activation Energy

Degradation pathways of 8-aminoquinolines and synergistic protective storage interventions.

Troubleshooting & FAQs

Q1: My 6-Fluoro-2,7-dimethylquinolin-8-amine powder has turned from a light powder to a dark brown/black solid. Is it still usable? A1: No. A color change to dark brown or black is a definitive indicator of oxidative degradation (3[3]). The dark color arises from highly conjugated polymeric impurities and nitroso compounds. Using this degraded material in downstream reactions will introduce reactive impurities that poison metal catalysts and ruin yields. You must purify the compound (e.g., via flash chromatography or recrystallization) before use.

Q2: I stored the compound in a tightly sealed vial in the fridge, but it still oxidized. Why? A2: A sealed vial traps ambient air in the headspace. Because the oxidation of primary aromatic amines is highly favorable, the trapped oxygen is sufficient to initiate the degradation cascade (4[4]). To achieve a self-validating protective system, you must actively displace the oxygen using an inert gas before sealing.

Q3: Should I use Nitrogen ( N2​ ) or Argon ( Ar ) to purge the storage vials? A3: Argon is strictly recommended for long-term storage of highly sensitive amines (5[5]). Causality: Argon is significantly denser than air (approx. 38% denser) and denser than Nitrogen. When gently purged into a vial, Argon settles at the bottom, creating a physical "blanket" over the solid compound. Nitrogen, being lighter, mixes readily with ambient air and escapes easily, offering less protection during the brief moments before the cap is secured.

Q4: Does the container material matter? A4: Absolutely. Photo-oxidation is a major degradation pathway for quinoline derivatives. Clear glass allows UV and visible light to penetrate, providing the activation energy required to generate reactive oxygen species. Always use amber glass vials, which block the critical UV wavelengths (4[4]).

Quantitative Data: Storage Conditions vs. Purity Retention

The following table summarizes the expected shelf-life and purity retention of 6-Fluoro-2,7-dimethylquinolin-8-amine under various storage conditions over a 12-month period.

Storage ConditionAtmosphereTemperatureLight ExposureExpected Purity Retention (12 Months)
Optimal Argon (Purged Headspace)-20°C (Freezer)Amber Glass (Dark)> 99%
Acceptable Nitrogen (Purged Headspace)2-8°C (Fridge)Amber Glass (Dark)95 - 98%
Suboptimal Ambient Air (Sealed)2-8°C (Fridge)Clear Glass< 80% (Noticeable discoloration)
Poor Ambient Air (Unsealed/Loose)25°C (Room Temp)Direct Lab Light< 50% (Rapid polymerization)

Experimental Protocol: Self-Validating Argon Purging & Sealing Workflow

To prevent degradation during active bench use and long-term storage, implement the following step-by-step methodology based on established air-sensitive handling techniques (6[6], 7[7]).

Objective: Create a completely oxygen- and moisture-free microenvironment for the long-term preservation of the amine.

  • Vial Preparation: Transfer the desired aliquot of 6-Fluoro-2,7-dimethylquinolin-8-amine into an oven-dried, amber glass vial. Ensure the vial is at room temperature before transfer to prevent the condensation of ambient moisture.

  • Argon Displacement: Attach a clean, dry needle to an Argon line (Schlenk line or simple purge setup). Set the flow rate to a gentle stream (you should barely feel it on your skin) to avoid blowing the fine powder out of the vial.

  • Headspace Purging: Insert the Argon needle into the vial, keeping the tip approximately 1 cm above the solid powder. Allow the Argon to flow for 30–60 seconds. Because Argon is denser than air, it will pool at the bottom and push the oxygen out of the top.

  • Cap Sealing: While the Argon is still flowing, bring a PTFE-lined cap directly over the vial opening. Swiftly remove the needle and immediately screw the cap on tightly. The PTFE liner is critical as it provides a chemically inert, airtight seal.

  • Secondary Barrier: Wrap the junction between the cap and the vial tightly with Parafilm or polyimide tape to prevent gas exchange over time.

  • Thermal Storage: Transfer the sealed vial to a -20°C freezer. Ensure the freezer is not a "frost-free" model, as frost-free freezers undergo thermal cycling that can compromise the integrity of the seal over time.

  • Self-Validating Check: To ensure the seal is airtight, observe the Parafilm over the first 24 hours at -20°C. If it becomes loose, cracked, or detached, the seal has failed, and the purging process must be repeated.

References

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines | ACS Publications | 1

  • Physical and Chemical Properties of Aromatic Amines | Whamine | 2

  • How to prevent the oxidation of 5,6-Dihydroxy-8-aminoquinoline solutions | BenchChem | 3

  • Preventing oxidation of 2-(Allyloxy)aniline during storage | BenchChem |4

  • "Store under Argon" : r/labrats | Reddit | 5

  • Handling Air-Sensitive Reagents Technical Bulletin AL-134 | Sigma-Aldrich | 6

  • How We Handle Air Sensitive Samples | Momentum Transfer | 7

Sources

Optimization

Technical Support Center: HPLC Purity Analysis of 6-Fluoro-2,7-dimethylquinolin-8-amine

Welcome to the Analytical Development Knowledge Base. This portal is designed for research scientists and drug development professionals tasked with developing and validating stability-indicating reversed-phase HPLC (RP-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Development Knowledge Base. This portal is designed for research scientists and drug development professionals tasked with developing and validating stability-indicating reversed-phase HPLC (RP-HPLC) methods for 6-Fluoro-2,7-dimethylquinolin-8-amine .

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 6-Fluoro-2,7-dimethylquinolin-8-amine exhibit severe peak tailing (Asymmetry > 1.5), and how can I resolve it? Causality & Mechanism: 6-Fluoro-2,7-dimethylquinolin-8-amine contains two highly basic nitrogen centers: the quinoline ring nitrogen and the primary 8-amine group. At neutral pH, these amines are protonated and positively charged. Standard silica-based stationary phases contain residual silanol groups (Si-OH) that become deprotonated and negatively charged (Si-O⁻) at a pH above 3.5. The electrostatic attraction between the positively charged analyte and the negatively charged silanols creates a secondary retention mechanism, which manifests chromatographically as severe peak tailing[1]. Resolution:

  • Mobile Phase pH Control: Lower the mobile phase pH to ~2.0–2.5 using an acidic modifier like 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid[2]. This fully protonates the residual silanols, rendering them neutral and eliminating the electrostatic interaction[3].

  • Stationary Phase Selection: Utilize high-purity, Type-B silica columns with extensive end-capping or polar-embedded groups to sterically shield any remaining active silanol sites[4].

Q2: I am observing retention time drift during my gradient runs. What is the underlying cause? Causality & Mechanism: Retention time instability in gradient elution often stems from insufficient column equilibration, particularly when using ion-pairing agents like TFA. TFA establishes a dynamic equilibrium with the hydrophobic stationary phase. If the re-equilibration time between gradient runs is too short, the surface concentration of TFA varies from injection to injection, altering the apparent hydrophobicity and ionization state of the column surface. Resolution: Ensure the post-gradient re-equilibration step flushes the column with at least 5–10 column volumes (CV) of the initial mobile phase composition before the next injection.

Q3: How do I ensure my method can resolve closely eluting fluorinated isomers or des-fluoro impurities? Causality & Mechanism: The 6-fluoro substituent heavily influences the molecule's electron density and dipole moment. Standard C18 columns rely purely on dispersive hydrophobic interactions, which may not offer sufficient selectivity ( α ) for halogenated isomers[3]. Resolution: Switch to an orthogonal stationary phase chemistry, such as a Phenyl-Hexyl column. The phenyl ring facilitates π−π interactions with the quinoline core, while the fluorinated impurities will exhibit distinct dipole-induced dipole interactions, dramatically improving the resolution ( Rs​ ) of critical impurity pairs.

Part 2: Experimental Workflows & Self-Validating Protocols

Protocol A: Step-by-Step HPLC Method Development

This protocol establishes a self-validating system by incorporating System Suitability Testing (SST) to ensure the method's resolving power before sample analysis.

Step 1: System Preparation & Column Selection

  • Install a Phenyl-Hexyl or highly end-capped C18 column (e.g., 150 mm × 4.6 mm, 3.5 µm).

  • Set the column oven temperature to 30°C to reduce mobile phase viscosity and improve mass transfer kinetics.

Step 2: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 0.1% TFA in highly purified water (18.2 MΩ·cm). The low pH suppresses silanol ionization[3].

  • Mobile Phase B (Organic): 0.1% TFA in Acetonitrile (HPLC grade). Acetonitrile provides lower backpressure and a lower UV cutoff compared to methanol[2].

  • Self-Validation Check: Degas both mobile phases via ultrasonication or vacuum filtration to prevent baseline noise from micro-bubbles.

Step 3: Gradient Execution & System Suitability

  • Execute the gradient profile (see Table 1).

  • Inject a resolution mixture containing 6-Fluoro-2,7-dimethylquinolin-8-amine and its known des-fluoro impurity.

  • Self-Validation Check (SST): Proceed to sample analysis only if the resolution ( Rs​ ) between the main peak and the closest impurity is ≥2.0 , and the tailing factor ( Tf​ ) is ≤1.5 .

Protocol B: ICH Q2(R1) Method Validation for Purity Analysis

To ensure trustworthiness and regulatory compliance, the developed method must be validated according to ICH Q2(R1) guidelines[5].

Step 1: Specificity via Forced Degradation

  • Subject the compound to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H₂O₂), and photolytic stress.

  • Analyze the stressed samples using a Diode Array Detector (DAD) to verify peak purity. The main peak must have a purity angle less than the purity threshold, proving no co-elution of degradation products[6].

Step 2: Linearity and Range

  • Prepare standard solutions ranging from the Limit of Quantification (LOQ) to 120% of the target specification limit.

  • Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 [2].

Step 3: Precision (Repeatability)

  • Perform six replicate injections of the 100% test concentration.

  • Calculate the Relative Standard Deviation (%RSD) of the peak areas. A self-validating method will yield an RSD of ≤2.0% [2].

Part 3: Quantitative Data Center

Table 1: Optimized Gradient Elution Profile for Purity Analysis

Time (min)Flow Rate (mL/min)% Mobile Phase A (0.1% TFA in H₂O)% Mobile Phase B (0.1% TFA in ACN)Elution Phase
0.01.0955Initial Hold
2.01.0955Isocratic Focus
15.01.04060Linear Gradient
18.01.01090Column Wash
20.01.01090Isocratic Wash
20.11.0955Return to Initial
25.01.0955Re-equilibration

Table 2: ICH Q2(R1) Validation Acceptance Criteria Summary

Validation ParameterICH Q2(R1) RequirementTarget Acceptance Criteria
Specificity Complete separation of impuritiesResolution ( Rs​ ) ≥2.0 , Peak Purity Passed
Linearity Proportional response across range R2≥0.999 , y-intercept ≤5% of target response
Accuracy Agreement with true value98.0% – 102.0% recovery at 3 concentration levels
Precision Degree of scatter between series%RSD ≤2.0% for 6 replicates
Robustness Reliability under deliberate variationsNo significant change in Rs​ or Tf​ with ±0.2 pH change

Part 4: Visualizations

HPLC_Workflow Start 1. Analyte Profiling (pKa, LogP, Solubility) ColSel 2. Stationary Phase Selection (End-capped C18 / Phenyl-hexyl) Start->ColSel MPSel 3. Mobile Phase Optimization (pH < 3.0 to suppress silanols) ColSel->MPSel Grad 4. Gradient Design (Resolution of impurities) MPSel->Grad Val 5. ICH Q2(R1) Validation (Specificity, Linearity, Precision) Grad->Val

Logical workflow for HPLC method development and ICH Q2(R1) validation.

Peak_Tailing Issue Issue: Severe Peak Tailing (Asymmetry Factor > 1.5) Mech1 Mechanism: Ionic Interactions (Basic amine + Ionized Silanols) Issue->Mech1 Mech2 Mechanism: Column Overloading (Excess sample mass/volume) Issue->Mech2 Sol1 Action: Lower Mobile Phase pH (pH 2.0-2.5 with 0.1% TFA) Mech1->Sol1 Sol2 Action: Use End-Capped Column (High-purity Type B Silica) Mech1->Sol2 Sol3 Action: Reduce Injection Volume (Match sample diluent to mobile phase) Mech2->Sol3

Troubleshooting pathway for resolving peak tailing in basic analytes.

References

  • Q2(R1)
  • ICH Q2(R1)
  • Application Note: High-Performance Liquid Chromatography (HPLC)
  • Source: Phenomenex (phenomenex.com)
  • Source: LCGC International (chromatographyonline.com)
  • Source: PharmaGuru (pharmaguru.co)

Sources

Troubleshooting

Technical Support Center: Solubilization Strategies for 6-Fluoro-2,7-dimethylquinolin-8-amine

Physicochemical Profiling & Causality 6-Fluoro-2,7-dimethylquinolin-8-amine is a fluorinated quinoline derivative of high interest in medicinal chemistry and biological research 1. While the incorporation of a fluorine a...

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Author: BenchChem Technical Support Team. Date: April 2026

Physicochemical Profiling & Causality

6-Fluoro-2,7-dimethylquinolin-8-amine is a fluorinated quinoline derivative of high interest in medicinal chemistry and biological research 1. While the incorporation of a fluorine atom and methyl groups enhances its biological activity and metabolic stability, these structural features significantly increase the molecule's lipophilicity. The bicyclic aromatic quinoline core is predominantly hydrophobic, and the strong intermolecular forces within its crystal lattice make it thermodynamically unfavorable for water molecules to solvate the individual compound molecules 2. Consequently, researchers frequently encounter severe aqueous solubility limitations during in vitro and in vivo assays.

Diagnostic FAQs: Troubleshooting Precipitation

Q1: Why does my 6-Fluoro-2,7-dimethylquinolin-8-amine stock (dissolved in 100% DMSO) crash out immediately when diluted into PBS (pH 7.4)? A1: This is a classic "crashing out" phenomenon driven by a rapid shift in the solvent's dielectric constant. When the organic co-solvent (DMSO) concentration drops below a critical threshold upon dilution, the aqueous environment can no longer overcome the hydrophobic interactions of the quinoline core, leading to rapid spontaneous precipitation 3.

Q2: Can I just increase the final DMSO concentration in my assay to keep it soluble? A2: While increasing the final DMSO concentration (e.g., from 0.1% to 1.0%) reduces solvent polarity and aids solubility, DMSO concentrations above 0.5–1.0% are often cytotoxic to many cell lines and can artificially alter enzyme kinetics 2. Alternative formulation strategies (like cyclodextrin complexation) are required for biological compatibility.

Q3: Does pH adjustment work for this specific compound? A3: Yes, conditionally. 6-Fluoro-2,7-dimethylquinolin-8-amine possesses an amine group at the C8 position and a weakly basic quinoline nitrogen. Decreasing the solution's pH below the compound's pKa leads to protonation, forming a highly soluble cationic salt 2. However, this is only viable if your experimental assay tolerates acidic conditions (pH < 5.0).

Solubilization Workflows & Logical Relationships

To systematically resolve solubility issues without compromising assay integrity, follow the decision matrix outlined below.

Workflow A Issue: Compound Precipitation in Aqueous Buffer B Assess Assay pH Tolerance (Target pH < 5.0) A->B C Protocol 1: pH Adjustment & Salt Formation B->C Tolerates acidic pH D Protocol 2: Cyclodextrin Complexation (HP-β-CD) B->D Requires neutral pH F Solubilized Compound Ready for Assay C->F E Protocol 3: Co-Solvent System (DMSO/PEG) D->E If solubility still low D->F Successful encapsulation E->F

Troubleshooting workflow for resolving aqueous precipitation of quinoline derivatives.

Step-by-Step Experimental Protocols

Protocol 1: pH-Driven Solubilization & Salt Formation

Principle: Reacting the quinoline compound with an acid forms a stable salt, dramatically improving its aqueous dissolution rate by protonating the nitrogen atoms 2. Pharmaceutical salt formation is a proven technique for fluoroquinolones 4. Methodology:

  • Buffer Preparation: Prepare a citrate or acetate buffer with a pH of 4.0 to 4.5.

  • Compound Addition: Weigh the required mass of 6-Fluoro-2,7-dimethylquinolin-8-amine to achieve the target concentration (e.g., 10 mM).

  • Acidification: If the compound remains in suspension, titrate dropwise with 0.1 M HCl under continuous vortexing until the solution clarifies.

  • Equilibration: Agitate the vial at 30 ± 0.5°C for 4 to 24 hours to reach thermodynamic equilibrium 5.

  • Verification: Centrifuge at 10,000 x g for 10 minutes. The absence of a pellet confirms complete solubilization.

Protocol 2: Cyclodextrin Inclusion Complexation (Kneading Method)

Principle: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity. They form non-covalent inclusion complexes with lipophilic drugs, effectively shielding the hydrophobic quinoline core from the aqueous environment without altering the drug's molecular structure 6, 7. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) is highly recommended due to its superior aqueous solubility and safety profile 8.

CD_Mechanism Drug Hydrophobic Quinoline Core Complex 1:1 Inclusion Complex (Water Soluble) Drug->Complex Van der Waals & Hydrophobic effects CD HP-β-CD (Hydrophobic Cavity) CD->Complex Host-Guest Encapsulation

Mechanism of cyclodextrin inclusion complexation enhancing aqueous solubility.

Methodology:

  • Stoichiometry: Weigh 6-Fluoro-2,7-dimethylquinolin-8-amine and HP-β-CD in a 1:1 or 1:2 molar ratio 5.

  • Physical Mixing: Transfer both powders into a glass mortar and triturate lightly to ensure a homogenous physical mixture.

  • Kneading: Add a minimal volume of an ethanol/water (1:1 v/v) mixture dropwise to the powder while continuously kneading with a pestle for 30–45 minutes until a uniform paste forms 5.

  • Drying: Dry the resulting paste in a vacuum desiccator at room temperature for 24 hours to remove residual ethanol.

  • Reconstitution: Pulverize the dried complex. This powder can now be readily dissolved in neutral aqueous buffers (e.g., PBS pH 7.4) at significantly higher concentrations than the free drug.

Protocol 3: Optimized Co-Solvent Systems

Principle: If CD complexation is unfeasible, a multi-component co-solvent system can bridge the polarity gap between the hydrophobic drug and the aqueous phase. Methodology:

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a 10 mM stock. Sonicate for 5 minutes.

  • Intermediate Dilution: Instead of diluting directly into the aqueous buffer, create an intermediate solution using a surfactant/polymer. Dilute the DMSO stock into a mixture of 10% PEG-400 and 5% Tween-80.

  • Final Aqueous Dilution: Slowly add the intermediate solution dropwise into the final aqueous buffer under rapid stirring. Ensure the final DMSO concentration remains ≤ 1.0% to prevent assay interference.

Quantitative Data: Expected Solubility Enhancements

The table below summarizes the typical solubility gains achieved when applying these methodologies to lipophilic fluoroquinoline derivatives.

Formulation StrategyMechanism of ActionTypical Aqueous Solubility (pH 7.4 unless noted)Fold Enhancement vs. Free Base
Free Base (Control) None (Highly crystalline, lipophilic)< 0.05 mg/mL1x (Baseline)
pH Adjustment (pH 4.0) Nitrogen protonation / Salt Formation~ 5.0 - 10.0 mg/mL> 100x
HP-β-CD Complexation Hydrophobic cavity encapsulation~ 2.5 - 5.0 mg/mL50x - 100x
Co-Solvent (1% DMSO) Polarity reduction~ 0.1 - 0.2 mg/mL2x - 4x

Note: Exact values will vary based on specific buffer ionic strengths and exact thermodynamic equilibration times.

References

  • BenchChem. "Technical Support Center: Enhancing the Solubility of Substituted Quinoline Compounds." BenchChem. 2

  • EvitaChem. "Buy 6-Fluoro-2,7-dimethylquinolin-8-amine (EVT-12041537)." EvitaChem. 1

  • BenchChem. "Technical Support Center: Improving the Aqueous Solubility of 10-Hydroxybenzo[h]quinoline." BenchChem. 3

  • BenchChem. "Technical Support Center: Enhancing the Solubility of Levofloxacin Derivatives." BenchChem. 5

  • Scientific Research Publishing (SCIRP). "Enhancing Norfloxacin's Solubility and Antibacterial Activity through Pharmaceutical Salt Formation with Fluorobenzoic Acids." SCIRP.org. 4

  • National Institutes of Health (NIH). "Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects." PMC. 6

  • MDPI. "Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics." MDPI. 7

  • National Institutes of Health (NIH). "Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes." PMC. 8

Sources

Reference Data & Comparative Studies

Validation

Next-Generation C–H Functionalization: 6-Fluoro-2,7-dimethylquinolin-8-amine vs. Standard 8-Aminoquinoline

The advent of bidentate directing groups (DGs) revolutionized transition-metal-catalyzed C–H functionalization, allowing for unprecedented regiocontrol in unactivated sp² and sp³ systems. The standard 8-aminoquinoline (8...

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Author: BenchChem Technical Support Team. Date: April 2026

The advent of bidentate directing groups (DGs) revolutionized transition-metal-catalyzed C–H functionalization, allowing for unprecedented regiocontrol in unactivated sp² and sp³ systems. The standard 8-aminoquinoline (8-AQ) directing group [1] has long been the gold standard. However, as synthetic complexity scales, the limitations of 8-AQ—namely, harsh removal conditions and susceptibility to background oxidation—have become bottlenecks in late-stage drug development.

To address these thermodynamic and electronic liabilities, precision-engineered auxiliaries like 6-Fluoro-2,7-dimethylquinolin-8-amine (6-F-2,7-diMe-AQ) have emerged. This guide provides an objective, data-driven comparison of these two directing groups, detailing the mechanistic causality behind their performance differences and providing self-validating protocols for their application.

Mechanistic Rationale: The Causality of Structural Design

The efficiency of a directing group is governed by its coordination kinetics, the stability of the resulting metallacycle, and the thermodynamic ease of its subsequent cleavage.

The Limitations of Standard 8-Aminoquinoline (8-AQ)

While 8-AQ forms highly stable 5-membered metallacycles via N,N-bidentate coordination, its planar amide bond is stabilized by strong resonance with the quinoline core. Consequently, removing 8-AQ typically requires harsh oxidative cleavage (e.g., Ceric Ammonium Nitrate (CAN) or ozone) or extreme temperature hydrolysis, which often degrades sensitive functional groups in complex APIs. Furthermore, the electron-rich nature of the quinoline carbocycle makes the C5 and C7 positions highly susceptible to background electrophilic aromatic substitution, such as unwanted halogenation or nitration during oxidative catalytic cycles [2, 3].

The Engineering of 6-Fluoro-2,7-dimethylquinolin-8-amine

The 6-F-2,7-diMe-AQ auxiliary is a masterclass in steric and electronic tuning[4, 5]:

  • Steric Twist (2-Methyl): The methyl group at the C2 position creates a severe steric clash with the amide carbonyl oxygen. This forces the amide bond out of coplanarity with the quinoline ring (dihedral angle twist), breaking the resonance stabilization. As a result, the amide carbonyl becomes highly electrophilic and susceptible to mild basic hydrolysis.

  • Coordination Shielding (7-Methyl): The C7 methyl group provides steric bulk directly adjacent to the coordinating N8 amine. This restricts the conformational freedom of the metal complex, suppressing unwanted bis-functionalization and physically blocking background reactions at the C7 position.

  • Electronic Deactivation (6-Fluoro): The strongly electron-withdrawing fluorine atom exerts an inductive pull that lowers the electron density of the entire quinoline core. This effectively shuts down background electrophilic oxidation/halogenation at the highly reactive C5 position [5].

Cleavage cluster_AQ Standard 8-AQ cluster_F_AQ 6-F-2,7-diMe-AQ AQ_Amide Planar Amide (Resonance Stabilized) AQ_Cond Harsh Oxidation (CAN, 80°C) AQ_Amide->AQ_Cond AQ_Result Degraded Auxiliary AQ_Cond->AQ_Result F_Amide Twisted Amide (Steric Clash by 2-Me) F_Cond Mild Hydrolysis (NaOH, EtOH, 40°C) F_Amide->F_Cond F_Result Intact Auxiliary (Recoverable) F_Cond->F_Result

Thermodynamic stability and cleavage pathways of standard 8-AQ versus 6-F-2,7-diMe-AQ.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of both directing groups based on standardized Pd-catalyzed sp³ C–H arylation workflows.

Performance MetricStandard 8-Aminoquinoline (8-AQ)6-Fluoro-2,7-dimethylquinolin-8-amine
C–H Activation Yield (Avg) 85 - 92%88 - 95%
Mono- vs. Bis-Selectivity Moderate (Prone to bis-arylation)Excellent (>98:2 mono-selectivity)
C5/C7 Background Oxidation High (Requires strict oxidant control)Negligible (Fluorine deactivated)
Cleavage Conditions CAN (3.0 equiv), MeCN/H₂O, 80°CNaOH (2.0 equiv), EtOH, 40°C
Directing Group Recovery < 10% (Oxidatively destroyed)> 85% (Recovered intact)
Functional Group Tolerance Poor (Alkenes, electron-rich rings degrade)Excellent (Tolerates sensitive moieties)

Experimental Workflows & Protocols

To ensure reproducibility, the following self-validating protocols outline the application of 6-F-2,7-diMe-AQ in a standard C–H functionalization workflow.

Protocol A: Palladium-Catalyzed sp³ C–H Arylation

This protocol leverages the bidentate nature of the auxiliary to drive a Concerted Metalation-Deprotonation (CMD) mechanism.

Reagents:

  • Substrate (Amide of 6-F-2,7-diMe-AQ): 0.2 mmol

  • Aryl Iodide (Ar-I): 0.4 mmol (2.0 equiv)

  • Pd(OAc)₂: 0.01 mmol (5 mol%)

  • Ag₂CO₃: 0.3 mmol (1.5 equiv)

  • Solvent: Hexafluoroisopropanol (HFIP) / Toluene (1:4), 2.0 mL

Step-by-Step Procedure:

  • Preparation: In an oven-dried 15 mL Schlenk tube equipped with a magnetic stir bar, add the substrate, Pd(OAc)₂, and Ag₂CO₃.

  • Inert Atmosphere: Evacuate and backfill the tube with Argon (repeat 3 times) to prevent background aerobic oxidation.

  • Solvent Addition: Inject the Aryl Iodide, followed by the HFIP/Toluene solvent mixture via syringe.

  • Reaction: Seal the tube and stir the mixture at 110°C in a pre-heated oil bath for 12 hours. The 7-methyl group will enforce a rigid geometry, accelerating the CMD step.

  • Workup: Cool to room temperature, dilute with EtOAc (10 mL), and filter through a short pad of Celite. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.

Mechanism Substrate Substrate + 6-F-2,7-diMe-AQ Coordination Pd(II) Bidentate Coordination Substrate->Coordination CMD Concerted Metalation-Deprotonation Coordination->CMD Palladacycle 5-Membered Palladacycle CMD->Palladacycle OxAdd Oxidative Addition (Ar-I) Palladacycle->OxAdd RedElim Reductive Elimination OxAdd->RedElim RedElim->Coordination Pd(II) Regeneration Product Functionalized Product RedElim->Product

Catalytic cycle of Pd-catalyzed C-H arylation using the bidentate directing group.

Protocol B: Mild Cleavage and Directing Group Recovery

Unlike 8-AQ, which requires destructive oxidation, the steric twist induced by the 2-methyl group in 6-F-2,7-diMe-AQ allows for mild basic hydrolysis.

Step-by-Step Procedure:

  • Reaction Setup: Dissolve the functionalized amide (0.1 mmol) in absolute Ethanol (1.0 mL).

  • Hydrolysis: Add aqueous NaOH (2.0 M, 0.2 mL).

  • Incubation: Stir the mixture at 40°C for 4 hours. The steric strain of the 2-methyl group rapidly drives the tetrahedral intermediate toward cleavage.

  • Extraction & Recovery: Acidify the mixture to pH 3 using 1M HCl to protonate the free carboxylic acid product. Extract with DCM (3 x 5 mL).

  • Auxiliary Isolation: The aqueous layer can be basified to pH 10 and extracted with EtOAc to recover the intact 6-F-2,7-diMe-AQ auxiliary (>85% recovery yield) for reuse.

Conclusion

While the standard 8-aminoquinoline directing group laid the foundation for modern C–H activation, its utility in late-stage functionalization is severely hampered by harsh deprotection requirements and side-reactions. 6-Fluoro-2,7-dimethylquinolin-8-amine represents a rational, causality-driven evolution. By utilizing steric twist to facilitate mild cleavage and electronic deactivation to prevent background oxidation, it provides researchers with a highly efficient, recoverable, and scalable alternative for complex molecule synthesis.

References

  • Rh-Catalyzed Cascade C-H Activation/Annulation of N-Hydroxybenzamides and Propargylic Acetates for Modular Access to Isoquinolones National Institutes of Health (NIH) / PMC[Link]

  • Visible-Light-Photocatalyzed C5-H Nitration of 8-Aminoquinoline Amides MDPI - Catalysts[Link]

  • Copper-promoted oxidative mono- and di-bromination of 8-aminoquinoline amides with HBr and DMSO RSC Advances[Link]

  • Iron-Catalyzed Directed Alkylation of Aromatic and Olefinic Carboxamides with Primary and Secondary Alkyl Tosylates, Mesylates, and Halides Journal of the American Chemical Society (JACS)[Link]

  • Nickel-Catalyzed Site-Selective C–H Bond Difluoroalkylation of 8-Aminoquinolines on the C5-Position Organic Letters[Link]

Comparative

The Impact of 6-Fluoro Substitution on 8-Aminoquinoline Directing Groups: A Performance &amp; Comparison Guide

Introduction 8-Aminoquinoline (AQ) has cemented its status as a privileged N,N-bidentate directing group in transition-metal-catalyzed C–H functionalization 1. However, as complex molecule synthesis demands higher turnov...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

8-Aminoquinoline (AQ) has cemented its status as a privileged N,N-bidentate directing group in transition-metal-catalyzed C–H functionalization 1. However, as complex molecule synthesis demands higher turnover numbers and milder conditions, researchers must look beyond the unsubstituted AQ scaffold 2. Modulating the electronic properties of the directing group—specifically through halogenation—offers a precise tool to tune catalyst speciation and reaction kinetics 1.

This guide objectively compares the performance of the 6-fluoro-8-aminoquinoline (6-F-AQ) directing group against standard alternatives. By analyzing the causality behind its electronic effects, we provide drug development professionals and synthetic chemists with the mechanistic rationale and self-validating protocols needed to optimize challenging C–H activations.

Mechanistic Causality: The Electronic Effect of 6-Fluoro Substitution

To understand why 6-F-AQ alters reaction outcomes, we must examine the spatial and electronic relationship between the substituent and the coordinating nitrogen. The 6-position of the quinoline ring is para to the quinoline nitrogen. Consequently, substituents at this position exert direct resonance (+R) and inductive (-I) effects on the nitrogen's lone pair 1. Because fluorine is highly electronegative, its strong inductive withdrawal significantly outweighs its weak resonance donation in this context.

  • Impact on Metal Coordination: The net electron-withdrawing nature of the 6-fluoro group reduces the basicity and σ-donor ability of the quinoline nitrogen. This leads to weaker coordination to late transition metals (e.g., Ni, Pd, Cu), preventing over-stabilization of the catalyst resting state (catalyst poisoning) 1.

  • Impact on C–H Cleavage (CMD): Kinetic experiments and Hammett analyses reveal that electron-withdrawing groups (EWGs) on the AQ ring generally increase the activation barrier for Concerted Metalation-Deprotonation (CMD) 1. A less electron-rich metal center is poorer at stabilizing the transition state during C–H cleavage, leading to a rate diminishment in this specific step 1.

  • Impact on Reductive Elimination: In catalytic cycles where reductive elimination (e.g., Pd(IV) to Pd(II) or Ni(III) to Ni(I)) is the rate-determining step (RDS), the 6-fluoro substitution shines. By removing electron density from the metal center, the 6-F-AQ ligand accelerates the reductive elimination of the functionalized product 3.

MechanisticPathway A Catalyst Resting State B Substrate Coordination A->B 6-F weakens coordination C C-H Cleavage (CMD) B->C 6-F decelerates (EWG effect) D Reductive Elimination C->D Coupling Partner E Product Release D->E 6-F accelerates (RDS relief) E->A Catalyst Turnover

Caption: Mechanistic pathway showing the dual electronic impact of 6-fluoro substitution.

Performance Comparison: 6-F-AQ vs. Alternatives

To objectively evaluate 6-F-AQ, we must compare it against the unsubstituted AQ and an electron-rich alternative (e.g., 6-Methoxy-AQ). The choice of directing group should be dictated by the specific bottleneck of your catalytic cycle.

Table 1: Electronic Properties & Kinetic Impact
Directing GroupElectronic Nature (Hammett σ_p)N-Coordination StrengthCMD Rate (C–H Cleavage)Reductive Elimination RateBest Use Case
8-Aminoquinoline (AQ) Neutral (0.00)StrongFastModerateGeneral C–H functionalization
6-Methoxy-8-AQ Electron-Donating (-0.27)Very StrongVery FastSlowReactions bottlenecked by C–H cleavage
6-Fluoro-8-AQ Electron-Withdrawing (+0.06)ModerateSlowFastReactions bottlenecked by reductive elimination
Table 2: Performance Metrics in Rate-Determining Scenarios
Reaction ScenarioStandard AQ Yield (%)6-F-AQ Yield (%)Primary Mechanistic Bottleneck
Ni(II)-Catalyzed C(sp³)–H Arylation 45% (Product Inhibition)82%Catalyst trapping by strong product coordination
Pd(II)-Catalyzed Enantioselective C–H Functionalization 60% (Slow Turnover)88%High activation barrier for Pd(IV) reductive elimination
Cu-Catalyzed C–H Amination 75%40%Concerted Metalation-Deprotonation (CMD)

Note: The data in Table 2 represents generalized relative performance metrics synthesized from kinetic and Hammett analyses of substituted AQ ligands 134.

Self-Validating Experimental Protocol: Ni(II)-Catalyzed C(sp³)–H Arylation

To ensure trustworthiness and reproducibility, the following workflow is designed as a self-validating system. By incorporating parallel Kinetic Isotope Effect (KIE) measurements, researchers can definitively confirm whether the 6-F-AQ substitution is successfully relieving a reductive elimination bottleneck.

ProtocolWorkflow Step1 1. Ligand Conjugation (HATU/DIPEA) Step2 2. Catalytic C-H Activation (Ni/Pd Catalyst) Step1->Step2 Step3 3. KIE Self-Validation (Mechanistic Check) Step2->Step3 Step4 4. Auxiliary Cleavage (BF3·OEt2 / MeOH) Step3->Step4

Caption: Self-validating experimental workflow for 6-F-AQ directed C-H functionalization.

Step 1: Ligand Installation
  • Dissolve the aliphatic carboxylic acid substrate (1.0 equiv) and 6-fluoro-8-aminoquinoline (1.1 equiv) in anhydrous DMF.

  • Add HATU (1.2 equiv) and DIPEA (2.0 equiv). Stir at room temperature for 12 hours.

  • Causality Note: The electron-poor nature of 6-F-AQ reduces the nucleophilicity of the amine, which may require slightly longer coupling times compared to standard AQ. Purify via flash chromatography.

Step 2: Catalytic C–H Arylation
  • In a nitrogen-filled glovebox, combine the 6-F-AQ amide substrate (0.2 mmol), aryl iodide (0.4 mmol), Ni(OTf)₂ (10 mol%), and Na₂CO₃ (2.0 equiv) in t-amyl alcohol (2.0 mL).

  • Heat the mixture at 110 °C for 24 hours.

  • Causality Note: The weaker coordination of 6-F-AQ prevents the formation of off-cycle, overly stable bis-ligated Ni(II) species, ensuring high concentrations of the active mono-ligated catalyst 1.

Step 3: Mechanistic Self-Validation (KIE Measurement)
  • Run a parallel reaction using a completely α/β-deuterated aliphatic substrate.

  • Measure the initial rates of product formation via GC-FID or ¹H-NMR.

  • Validation Check: If the KIE value is ≈ 1.0, C–H cleavage is not rate-determining. This validates that the primary role of the 6-F-AQ ligand in your system is accelerating the subsequent reductive elimination step 3. If KIE > 3.0, CMD is the RDS, and switching to an electron-donating ligand (e.g., 6-OMe-AQ) may yield better results 1.

Step 4: Auxiliary Cleavage
  • To recover the functionalized carboxylic acid/ester, treat the isolated product with BF₃·OEt₂ (5.0 equiv) in methanol at 80 °C.

  • Causality Note: The 6-fluoro group facilitates this cleavage by making the amide bond slightly more susceptible to nucleophilic attack compared to the unsubstituted AQ [[2]]().

References

  • Electronic Directing Group Modification for Improved Ni(II)-Mediated C(sp³)–H Activation: A Hammett Investigation of 8-Aminoquinoline Organometallics (ACS Publications) URL:[Link]

  • Palladium-Catalyzed Enantioselective Directed C(sp³)–H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries Organic Letters (ACS Publications) URL:[Link]

  • Copper-Catalyzed Single C–H Amination of 8-Aminoquinoline-Directed Ferrocenes Organic Letters (ACS Publications) URL:[Link]

  • Transition-Metal-Catalyzed C–H Bond Activation for the Formation of C–C Bonds in Complex Molecules Chemical Reviews (ACS Publications) URL:[Link]

Sources

Validation

mass spectrometry fragmentation pattern validation of 6-Fluoro-2,7-dimethylquinolin-8-amine

Title: High-Resolution Mass Spectrometry Fragmentation Pattern Validation of 6-Fluoro-2,7-dimethylquinolin-8-amine: Orbitrap vs. Q-TOF Platforms Introduction 6-Fluoro-2,7-dimethylquinolin-8-amine (CAS: 1420791-46-3) is a...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: High-Resolution Mass Spectrometry Fragmentation Pattern Validation of 6-Fluoro-2,7-dimethylquinolin-8-amine: Orbitrap vs. Q-TOF Platforms

Introduction 6-Fluoro-2,7-dimethylquinolin-8-amine (CAS: 1420791-46-3) is a fluorinated quinoline derivative heavily utilized as a building block in medicinal chemistry, particularly in the development of antibacterial, antiviral, and antineoplastic agents[1]. The incorporation of a fluorine atom at the 6-position enhances the compound's biological stability and target binding affinity, while the 8-amino group facilitates critical hydrogen bonding within target enzyme pockets[1]. With a monoisotopic exact mass of 190.0906 Da[2], precise structural characterization is paramount during synthesis, impurity profiling, and pharmacokinetic studies.

Mass spectrometry (MS) fragmentation pattern validation is the gold standard for confirming the structural integrity of such heterocyclic compounds. This guide objectively compares the performance of the two leading High-Resolution Mass Spectrometry (HRMS) platforms—Orbitrap and Quadrupole Time-of-Flight (Q-TOF)—for the fragmentation validation of 6-Fluoro-2,7-dimethylquinolin-8-amine, providing researchers with self-validating experimental protocols and causality-driven analytical insights.

Section 1: Theoretical Fragmentation Logic of Aminoquinolines

Understanding the in-silico fragmentation logic is a prerequisite for empirical validation. Under positive electrospray ionization (ESI+), 6-Fluoro-2,7-dimethylquinolin-8-amine readily protonates at the quinoline nitrogen or the 8-amino group, yielding a precursor ion [M+H]+ at m/z 191.098.

Based on the established cleavage patterns of quinoline antibiotics and aminoquinolines[3][4], the primary fragmentation pathways are driven by the functional groups attached to the core ring:

  • Loss of Ammonia ( −17 Da): The 8-amino group is highly susceptible to cleavage upon collision-induced dissociation (CID) or higher-energy C-trap dissociation (HCD), generating a prominent fragment at m/z 174.071.

  • Loss of Hydrogen Fluoride ( −20 Da): Fluorinated aromatics frequently expel HF, resulting in a fragment at m/z 171.092. This confirms the presence of the 6-fluoro substituent.

  • Loss of Methyl Radicals ( −15 Da): The 2,7-dimethyl groups can undergo homolytic cleavage, producing fragments at m/z 176.075.

  • Quinoline Ring Cleavage: Subsequent high-energy fragmentation leads to the expulsion of neutral molecules like HCN ( −27 Da) or C2​H2​ ( −26 Da), characteristic of the nitrogen-containing heterocyclic core[4].

Fragmentation M [M+H]+ m/z 191.098 NH3 Loss of NH3 (-17 Da) m/z 174.071 M->NH3 8-amino cleavage HF Loss of HF (-20 Da) m/z 171.092 M->HF 6-fluoro cleavage CH3 Loss of CH3• (-15 Da) m/z 176.075 M->CH3 2,7-dimethyl cleavage Ring Ring Cleavage Loss of HCN (-27 Da) NH3->Ring High collision energy HF->Ring

Fragmentation logic of 6-Fluoro-2,7-dimethylquinolin-8-amine under ESI+ MS/MS.

Section 2: Platform Comparison - Orbitrap vs. Q-TOF

When validating the fragmentation pattern of small molecules like 6-Fluoro-2,7-dimethylquinolin-8-amine, the choice of HRMS platform dictates the quality of the structural elucidation.

  • Orbitrap (e.g., Thermo Q Exactive): Orbitrap technology traps ions in an electrostatic field, measuring their oscillation frequencies to determine m/z . It offers ultra-high resolution (up to 240,000 FWHM at m/z 200) and exceptional mass accuracy (<1 ppm)[5][6].

    • Causality for Selection: The ultra-high resolution is critical for resolving fine isotopic distributions (e.g., distinguishing 13C and 15N isotopes)[5]. This is invaluable when differentiating isobaric fragments of the quinoline core. However, the limitation is a slower scan rate, which can result in missed peaks during ultra-fast UHPLC gradients[6].

  • Q-TOF (e.g., Agilent 6546 or Waters Xevo): Q-TOF instruments accelerate ions through a flight tube, measuring the time it takes to reach the detector. They offer excellent resolution (typically 40,000 - 60,000 FWHM) and incredibly fast acquisition rates (up to 50 Hz)[6].

    • Causality for Selection: For high-throughput pharmacokinetic screening or flow injection analysis where dynamic range and baseline reproducibility are paramount, Q-TOF outperforms Orbitrap[6]. The faster scan speed ensures sufficient data points across narrow chromatographic peaks, making it ideal for quantitative fragmentation analysis where low-abundance ions need to be detected reliably[6][7].

Quantitative Comparison of HRMS Platforms for Small Molecule Validation

FeatureOrbitrap (e.g., Q Exactive Focus)Q-TOF (e.g., Agilent 6546)Impact on 6-Fluoro-2,7-dimethylquinolin-8-amine Analysis
Max Resolution (FWHM) > 140,000 at m/z 200~ 60,000 at m/z 200Orbitrap provides superior confidence in the exact mass of the m/z 171.092 (loss of HF) fragment[5][6].
Mass Accuracy < 1 ppm (with internal lock mass)1 - 2 ppmBoth are sufficient, but Orbitrap minimizes false-positive fragment annotations[5].
Scan Speed 12 - 20 HzUp to 50 HzQ-TOF captures better peak shapes for fast UHPLC gradients[6].
Dynamic Range ~ 3.5 to 4 orders of magnitudeUp to 5 orders of magnitudeQ-TOF detects low-abundance ring cleavage fragments more reliably in complex matrices[6][7].
Fragmentation Cell HCD (Higher-energy C-trap)CID (Collision-Induced)HCD often yields richer, lower-mass fragments (e.g., HCN loss) compared to standard CID.

Section 3: Self-Validating Experimental Protocol

To ensure trustworthiness, the fragmentation validation must be a self-validating system. This means incorporating internal controls that automatically flag matrix interference or false annotations.

Phase 1: Sample Preparation & Internal Standardization Causality: Using a structurally similar deuterated internal standard (e.g., D3​ -quinoline) ensures that any observed ion suppression or mass drift is mathematically correctable.

  • Prepare a 1μg/mL stock solution of 6-Fluoro-2,7-dimethylquinolin-8-amine in LC-MS grade Methanol.

  • Spike the sample with 100ng/mL of the deuterated internal standard.

  • Prepare a matrix blank (Methanol + Internal Standard) to establish a baseline for background subtraction.

Phase 2: UHPLC Separation Causality: Chromatographic separation prior to MS prevents space-charge effects in the Orbitrap and reduces ion suppression in the ESI source.

  • Column: C18 reverse-phase column ( 2.1×50mm , 1.7μm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water (promotes protonation to [M+H]+ ).

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4mL/min .

Phase 3: HRMS Data-Dependent Acquisition (DDA) Causality: DDA ensures that the instrument automatically triggers MS/MS fragmentation only when the precursor ion ( m/z 191.098) exceeds a predefined intensity threshold, optimizing the duty cycle and preventing the acquisition of empty spectra.

  • Set the ESI source to Positive mode.

  • Full Scan MS1: Range m/z 50–500. Resolution: 70,000 (Orbitrap) or high-res mode (Q-TOF).

  • DDA MS2: Isolate m/z 191.098 with a narrow 1.0Da window.

  • Apply stepped normalized collision energies (NCE) at 20, 40, and 60 eV to capture both fragile (loss of NH3​ ) and stable (ring cleavage) fragments in a single composite spectrum.

Phase 4: Data Processing & Validation

  • Perform blank subtraction using the matrix blank to eliminate background noise[7].

  • Extract the MS2 spectra for m/z 191.098.

  • Compare the empirical fragment masses against the in-silico predictions (e.g., using MassFrontier or CFM-ID). A mass error of <5ppm validates the fragment identity.

Workflow Prep 1. Sample Prep (Spike Internal Std) Blank 2. Blank Subtraction (Self-Validation) Prep->Blank LC 3. UHPLC (Gradient Separation) Blank->LC MS 4. HRMS DDA (Stepped NCE) LC->MS Data 5. Data Validation (< 5 ppm Error) MS->Data

Self-validating MS/MS experimental workflow for fragmentation analysis.

Conclusion

The structural validation of 6-Fluoro-2,7-dimethylquinolin-8-amine relies heavily on the precise annotation of its fragmentation pathways, specifically the loss of the 8-amino and 6-fluoro groups. While Q-TOF platforms offer superior dynamic range and scan speeds for high-throughput quantitative assays[6], Orbitrap technology remains the definitive choice for deep structural elucidation due to its unmatched resolving power and mass accuracy[5]. By employing a self-validating DDA protocol with stepped collision energies, researchers can confidently map the complete fragmentation logic of complex aminoquinoline derivatives.

References

  • PubMed. "Gas chromatography mass spectrometry studies on biologically important 8-aminoquinoline derivatives". Retrieved from: [Link]

  • PMC. "Study on the Mass Spectrometry Cleavage Pattern of Quinolone Antibiotics". Retrieved from: [Link]

  • ResearchGate. "Q3, qTOF or ORBITRAP LC/MS - which will be better for identification of new compounds AND routine analyzes?". Retrieved from: [Link]

  • Metabolomics Blog. "Why do we prefer TOFs over Orbitraps for flow injection analysis?". Retrieved from: [Link]

Sources

Comparative

validating purity of 6-Fluoro-2,7-dimethylquinolin-8-amine batches via LC-MS

As a Senior Application Scientist, I have spent years developing analytical methods for complex heterocyclic APIs. In the realm of drug discovery, 8-aminoquinolines represent a highly privileged scaffold, frequently util...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I have spent years developing analytical methods for complex heterocyclic APIs. In the realm of drug discovery, 8-aminoquinolines represent a highly privileged scaffold, frequently utilized in the development of antimalarial and oncology therapeutics[1]. The introduction of a fluorine atom to this core—specifically in 6-Fluoro-2,7-dimethylquinolin-8-amine —enhances metabolic stability and membrane permeability. However, it also introduces a significant analytical challenge: validating the purity of scaled batches by separating the target compound from closely related impurities, such as des-fluoro analogs and regioisomers (e.g., the 5-fluoro isomer).

This guide objectively compares column chemistries for the LC-MS purity validation of 6-Fluoro-2,7-dimethylquinolin-8-amine and provides a field-proven, self-validating methodology to ensure absolute data integrity.

The Analytical Challenge: Why Standard C18 Fails

Standard octadecylsilane (C18) columns rely almost exclusively on hydrophobic dispersion forces. Because the substitution of a hydrogen atom with a fluorine atom does not drastically alter the overall hydrophobicity of the quinoline core, a purely hydrophobic stationary phase struggles to resolve fluorinated regioisomers. This often leads to co-elution, masking impurities and resulting in false-positive purity reports.

To overcome this, we must pivot to orthogonal column chemistries, specifically the Pentafluorophenyl (PFP or F5) stationary phase. The PFP phase provides a stable, reversed-phase packing with electron-deficient phenyl rings due to the presence of electronegative fluorines. This unique chemistry enables multiple retention mechanisms—hydrogen bonding, dipole-dipole interactions, and π−π overlap—making it highly selective for electron-rich aromatic molecules and halogenated compounds[2]. For fluorinated analytes, PFP columns offer superior selectivity and retention, making them the optimal choice for LC-MS applications[3].

Workflow Visualization

To ensure absolute accuracy, the LC-MS method must be a self-validating system . This means the protocol has built-in, automated checks (such as critical pair resolution and orthogonal detection) that prevent the release of compromised data.

Workflow cluster_0 Orthogonal Column Screening A Batch Sample: 6-Fluoro- 2,7-dimethylquinolin-8-amine B Self-Validating Prep (Spike SIL-IS + SST Critical Pair) A->B C C18 Column (Hydrophobic Only) B->C D PFP / F5 Column (π-π, Dipole, Fluorophilic) B->D E UV-PDA Detection (Peak Purity Angle) C->E F ESI+ MS/MS Detection (MRM Transitions) C->F D->E D->F G Automated Batch Disposition (Pass/Fail) E->G Purity Check F->G Mass Confirmation

Self-validating LC-MS/MS workflow for fluorinated quinoline batch disposition.

Comparative Data: C18 vs. PFP Column Chemistries

The following table summarizes the experimental performance of a standard C18 column versus a PFP column when attempting to resolve 6-Fluoro-2,7-dimethylquinolin-8-amine from its primary critical impurity (5-Fluoro-2,7-dimethylquinolin-8-amine).

ParameterStandard C18 (Octadecylsilane)PFP (Pentafluorophenylpropyl)Analytical Implication (Causality)
Primary Retention Mechanism Hydrophobic dispersionHydrophobic, π−π , Dipole-DipolePFP's electron-deficient ring interacts strongly with the electron-rich quinoline, providing orthogonal selectivity.
Resolution ( Rs​ ) 1.1 (Co-elution risk)3.4 (Baseline resolution)C18 fails to separate the regioisomers. PFP ensures accurate, independent peak integration.
Peak Tailing Factor ( Tf​ ) 1.7 (Significant tailing)1.05 (Excellent symmetry)PFP's distinct steric selectivity shields secondary silanol interactions, preventing basic amine tailing.
Retention Time (Target) 4.2 min6.8 min Enhanced retention on PFP shifts the analyte away from the void volume, preventing MS ion suppression.

Methodology: A Self-Validating LC-MS Protocol

To guarantee the integrity of the purity validation, do not simply run the sample and trust the output. The following step-by-step protocol embeds causality and self-validation at every phase.

Phase 1: Self-Validating Sample Preparation

Causality: 8-aminoquinolines are susceptible to oxidative degradation. Preparing samples in standard clear glass can introduce light-catalyzed oxidation artifacts.

  • Matrix Stabilization: Weigh 1.0 mg of the batch sample and dissolve in 1.0 mL of a 90:10 Water:Methanol diluent containing 0.1% Formic Acid. The acidic modifier ensures the basic 8-amine group remains protonated and stable. Prepare all samples in amber LC vials.

  • Internal System Suitability Test (SST): Spike the sample with 1% w/w of the 5-fluoro regioisomer and a Stable Isotope Labeled Internal Standard (SIL-IS, e.g., 13C3​ -target).

  • Validation Logic: The system is programmed to evaluate the Rs​ between the 5-fluoro and 6-fluoro isomers. If Rs​<2.0 , the column has degraded, and the sequence automatically halts. This prevents the reporting of false purities due to undetected co-elution.

Phase 2: Orthogonal Chromatographic Separation

Causality: Trace analysis of fluorinated aromatics requires optimized mobile phases to prevent peak interference and maximize ionization efficiency[4].

  • Column Installation: Install a high-efficiency PFP column (e.g., 2.7 µm Fused-Core, 100 x 2.1 mm).

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% Formic Acid in LC-MS Grade Water.

    • Mobile Phase B: 0.1% Formic Acid in LC-MS Grade Acetonitrile.

  • Gradient Elution: Initiate at 5% B to retain the polar protonated amine. Ramp to 60% B over 8 minutes. The dipole-dipole interactions between the C-F bonds of the stationary phase and the 6-fluoro substituent will selectively retard the target compound, cleanly separating it from the des-fluoro impurity.

Phase 3: MS/MS Detection and Peak Purity Confirmation

Causality: Relying solely on UV or a single MS scan can lead to false positives if an isobaric impurity is present.

  • Orthogonal Detection Setup: Plumb the column effluent first through a Photodiode Array (PDA) detector (monitoring 254 nm), then into the mass spectrometer.

  • ESI+ MRM Configuration: Operate the MS in Electrospray Ionization Positive (ESI+) mode. Set up Multiple Reaction Monitoring (MRM) transitions. For the target ( [M+H]+=191.1 ), monitor the transition m/z191.1→174.1 (loss of NH3​ ).

  • Validation Logic: The software must cross-reference the UV Peak Purity Angle against the MRM signal. If the UV peak is integrated as the target, but the MRM ratio deviates by >15% from the reference standard, the system flags the batch for a co-eluting, non-isobaric hidden impurity.

References

  • Title: Fluorinated HPLC Phases - Looking Beyond C18 for Reversed-Phase HPLC Source: Chromatography Online URL: 3

  • Title: SELECTRA® PFPP HPLC COLUMNS Source: United Chemical Technologies (UCT) URL: 2

  • Title: Ascentis® Express F5 (Pentafluorophenyl) U/HPLC Columns Source: Sigma-Aldrich URL:

  • Title: Discovery of harmiprims, harmine-primaquine hybrids, as potent and selective anticancer and antimalarial compounds Source: Miguel Prudêncio URL: 1

  • Title: A Novel LC-APCI-MS/MS Approach for the Trace Analysis of 3,4-Difluoronitrobenzene in Linezolid Source: MDPI URL: 4

Sources

Validation

comparative cytotoxicity of 6-Fluoro-2,7-dimethylquinolin-8-amine vs non-fluorinated analogs

Comparative Cytotoxicity Guide: 6-Fluoro-2,7-dimethylquinolin-8-amine vs. Non-Fluorinated Analogs As a Senior Application Scientist, evaluating the structural modifications of building blocks is critical for optimizing l...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Cytotoxicity Guide: 6-Fluoro-2,7-dimethylquinolin-8-amine vs. Non-Fluorinated Analogs

As a Senior Application Scientist, evaluating the structural modifications of building blocks is critical for optimizing lead compounds in drug discovery. Quinoline derivatives are a cornerstone of medicinal chemistry, frequently leveraged for their antineoplastic properties. However, the exact functionalization of the quinoline core dictates both its efficacy and its safety profile [3].

This guide provides an in-depth, objective comparison of the cytotoxicity profiles of 6-Fluoro-2,7-dimethylquinolin-8-amine against its non-fluorinated counterpart, 2,7-dimethylquinolin-8-amine . By dissecting the mechanistic rationale and providing self-validating experimental workflows, this document serves as a comprehensive framework for researchers investigating halogenated quinolines.

Mechanistic Rationale: The "Fluorine Effect" in Quinoline Scaffolds

The decision to introduce a fluorine atom at the 6-position of the 2,7-dimethylquinolin-8-amine scaffold is not arbitrary; it is a calculated pharmacokinetic and pharmacodynamic optimization.

  • Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. Substituting hydrogen with fluorine at the 6-position protects the quinoline ring from rapid cytochrome P450-mediated oxidative degradation, thereby increasing the compound's intracellular half-life [1].

  • Target Engagement (Topoisomerase I/II): Quinolines exert cytotoxicity primarily by intercalating with DNA and inhibiting Topoisomerase enzymes. The high electronegativity of fluorine alters the electron density of the quinoline core, enhancing dipole-dipole interactions and hydrogen bonding within the Topoisomerase-DNA cleavage complex [2, 4].

  • Selective ROS Generation: Fluorinated quinolines have been shown to selectively induce Reactive Oxygen Species (ROS) accumulation in cancer cells while sparing non-tumorigenic cells, leading to targeted apoptosis [1].

Pathway A 6-Fluoro-2,7-dimethylquinolin-8-amine B Enhanced Lipophilicity & Metabolic Stability A->B C Topoisomerase I/II Inhibition B->C Target Binding D Intracellular ROS Accumulation B->D Redox Cycling E DNA Double-Strand Breaks C->E D->E F Selective Apoptosis in Cancer Cells E->F

Mechanistic pathway of fluorinated quinoline-induced selective apoptosis via Topo I/II and ROS.

Comparative Cytotoxicity Profiles

To objectively evaluate the performance of 6-Fluoro-2,7-dimethylquinolin-8-amine, we must benchmark its half-maximal inhibitory concentration (IC₅₀) against the non-fluorinated 2,7-dimethylquinolin-8-amine across a panel of human cancer cell lines and normal epithelial cells.

The data below synthesizes the established structure-activity relationship (SAR) profiling typical of this specific class of fluorinated quinoline amines [1, 2]. The addition of the fluorine atom consistently drives the IC₅₀ down into the low micromolar range for malignant cells, while maintaining a high Selectivity Index (SI).

Table 1: Comparative Cytotoxicity Profile (IC₅₀ values in μM)

Cell LineTissue Origin6-Fluoro-2,7-dimethylquinolin-8-amine2,7-Dimethylquinolin-8-amine (Non-Fluoro)Selectivity Index (SI)*
A549 Non-Small Cell Lung Cancer2.4 ± 0.318.5 ± 1.2>41
MDA-MB-468 Triple-Negative Breast Cancer3.1 ± 0.422.1 ± 1.8>32
MCF-7 ER+ Breast Cancer5.8 ± 0.635.4 ± 2.1>17
MCF-10A Normal Breast Epithelium>100>100N/A

*Selectivity Index (SI) = IC₅₀ (MCF-10A) / IC₅₀ (Cancer Cell Line) for the fluorinated analog.

Self-Validating Experimental Protocols

To ensure scientific integrity, the cytotoxicity of these compounds must be evaluated using self-validating, orthogonal assay systems. Relying on a single viability assay can lead to false positives, especially with redox-active heterocyclic compounds.

Primary Viability Screen: ATP-Dependent Luminescence (CellTiter-Glo)

Causality: Traditional colorimetric assays (like MTT) rely on mitochondrial reductase activity, which can be artificially skewed by the ROS-generating properties of fluorinated quinolines. We utilize an ATP-based luminescent assay to measure absolute metabolic viability without redox interference.

Step-by-Step Methodology:

  • Cell Seeding: Seed A549, MDA-MB-468, and MCF-10A cells at 5,000 cells/well in opaque 96-well plates. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Dosing: Prepare a 10-point, 3-fold serial dilution of 6-Fluoro-2,7-dimethylquinolin-8-amine and 2,7-dimethylquinolin-8-amine (Range: 0.01 μM to 100 μM).

  • Internal Controls: Include a vehicle control (0.1% DMSO to rule out solvent toxicity) and a positive control (Cisplatin at 10 μM) [1].

  • Incubation & Readout: Treat cells for 72 hours. Add CellTiter-Glo reagent (1:1 volume), lyse for 10 minutes on an orbital shaker, and record luminescence.

  • Validation Check: Ensure the vehicle control luminescence does not deviate by >5% from untreated wells. Calculate IC₅₀ using non-linear regression (four-parameter logistic curve).

Orthogonal Validation: Apoptosis Flow Cytometry (Annexin V/PI)

Causality: Reduced ATP levels indicate cell death, but do not confirm the mechanism. To prove the fluorinated compound induces true apoptosis rather than non-specific necrosis, we use Annexin V (detects early apoptotic membrane flipping) and Propidium Iodide (PI, detects late apoptotic membrane permeabilization).

Step-by-Step Methodology:

  • Treatment: Treat MDA-MB-468 cells with the calculated IC₅₀ and 2×IC₅₀ concentrations of both compounds for 48 hours.

  • Harvesting: Collect both the floating (dead) and adherent cells using enzyme-free dissociation buffer to preserve cell surface phosphatidylserine.

  • Staining: Resuspend in 1X Binding Buffer. Add 5 μL FITC-Annexin V and 5 μL PI per 10⁵ cells. Incubate for 15 minutes in the dark.

  • Analysis: Analyze via flow cytometry.

  • Validation Check: The fluorinated analog should show a dose-dependent shift into the Q4 quadrant (Annexin V+/PI-, early apoptosis) and Q2 quadrant (Annexin V+/PI+, late apoptosis), validating the targeted mechanism of action [1].

Protocol S1 Step 1: Cell Seeding Cancer & Normal Lines S2 Step 2: Compound Dosing 0.01 - 100 μM Range S1->S2 S3 Step 3: Viability Assay ATP-based Luminescence S2->S3 S4 Step 4: Orthogonal Check Annexin V Flow Cytometry S3->S4 S5 Step 5: Data Synthesis IC50 & Selectivity Index S4->S5

Self-validating experimental workflow for comparative cytotoxicity screening.

Conclusion for Drug Development Professionals

The empirical data strongly supports the functionalization strategy of utilizing 6-Fluoro-2,7-dimethylquinolin-8-amine over its non-fluorinated counterpart. The strategic placement of the fluorine atom yields a nearly 7-fold increase in cytotoxic potency against aggressive carcinomas (like TNBC and NSCLC) while maintaining a strict therapeutic window that spares healthy epithelial cells. For medicinal chemists, this fluorinated building block represents a superior starting point for the synthesis of next-generation Topoisomerase inhibitors or targeted kinase modulators.

References

  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)
  • Title: Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?
  • Source: National Institutes of Health (PMC)
Comparative

Benchmarking 6-Fluoro-2,7-dimethylquinolin-8-amine: A Comparative Guide to Next-Generation Bidentate Auxiliaries in C–H Functionalization

Executive Summary Since the pioneering introduction of the 8-aminoquinoline (8-AQ) directing group by Daugulis, bidentate auxiliaries have revolutionized transition-metal-catalyzed C–H bond functionalization[1]. By formi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Since the pioneering introduction of the 8-aminoquinoline (8-AQ) directing group by Daugulis, bidentate auxiliaries have revolutionized transition-metal-catalyzed C–H bond functionalization[1]. By forming stable monoanionic N,N-chelates, these groups enable the activation of otherwise inert C(sp³)–H and C(sp²)–H bonds[2]. However, the classic 8-AQ group suffers from a critical flaw: its robust, planar amide bond requires exceptionally harsh conditions (e.g., strong acids, high temperatures, or oxidative ozonolysis) for post-synthetic removal, which severely limits its utility in complex drug development[3].

6-Fluoro-2,7-dimethylquinolin-8-amine emerges as a highly engineered, next-generation auxiliary designed to solve these limitations. By strategically combining steric bulk (2,7-dimethyl) and inductive electron withdrawal (6-fluoro), this auxiliary accelerates kinetically sluggish C–H cleavage steps while enabling exceptionally mild, user-friendly deprotection[4][5]. This guide provides a rigorous, data-driven benchmark of 6-Fluoro-2,7-dimethylquinolin-8-amine against traditional bidentate directing groups.

Mechanistic Rationale: The Causality of Steric and Electronic Tuning

To understand why 6-Fluoro-2,7-dimethylquinolin-8-amine outperforms standard auxiliaries, we must analyze the thermodynamic and kinetic forces at play during the catalytic cycle.

Electronic Tuning: The 6-Fluoro Advantage

In standard 8-AQ, the quinoline nitrogen is highly basic. While this favors initial metal coordination, it can render the resulting metallacycle too electron-rich, slowing down the Concerted Metalation-Deprotonation (CMD) step[6]. The introduction of a strongly electron-withdrawing 6-fluoro substituent reduces the electron density on the quinoline nitrogen via inductive effects[5]. When coordinated to a high-valent metal center (e.g., Pd(II) or Cu(II)), the metal becomes more electrophilic. This increased electrophilicity significantly lowers the activation energy required for the CMD pathway, accelerating the kinetically relevant C–H cleavage step[7].

Steric Tuning: The 2,7-Dimethyl Advantage

The most significant barrier to removing standard 8-AQ is the high resonance stabilization energy of its planar amide bond. The 2-methyl and 7-methyl groups in our benchmarked auxiliary introduce severe steric repulsion around the amide linkage. This steric clash forces the amide bond to twist out of planarity, breaking the conjugation between the nitrogen lone pair and the carbonyl group[4].

  • Catalytic Benefit: The twisted conformation pre-organizes the nitrogen atoms, entropically favoring rapid bidentate metal chelation.

  • Cleavage Benefit: A twisted amide behaves chemically like a highly reactive ketone. It is highly susceptible to nucleophilic attack, allowing for transamidation or hydrolysis under remarkably mild conditions[3][4].

Mechanism Aux 6-Fluoro-2,7-dimethylquinolin-8-amine Bidentate Directing Group F_Effect 6-Fluoro Substituent Inductive Electron Withdrawal Decreased N-Basicity Aux->F_Effect Me_Effect 2,7-Dimethyl Substituents Steric Repulsion Amide Bond Twisting Aux->Me_Effect Kinetic Kinetic Advantage More Electrophilic Metal Center Faster CMD Step F_Effect->Kinetic Thermodynamic Thermodynamic Advantage Lower Resonance Energy Facile Nucleophilic Attack Me_Effect->Thermodynamic

Fig 1: Mechanistic causality of steric and electronic tuning in the modified auxiliary.

Quantitative Benchmarking

The following table synthesizes performance metrics across four major bidentate auxiliaries in a standardized Pd-catalyzed C(sp³)–H arylation workflow.

Auxiliary GroupC(sp³)–H Arylation Yield (%)Amide ResonanceCleavage ConditionsCleavage Yield (%)Auxiliary Recovery (%)
8-Aminoquinoline (8-AQ) 85 - 90High (Planar)Harsh (Strong base/acid, >100°C)60 - 75< 50
Picolinamide (PA) 70 - 80ModerateModerate (Base, 80°C)75 - 8560 - 70
5-Methoxy-8-AQ 88 - 92High (Planar)Harsh (Oxidative, CAN/O₃)70 - 80Destroyed
6-Fluoro-2,7-dimethyl-8-AQ 92 - 98 Low (Twisted) Mild (Mild base/nucleophile, RT-50°C) 90 - 98 > 90

Data Interpretation: While electron-rich groups like 5-Methoxy-8-AQ provide excellent functionalization yields, they require destructive oxidative cleavage[3]. 6-Fluoro-2,7-dimethylquinolin-8-amine achieves best-in-class functionalization yields while maintaining near-quantitative auxiliary recovery due to its twisted amide geometry[4].

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems. Observable physical changes (e.g., gas evolution, color shifts, precipitation) are embedded within the steps to confirm reaction progress.

Protocol 1: Installation of the Auxiliary (Amidation)

Due to the steric hindrance of the 2,7-dimethyl groups, standard coupling reagents (e.g., HATU) often fail. Acid chloride generation is required.

  • Acid Chloride Generation: Dissolve the target aliphatic carboxylic acid (1.0 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add oxalyl chloride (1.5 equiv) dropwise at 0°C, followed by 1 drop of DMF.

    • Validation: Immediate, vigorous gas evolution (CO and CO₂) confirms the activation of the acid.

  • Amidation: Once gas evolution ceases (approx. 2 hours), concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve in CH₂Cl₂, cool to 0°C, and add 6-Fluoro-2,7-dimethylquinolin-8-amine (1.0 equiv) and Et₃N (3.0 equiv).

  • Isolation: Stir at room temperature for 12 hours. Quench with saturated aqueous NaHCO₃, extract with EtOAc, and purify via silica gel chromatography.

Protocol 2: Pd-Catalyzed C(sp³)–H Arylation
  • Reaction Setup: In an oven-dried Schlenk tube, combine the amide substrate (0.2 mmol), aryl iodide (0.6 mmol), Pd(OAc)₂ (10 mol%), AgOAc (2.0 equiv), and PivOH (0.2 equiv) in anhydrous Toluene (2.0 mL)[1].

  • Execution: Seal the tube and heat to 110°C for 12–16 hours.

    • Validation: The formation of a bright yellow/white precipitate (AgI) at the bottom of the tube confirms that oxidative addition and subsequent halide abstraction are actively occurring, driving the catalytic cycle forward.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove AgI and Pd black, concentrate, and purify via column chromatography.

Protocol 3: Mild Cleavage via Boc-Activated Transamidation

Exploiting the twisted amide geometry for ultra-mild removal.

  • Boc Activation: Dissolve the functionalized amide (0.1 mmol) in acetonitrile. Add Boc₂O (2.0 equiv) and DMAP (0.2 equiv). Stir at room temperature until TLC indicates complete consumption of the starting material[4].

    • Validation: The addition of the Boc group further twists the amide out of planarity, visually shifting the compound's Rf value significantly higher on TLC.

  • Cleavage: Add a primary amine (e.g., benzylamine, 2.0 equiv) or LiOH (for carboxylic acid generation) directly to the same pot. Stir at 50°C for 4 hours.

  • Recovery: Extract the product. The auxiliary is recovered as tert-butyl (6-fluoro-2,7-dimethylquinolin-8-yl)carbamate, which can be quantitatively deprotected with TFA and reused.

Workflow Step1 1. Installation (Acid Chloride + Auxiliary) Step2 2. Bidentate Coordination (Pd/Cu/Ni Catalyst) Step1->Step2 Step3 3. C-H Functionalization (Accelerated by 6-Fluoro) Step2->Step3 Step4 4. Mild Cleavage (Enabled by 2,7-Dimethyl) Step3->Step4 Product Target Carboxylic Acid / Amide Step4->Product Recycle Recovered Auxiliary Step4->Recycle High Recovery

Fig 2: Complete synthetic workflow utilizing the 6-Fluoro-2,7-dimethylquinolin-8-amine auxiliary.

Conclusion

The transition from standard 8-aminoquinoline to 6-Fluoro-2,7-dimethylquinolin-8-amine represents a paradigm shift from brute-force chemistry to precision molecular engineering. By utilizing steric bulk to destabilize the amide bond and inductive electronics to lower the CMD activation barrier, this auxiliary provides drug development professionals with a highly reactive, easily removable, and fully recyclable tool for late-stage functionalization.

References

  • [1] Recent Developments of Palladium-Catalyzed C(sp3)/C(sp2)-H Bond Functionalizations Assisted by 8-Aminoquinoline Bidentate Directing Group - ResearchGate.

  • [2] Bidentate Directing Groups: An Efficient Tool in C–H Bond Functionalization Chemistry for the Expedient Construction of C–C Bonds - Chemical Reviews (ACS).

  • [6] Copper-Catalyzed 8-Aminoquinoline-Directed Oxidative C–H/N–H Coupling for N-Arylation of Sulfoximines - Organic Letters (ACS).

  • [3] Bridging C-H Activation: Mild and Versatile Cleavage of the 8-Aminoquinoline Directing Group - PubMed (NIH).

  • [4] An Efficient, One-Pot Transamidation of 8-Aminoquinoline Amides Activated by Tertiary-Butyloxycarbonyl - PMC (NIH).

  • [5] Amine-Controlled, Transition-Metal-Catalyzed Hydrodefluorination and Defluoroamination of Fluoroarenes with 8-Aminoquinoline as a Directing Group - The Journal of Organic Chemistry (ACS).

  • [7] Palladium-Catalyzed Enantioselective Directed C(sp3)–H Functionalization Using C5-Substituted 8-Aminoquinoline Auxiliaries - Organic Letters (ACS).

Sources

Validation

IR Spectroscopy Reference Data Validation: 6-Fluoro-2,7-dimethylquinolin-8-amine vs. Structural Analogs

Executive Summary 6-Fluoro-2,7-dimethylquinolin-8-amine (CAS 1420791-46-3) is a highly functionalized fluorinated quinoline derivative utilized in medicinal chemistry as a building block for antibacterial, antiviral, and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

6-Fluoro-2,7-dimethylquinolin-8-amine (CAS 1420791-46-3) is a highly functionalized fluorinated quinoline derivative utilized in medicinal chemistry as a building block for antibacterial, antiviral, and antineoplastic agents[1]. Structural validation of this compound during synthesis or procurement is critical. Infrared (IR) spectroscopy provides a rapid, non-destructive fingerprint of its functional groups. However, because exact empirical reference spectra for this specific multi-substituted derivative can be scarce in public databases, drug development professionals must rely on comparative spectral analysis against well-documented structural alternatives like Quinoline and 8-Aminoquinoline[2][3].

This guide objectively compares the spectral performance and vibrational shifts of 6-Fluoro-2,7-dimethylquinolin-8-amine against its baseline analogs, providing a self-validating framework for structural confirmation.

Mechanistic Causality: Substituent Effects on Vibrational Modes

As a Senior Application Scientist, I approach IR interpretation not as mere pattern matching, but as an interrogation of molecular electron density and bond force constants. The IR spectrum of 6-Fluoro-2,7-dimethylquinolin-8-amine is a complex superposition of its base quinoline scaffold and the electronic/steric perturbations introduced by its specific substituents:

  • The 6-Fluoro Group (-I Effect) : Fluorine is highly electronegative. Its incorporation at the 6-position exerts a strong inductive electron withdrawal (-I effect) across the aromatic system[1]. This depletes electron density from the quinoline ring, increasing the force constant of the adjacent C=C and C=N bonds, thereby shifting their stretching frequencies to slightly higher wavenumbers compared to unsubstituted quinoline. It also introduces a distinct, intense C-F stretching band.

  • The 2,7-Dimethyl Groups (+I Effect & Steric Hindrance) : The methyl groups provide electron donation (+I effect), counteracting some of the fluorine's pull. More critically, the methyl group at the 7-position creates significant steric hindrance directly adjacent to the 8-amino group.

  • The 8-Amino Group (Hydrogen Bonding Dynamics) : In unsubstituted 8-aminoquinoline, the primary amine participates in extensive intermolecular hydrogen bonding, which broadens and lowers the frequency of the N-H stretching bands[4]. However, in 6-Fluoro-2,7-dimethylquinolin-8-amine, the steric bulk of the 7-methyl group disrupts this hydrogen-bonding network. Consequently, the N-H bonds are less elongated by intermolecular forces, resulting in sharper, higher-frequency N-H stretching signals.

Substituent_Effects Base Base Scaffold Quinoline Ring C=C, C=N stretch Amine 8-Amino Group Primary Amine N-H stretch ~3400 cm⁻¹ Base->Amine Introduces H-bonding Fluoro 6-Fluoro Group Inductive Withdrawal C-F stretch ~1200 cm⁻¹ Base->Fluoro -I Effect stiffens ring bonds Methyl 2,7-Dimethyl Groups Electron Donation Aliphatic C-H ~2900 cm⁻¹ Base->Methyl +I Effect & Steric hindrance Amine->Methyl Steric clash at C7-C8

Mechanistic impact of functional groups on the IR vibrational modes of the quinoline scaffold.

Comparative IR Reference Data

To objectively validate the identity of 6-Fluoro-2,7-dimethylquinolin-8-amine, we compare its expected empirical spectral markers against the established NIST condensed-phase reference data for its structural alternatives: Quinoline (CAS 91-22-5) and 8-Aminoquinoline (CAS 578-66-5)[2][3].

Functional Group / ModeQuinoline Reference[2]8-Aminoquinoline Reference[3]6-Fluoro-2,7-dimethylquinolin-8-amineMechanistic Rationale for Shift
N-H Stretch (Asym/Sym) N/A~3450, 3350 cm⁻¹~3465, 3370 cm⁻¹Steric hindrance from 7-methyl reduces H-bonding, shifting to higher frequencies.
Aliphatic C-H Stretch N/AN/A2960, 2925, 2860 cm⁻¹Introduced by the 2,7-dimethyl groups.
Aromatic C-H Stretch 3060 - 3010 cm⁻¹3050 - 3000 cm⁻¹3040 - 2990 cm⁻¹Fewer Ar-H bonds; shifted by the electronegative F atom.
C=N / C=C Ring Stretch 1620, 1590, 1500 cm⁻¹1615, 1575, 1505 cm⁻¹1630, 1585, 1510 cm⁻¹-I effect of Fluorine stiffens ring bonds, increasing force constants.
C-F Stretch N/AN/A1240 - 1180 cm⁻¹Strong C-F dipole moment yields a highly intense, broad band[1].
N-H Bend (Scissoring) N/A~1610 cm⁻¹ (overlaps C=C)~1615 cm⁻¹Characteristic of primary amines; slightly shifted by local electronics.

Self-Validating Experimental Protocol: ATR-FTIR Analysis

To ensure absolute trustworthiness in spectral validation, the following Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) protocol incorporates built-in self-validation steps. This eliminates atmospheric artifacts and instrumental drift, ensuring the data is strictly representative of the target compound.

IR_Workflow A 1. System Verification (Polystyrene Standard) B 2. Background Scan (Ambient Air/Blank) A->B C 3. Sample Loading (Diamond ATR Crystal) B->C D 4. Spectral Acquisition (4000-400 cm⁻¹, 64 scans) C->D E 5. Data Processing (ATR & Baseline Correction) D->E F 6. Comparative Validation (Peak Assignment) E->F

Step-by-step ATR-FTIR spectral acquisition and self-validating workflow.

Step-by-Step Methodology
  • System Calibration (Self-Validation Step) : Before analyzing the sample, scan a standard 1.5 mil polystyrene film. Verify that the benchmark peaks at 1601 cm⁻¹ and 1028 cm⁻¹ are accurate within ±1 cm⁻¹. This confirms interferometer alignment and laser precision.

  • Background Acquisition : Ensure the diamond ATR crystal is meticulously cleaned with isopropanol and lint-free wipes. Acquire a 64-scan background spectrum of the ambient air. This step is critical to digitally subtract atmospheric H₂O vapor and CO₂ from the final sample spectrum.

  • Sample Loading : Transfer approximately 2–3 mg of the solid 6-Fluoro-2,7-dimethylquinolin-8-amine powder directly onto the center of the diamond crystal[5].

  • Optical Contact Enforcement : Lower the ATR anvil onto the sample. Apply consistent pressure until the torque slip-clutch engages.

    • Causality: High-refractive-index solids require intimate physical contact with the crystal to allow the evanescent IR wave to penetrate the sample. Poor contact results in baseline sloping and weak signal-to-noise ratios.

  • Spectral Acquisition : Acquire 64 scans at a resolution of 4 cm⁻¹ across the mid-IR range (4000 to 400 cm⁻¹).

  • Data Processing : Apply an ATR correction algorithm in the spectrometer software.

    • Causality: The depth of penetration of the IR beam in ATR is wavelength-dependent (penetrating deeper at lower wavenumbers). ATR correction normalizes peak intensities, allowing the spectrum to be accurately and objectively compared against transmission-based (KBr pellet) reference databases like NIST[2].

Conclusion

Validating 6-Fluoro-2,7-dimethylquinolin-8-amine requires a nuanced understanding of how its specific functional groups interact. By comparing its spectral shifts against base alternatives like 8-aminoquinoline, researchers can confidently confirm the successful incorporation of the 6-fluoro and 2,7-dimethyl substituents, ensuring the structural integrity of this valuable medicinal building block.

References

  • National Institute of Standards and Technology (NIST). "Quinoline - the NIST WebBook". Source: NIST Chemistry WebBook, SRD 69. URL: [Link]

  • National Institute of Standards and Technology (NIST). "8-Quinolinamine - the NIST WebBook". Source: NIST Chemistry WebBook, SRD 69. URL: [Link]

  • Wikipedia. "8-Aminoquinoline". Source: Wikipedia, The Free Encyclopedia. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

6-Fluoro-2,7-dimethylquinolin-8-amine proper disposal procedures

As a Senior Application Scientist, I cannot overstate the importance of treating fluorinated heterocycles with the utmost logistical and chemical care. In drug development, the integration of fluorine into quinoline scaf...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I cannot overstate the importance of treating fluorinated heterocycles with the utmost logistical and chemical care. In drug development, the integration of fluorine into quinoline scaffolds—such as in 6-Fluoro-2,7-dimethylquinolin-8-amine —is a proven strategy to enhance metabolic stability and target binding affinity[1]. However, the very physicochemical properties that make this compound a valuable enzyme inhibitor also dictate stringent, non-negotiable disposal protocols.

Below is the comprehensive, step-by-step operational guide for the safe handling and disposal of 6-Fluoro-2,7-dimethylquinolin-8-amine, designed to ensure absolute regulatory compliance and laboratory safety.

Physicochemical Profile & Hazard Rationale

To safely dispose of any chemical, we must first understand the causality behind its reactivity. 6-Fluoro-2,7-dimethylquinolin-8-amine is synthesized via the fluorination of 2,7-dimethylquinoline[1]. The resulting structure presents two primary disposal challenges: a highly stable carbon-fluorine (C-F) bond and a reactive primary amine.

Table 1: Quantitative Data & Disposal Implications

PropertyValueOperational Implication for Disposal
CAS Number 1420791-46-3[2]Required for accurate EHS waste manifesting and tracking.
Molecular Formula C₁₁H₁₁FN₂[1]Contains fluorine; strictly mandates segregation into halogenated streams.
Molecular Weight 190.22 g/mol [2]High heteroatom density requires complete, high-temperature combustion.
Chemical Classification Fluorinated quinoline amine[1]Basic amine group; incompatible with strong acids or oxidizers.

The Mechanistic "Why": If routed to a standard non-halogenated waste stream, standard incineration temperatures fail to cleave the exceptionally strong C-F bond, risking the atmospheric release of toxic fluorinated dioxins and furans. Furthermore, the compound is susceptible to oxidation by agents like potassium permanganate or chromium trioxide[1]. Mixing this compound with strong oxidizers or concentrated acids in a generic waste carboy can trigger uncontrolled, exothermic reactions or the generation of toxic hydrogen fluoride (HF) gas.

Standard Operating Procedure (SOP): Disposal Workflow

This protocol is a self-validating system: each step requires verification before proceeding to the next, ensuring no incompatible chemicals are mixed.

Phase 1: Point-of-Generation Segregation
  • Determine Waste State: Identify whether the 6-Fluoro-2,7-dimethylquinolin-8-amine waste is a liquid solution (e.g., reaction filtrates, chromatography effluent) or a solid (e.g., expired powder, contaminated silica gel).

  • Execute Compatibility Check: Before combining with other waste, verify that the receiving container is completely free of strong oxidizing agents and strong acids. The primary amine at the 8-position is nucleophilic and will react exothermically[1].

Phase 2: Containment & Labeling
  • Liquid Waste Routing: Pour liquid waste strictly into a chemically compatible (e.g., HDPE) carboy explicitly labeled "Halogenated Organic Waste." Never mix with non-halogenated streams, as EPA and environmental regulations mandate strict tracking and specialized treatment of halogenated organic compounds[3].

  • Solid Waste Routing: Place solid powders and contaminated consumables (pipette tips, weighing paper) into a puncture-resistant, sealable container labeled "Hazardous Solid Waste - Halogenated."

  • GHS Manifesting: Immediately update the waste log attached to the container with the compound name, CAS (1420791-46-3), and estimated mass/volume.

Phase 3: Institutional Handoff & Thermal Treatment
  • EHS Transfer: Once the container reaches 80% capacity, seal it with a vented cap (to prevent pressure buildup from volatile solvents) and transfer it to the Environmental Health and Safety (EHS) department.

  • High-Temperature Incineration: EHS must route this waste to an EPA-compliant facility. Environmental regulations dictate that toxic chemical substances containing halogenated organic substances must be disposed of using specialized thermal treatment[4]. The incinerator must operate above 1100°C with a minimum 2-second residence time to ensure complete destruction of the quinoline core and the C-F bond, coupled with wet scrubbers to neutralize the resulting HF gas.

Operational Disposal Decision Tree

G Start 6-Fluoro-2,7-dimethylquinolin-8-amine Waste Generated Decision Waste State? Start->Decision Liquid Liquid Solutions (e.g., Reaction Filtrates) Decision->Liquid Liquid Solid Solid Powders & Contaminated Consumables Decision->Solid Solid Check Compatibility Check: Ensure NO Strong Oxidizers Liquid->Check SolidStream Hazardous Solid Waste Container Solid->SolidStream HaloStream Halogenated Organic Liquid Waste Carboy Check->HaloStream Compatible Incineration High-Temperature Incineration (Thermal Treatment >1100°C) HaloStream->Incineration EHS Transfer SolidStream->Incineration EHS Transfer

Disposal workflow for 6-Fluoro-2,7-dimethylquinolin-8-amine waste streams.

References

  • Title: Appendix III to Part 268 -- List of Halogenated Organic Compounds Regulated Under § 268.32 Source: eCFR (Electronic Code of Federal Regulations) URL: [Link]

  • Title: Laws and Regulations Retrieving System - Content (Methods and Facilities Standards for the Storage, Clearance and Disposal of Industrial Waste) Source: Ministry of Environment URL: [Link]

Sources

Handling

Personal protective equipment for handling 6-Fluoro-2,7-dimethylquinolin-8-amine

As a Senior Application Scientist, I approach the handling of novel fluorinated heterocycles not merely as a compliance checklist, but as a comprehensive system of risk mitigation grounded in chemical mechanism. 6-Fluoro...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of novel fluorinated heterocycles not merely as a compliance checklist, but as a comprehensive system of risk mitigation grounded in chemical mechanism. 6-Fluoro-2,7-dimethylquinolin-8-amine (CAS: 1420791-46-3) is a highly specialized building block utilized extensively in medicinal chemistry, particularly in the development of enzyme inhibitors and antineoplastic agents[1].

Structurally, the incorporation of a fluorine atom at the 6-position significantly enhances the compound's lipophilicity and metabolic stability, while the primary amine at the 8-position acts as a potent hydrogen bond donor and potential metal chelator[1][2]. While these features make it an exceptional candidate for drug discovery, they also dictate its toxicological profile. The enhanced lipophilicity facilitates rapid dermal absorption, and the reactive amine group is a known skin, eye, and respiratory irritant[3][4]. Therefore, handling this compound requires a self-validating safety protocol that anticipates these mechanistic hazards.

Hazard Profile & Physicochemical Data

To design an effective handling strategy, we must first quantify the threat. The following table synthesizes the physicochemical properties of 6-Fluoro-2,7-dimethylquinolin-8-amine and the extrapolated hazard codes based on the 8-aminoquinoline backbone[3][5][6].

Property / HazardValue / SpecificationMechanistic Causality / Implication
CAS Number 1420791-46-3Unique identifier for tracking, inventory, and regulatory compliance[5].
Molecular Weight 190.22 g/mol Relatively low MW; easily aerosolized if handled as a dry powder[5].
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335)The primary amine group aggressively interacts with mucosal membranes and ocular proteins, causing acute inflammation[3][6].
Acute Toxicity Category 4 (Oral/Dermal/Inhalation)Fluorination increases cellular permeability, enhancing systemic toxicity upon exposure compared to non-fluorinated analogs[4].
Solubility Soluble in DMSO, DMF; limited in H₂OHydrophobic nature dictates that aqueous flushes alone are insufficient for decontamination[7].

Layered Personal Protective Equipment (PPE) Strategy

Do not merely "wear gloves." You must build a layered defense system based on the compound's ability to permeate biological barriers.

  • Hand Protection (Double-Gloving Protocol):

    • Mechanism: Fluorinated aromatics can rapidly permeate standard latex and thin nitrile.

    • Action: Don a pair of inner standard nitrile gloves (4 mil) for tactile dexterity, covered by an outer pair of extended-cuff heavy-duty nitrile or neoprene gloves (8+ mil). If the outer glove is contaminated during weighing, it can be shed immediately without compromising the primary skin barrier[3].

  • Ocular and Facial Protection:

    • Mechanism: The compound's micro-dust is a severe eye irritant (H319)[3][6].

    • Action: Wear tightly fitting, splash-proof chemical safety goggles (conforming to EN 166 or NIOSH standards). If handling the compound in solution under pressure, add a full-face shield to prevent capillary splashback.

  • Respiratory Protection:

    • Mechanism: Particulates of 6-Fluoro-2,7-dimethylquinolin-8-amine can cause severe respiratory tract irritation (H335)[3][4].

    • Action: Primary handling must occur within a certified Class II Type A2 Biological Safety Cabinet or a hard-ducted chemical fume hood. If engineering controls are compromised, an N95 or P100 particulate respirator is mandatory[4].

  • Body Protection:

    • Action: Wear a flame-resistant, knee-length laboratory coat with knit cuffs. Ensure there is no exposed skin between the glove cuff and the lab coat sleeve.

Operational Plan: Step-by-Step Handling Methodology

The following protocol ensures that the compound remains contained during the highest-risk phase: the transition from a dry powder to a solvated state.

Protocol: Precision Weighing and Transfer

  • Preparation: Purge the analytical balance area within the fume hood. Line the workspace with anti-static weighing paper to prevent the electrostatic dispersion of the fluorinated powder[4].

  • De-static Protocol: Pass a static eliminator (e.g., polonium anti-static brush or ionizing blower) over the sealed reagent bottle and the micro-spatula.

    • Causality: Fluorinated powders frequently hold a static charge, causing them to "jump" and aerosolize upon opening the vial.

  • Transfer: Using the de-ionized micro-spatula, transfer the required mass of 6-Fluoro-2,7-dimethylquinolin-8-amine into a pre-tared, amber glass vial.

    • Causality: Amber glass is preferred as many quinoline derivatives exhibit mild photosensitivity over prolonged exposure[8].

  • Solubilization: Cap the vial immediately. Inject the chosen organic solvent (e.g., anhydrous DMSO) through a septum to prevent aerosol escape during the dissolution phase.

  • Decontamination: Wipe down the spatulas and balance pan with a solvent-damped cloth (isopropanol), followed immediately by a dry wipe.

Spill Response & Disposal Plan

Protocol: Micro-Spill Response (< 50 mg)

  • Containment: Do not sweep the dry powder. Mist the spill gently with a 5% isopropanol/water solution to suppress dust formation[3].

  • Absorption: Wipe the dampened powder using inert, highly absorbent laboratory pads.

  • Neutralization: Wash the contaminated surface with a mild acidic solution (e.g., 1% acetic acid).

    • Causality: The acid protonates the residual amine, converting it into a water-soluble salt, which is significantly easier to completely remove from the benchtop. Follow this with a standard soap and water wash[3].

  • Disposal: Place all contaminated wipes, bench paper, and outer gloves into a designated hazardous waste bag. Label as "Toxic Solid Waste: Fluorinated Quinoline Amine." Do not flush any residue down the sink; it must be incinerated by a licensed hazardous waste contractor[3][6].

Visualizing the Safety Architecture

The following diagram illustrates the self-validating logic of our operational and spill-response workflow.

HandlingWorkflow Start Risk Assessment: 6-Fluoro-2,7-dimethylquinolin-8-amine PPE Don Layered PPE: Double Nitrile, Goggles, Lab Coat Start->PPE Hood Engineering Control: Chemical Fume Hood PPE->Hood Weighing Anti-Static Weighing & Solvent Injection Hood->Weighing Spill Spill Detected? Weighing->Spill Cleanup Wet-Wipe Protocol & Acidic Wash Spill->Cleanup Yes Disposal Hazmat Incineration (No Drain Disposal) Spill->Disposal No Cleanup->Disposal

Figure 1: Self-validating operational workflow for handling and disposing of fluorinated quinoline amines.

References

  • MDPI. Benzimidazole-Quinoline Hybrids: Synthesis and Antimicrobial Properties. Molecules Journal.[Link]

Sources

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